molecular formula C8H10BFO3 B1443435 (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid CAS No. 1333407-14-9

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Cat. No.: B1443435
CAS No.: 1333407-14-9
M. Wt: 183.97 g/mol
InChI Key: CTPACPLLHKMQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BFO3 and its molecular weight is 183.97 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-fluoro-5-(methoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4,11-12H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPACPLLHKMQDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)COC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801222419
Record name Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333407-14-9
Record name Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1333407-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(methoxymethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801222419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 1333407-14-9) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds for medicinal chemistry and materials science. Distinguished by its ortho-fluorine substituent and meta-methoxymethyl ether moiety, this reagent offers a unique combination of electronic modulation and solubility enhancement. The ortho-fluorine atom enhances the Lewis acidity of the boron center while blocking metabolic hotspots, and the methoxymethyl group serves as a stable, polar handle for hydrogen bonding interactions. This guide details its physicochemical properties, synthetic accessibility, reactivity profile in palladium-catalyzed cross-couplings, and handling protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Identification Data
ParameterDetail
Chemical Name This compound
CAS Number 1333407-14-9
Molecular Formula C₈H₁₀BFO₃
Molecular Weight 183.97 g/mol
SMILES COCC1=CC=C(F)C(B(O)O)=C1
Appearance White to off-white solid powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water
Structural Analysis
  • Ortho-Fluoro Effect: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I), increasing the Lewis acidity of the boronic acid compared to unsubstituted phenylboronic acid. This can facilitate transmetallation in catalytic cycles but may also increase susceptibility to protodeboronation under forcing conditions.

  • Benzylic Ether Moiety: The 5-(methoxymethyl) group (-CH₂OCH₃) acts as a robust ether linkage. Unlike acetal-based protecting groups (e.g., MOM), this benzylic ether is stable to acidic workups and standard basic coupling conditions, though it is susceptible to hydrogenolysis (Pd/C, H₂) and benzylic oxidation.

Synthetic Accessibility & Manufacturing[8]

The synthesis of this compound typically proceeds via halogen-lithium exchange or Grignard formation from the corresponding aryl bromide precursor.

Synthesis Workflow

The preferred route involves the cryogenic lithiation of 1-bromo-2-fluoro-5-(methoxymethyl)benzene followed by electrophilic trapping with a trialkyl borate.

SynthesisPath Bromide Precursor: 1-Bromo-2-fluoro- 5-(methoxymethyl)benzene Lithiation Step 1: Li-Hal Exchange (n-BuLi, THF, -78°C) Bromide->Lithiation Intermediate Intermediate: Aryllithium Species Lithiation->Intermediate Borylation Step 2: Borate Trapping (B(OiPr)3 or B(OMe)3) Intermediate->Borylation Hydrolysis Step 3: Acidic Hydrolysis (HCl/H2O) Borylation->Hydrolysis Product Target: (2-Fluoro-5-(methoxymethyl) phenyl)boronic acid Hydrolysis->Product

Figure 1: Synthetic pathway via cryogenic halogen-lithium exchange. The kinetic control at -78°C prevents benzylic deprotonation.

Reactivity Profile

Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is in Palladium-catalyzed Suzuki-Miyaura cross-couplings.[1] The presence of the ortho-fluorine atom introduces steric bulk and electronic deactivation, which may require specialized ligands (e.g., SPhos, XPhos) or higher catalyst loadings compared to non-fluorinated analogs.

Mechanistic Considerations
  • Transmetallation: The increased Lewis acidity of the boron center (due to the F-atom) generally accelerates the formation of the boronate-palladium complex.

  • Protodeboronation: Ortho-substituted boronic acids are prone to hydrolytic deboronation. Anhydrous conditions or the use of mild bases (e.g., K₃PO₄ instead of K₂CO₃) can mitigate this side reaction.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Pd0->OxAdd + Ar-X BaseAct Base Activation (Formation of Pd-OH or Boronate) OxAdd->BaseAct + Base TransMet Transmetallation (Rate Determining Step) BaseAct->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Boronic (2-Fluoro-5-(methoxymethyl) phenyl)boronic acid Boronic->TransMet Activated Boronate Halide Aryl Halide (Ar-X)

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling. The boronic acid enters at the Transmetallation stage.[2]

Stability of the Methoxymethyl Ether

The 5-methoxymethyl group is a benzylic ether.

  • Base Stability: Excellent. Compatible with NaOH, K₂CO₃, Cs₂CO₃, and alkoxides.

  • Acid Stability: Good.[3] Resistant to dilute acids used in workups.

  • Reductive Stability: Poor. Benzylic ethers can be cleaved under hydrogenolysis conditions (H₂, Pd/C). If the final drug target requires deprotection, this is a feature; otherwise, alternative reduction methods (e.g., Fe/HCl for nitro groups) should be selected.

Medicinal Chemistry Applications

Bioisosteric Design
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at the ortho-position blocks metabolic oxidation at a typically labile site on the phenyl ring.

  • Lipophilicity Modulation: The methoxymethyl group adds polarity (H-bond acceptor) without introducing a labile proton (like a free hydroxyl), improving membrane permeability while maintaining solubility.

Scaffold Utility

This molecule serves as a "linker" unit. The boronic acid allows attachment to a heteroaryl core, while the methoxymethyl group can be later derivatized (e.g., converted to a benzylic bromide or aldehyde) to extend the carbon chain.

Experimental Protocol: Representative Suzuki Coupling

Objective: Coupling of this compound with an aryl bromide.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd(dppf)Cl₂·DCM (0.05 equiv)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the aryl bromide (1.0 mmol), boronic acid (1.2 mmol, 221 mg), and K₂CO₃ (2.0 mmol, 276 mg).

  • Inertion: Evacuate and backfill with Nitrogen (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg) under a positive stream of nitrogen.

  • Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with brine.[4] Dry organic layer over MgSO₄, filter, and concentrate.[4]

  • Purification: Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

Critical Note: If the reaction stalls, switch to Pd(PPh₃)₄ or XPhos Pd G2 to overcome the steric hindrance of the ortho-fluorine.

Safety and Handling

Hazard ClassGHS CodeDescription
Skin Irritation H315Causes skin irritation.[5][6]
Eye Irritation H319Causes serious eye irritation.[5][6][7][8]
STOT-SE H335May cause respiratory irritation.[5][7]
  • Handling: Use in a fume hood. Avoid dust formation.[6][7][8] Boronic acids can be irritating to mucous membranes.[1]

  • Storage: Store at 2–8°C (refrigerated) to prevent protodeboronation or anhydride formation (trimerization to boroxine) over long periods. Keep container tightly sealed.

References

  • Sigma-Aldrich. (n.d.).[9] 2-Fluoro-5-methoxyphenylboronic acid Product Page. Retrieved from (Note: Analogous structure reference for general properties).

  • BLDpharm. (n.d.). This compound MSDS and Properties. Retrieved from .

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

An In-Depth Technical Guide to (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid, identified by its CAS number 1333407-14-9, is a highly functionalized arylboronic acid that has emerged as a crucial building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Arylboronic acids are foundational reagents in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds.[1][2][3] This specific molecule is distinguished by two key structural features: a fluorine atom ortho to the boronic acid group and a methoxymethyl ether group at the meta position. These substituents are not mere decorations; they impart unique electronic and steric properties that researchers can leverage to fine-tune the characteristics of target molecules.

The strategic placement of a fluorine atom is a well-established strategy in drug design.[4][5] Its high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to protein targets, and pKa.[4][6][7] The methoxymethyl (MOM) group, while often used as a stable and reliable protecting group for alcohols, here serves as a permanent structural element that can modulate solubility and engage in specific intermolecular interactions.[8][9][10] This guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering both foundational knowledge and practical, field-proven protocols for its effective use.

Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is typically a white to off-white solid, and like many boronic acids, it may exist in equilibrium with its anhydride (a boroxine).

PropertyValueSource
CAS Number 1333407-14-9[11]
Molecular Formula C₈H₁₀BFO₃[11]
Molecular Weight 183.97 g/mol [11]
Appearance White to Light yellow powder/crystal[12][13]
Purity Typically ≥97%[12][14]
Storage Room Temperature, recommended in a cool, dark place (<15°C)[12]

Synthesis and Mechanistic Rationale

The preparation of substituted phenylboronic acids typically involves the conversion of an aryl halide into an organometallic intermediate (either an organolithium or a Grignard reagent), which is then quenched with a trialkyl borate ester, followed by acidic hydrolysis.[15]

A logical and commonly employed synthetic route to this compound starts from the commercially available precursor, 1-bromo-2-fluoro-5-(methoxymethyl)benzene.

Synthesis_Pathway Precursor 1-bromo-2-fluoro-5- (methoxymethyl)benzene Intermediate Aryl Lithium Intermediate Precursor->Intermediate 1. n-BuLi, THF -78 °C Boronate_Complex Boronate Ester Complex Intermediate->Boronate_Complex 2. Quench Borate_Ester Triisopropyl borate B(O-iPr)₃ Borate_Ester->Boronate_Complex Product (2-Fluoro-5-(methoxymethyl)phenyl) boronic acid Boronate_Complex->Product 3. Acidic Workup (e.g., aq. HCl)

Figure 1: Plausible synthetic route to the title compound.

Causality Behind Experimental Choices:

  • Lithiation over Grignard: The first step involves a halogen-metal exchange using an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures (-78 °C). This is often preferred for electronically diverse aryl bromides as it is a rapid and generally clean reaction. The low temperature is critical to prevent side reactions, such as the reaction of n-BuLi with other functional groups or elimination pathways.

  • Choice of Borate Ester: Triisopropyl borate, B(O-iPr)₃, is frequently used as the boron source. Its bulky isopropyl groups help to prevent the formation of undesired over-alkylation products (triarylboranes).

  • Acidic Hydrolysis: The final step involves hydrolysis of the boronate ester with an aqueous acid. This protonates the alkoxide groups, which are then eliminated to yield the free boronic acid.[15]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[16] This reaction forms a new carbon-carbon bond between the boronic acid's aryl group and an organic halide or triflate, making it indispensable for synthesizing complex molecules like biaryls.[1][2]

The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][3][17]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) p1 Pd0->p1 Ar-X OxAdd Oxidative Addition ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) p2 ArPdX->p2 [Ar'-B(OR)₃]⁻ Transmetalation Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' p3 ArPdAr_prime->p3 RedElim Reductive Elimination Product Ar-Ar' (Product) p1->ArPdX p2->ArPdAr_prime p3->Pd0 p3->Product Base Base (e.g., K₂CO₃) Base->ArPdX Activates Boronic Acid BoronicAcid Ar'-B(OH)₂ Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation A Charge flask with boronic acid, aryl bromide, and K₂CO₃ B Evacuate and backfill with N₂/Ar (3x cycles) A->B C Add degassed Toluene and Water B->C D Add Pd(PPh₃)₄ catalyst C->D E Heat to 80-90 °C with vigorous stirring D->E F Monitor progress by TLC or LC-MS E->F G Cool to RT, add water and ethyl acetate F->G H Separate organic layer G->H I Wash with brine, dry over Na₂SO₄, filter H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Figure 3: Step-by-step experimental workflow for a typical Suzuki coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, and anhydrous potassium carbonate.

  • Inerting the Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times. This is a critical self-validating step; failure to remove oxygen will deactivate the Pd(0) catalyst and halt the reaction.

  • Solvent Addition: Add degassed toluene and water (typically a 4:1 to 10:1 ratio of organic solvent to water). The solvents should be sparged with an inert gas for 15-20 minutes prior to use to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. The reaction mixture will typically turn a darker color.

  • Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 4-16 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction & Drying: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Applications in Drug Discovery

The unique substitution pattern of this boronic acid makes it a valuable reagent for synthesizing compounds in various therapeutic areas.

  • Metabolic Blocking: The fluorine atom, particularly when positioned ortho to the coupling site, can act as a metabolic blocker. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s, which often hydroxylate aromatic rings. [18]This can increase the in-vivo half-life and bioavailability of a drug candidate. [7]* Modulating Acidity/Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of nearby basic functional groups (e.g., amines) in the final molecule. This modulation of basicity can be critical for optimizing cell permeability and avoiding off-target interactions (e.g., hERG channel binding). [19][20]* Enhancing Binding Affinity: The fluorine atom can participate in favorable orthogonal multipolar interactions (e.g., with backbone amides in a protein active site) or increase the lipophilicity of the molecule, enhancing its affinity for hydrophobic pockets. [18][19]* Solubility and Conformation: The methoxymethyl group can improve aqueous solubility and provides a flexible hydrogen bond acceptor, which can be crucial for achieving a desired binding conformation within a protein target.

Safety, Handling, and Storage

As with all chemical reagents, proper handling is essential for both safety and maintaining the integrity of the compound.

  • Hazards: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [11][21][22]It may also be harmful if swallowed (H302). [11][21]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. [23][24]* Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. [24]After handling, wash hands thoroughly. Boronic acids can be sensitive to air and moisture, which can lead to gradual decomposition (protodeboronation). While this specific compound is relatively stable, it is best practice to handle it under an inert atmosphere for reactions requiring high purity and reproducibility.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. [12]Long-term storage under an inert atmosphere (e.g., in a desiccator or glovebox) is recommended to maximize shelf life.

Conclusion

This compound is more than just a catalogue chemical; it is a strategically designed building block that offers synthetic chemists precise control over the properties of their target molecules. Its utility, primarily centered on the robust and versatile Suzuki-Miyaura cross-coupling reaction, is amplified by the presence of the fluorine and methoxymethyl substituents. These groups provide medicinal chemists with powerful tools to overcome common drug development challenges such as metabolic instability and suboptimal binding affinity. By understanding its fundamental properties, synthetic routes, and reaction mechanics, researchers can effectively harness the potential of this valuable reagent to accelerate the discovery and development of novel therapeutics and advanced materials.

References

  • Barluenga, J., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules. Available at: [Link]

  • Chem-Impex (n.d.). 4-Fluoro-3-(methoxycarbonyl)phenylboronic acid. Available at: [Link]

  • Chemistry LibreTexts (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Google Patents (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.
  • Google Patents (n.d.). Process for the preparation of substituted phenylboronic acids.
  • Inhance Technologies (2025). How Is Fluorine Used in the Medical Field?. Available at: [Link]

  • Ismail, M. M. F., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry (2015). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Macharia, J. M., et al. (2022). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

  • Master Organic Chemistry (2015). Protecting Groups For Alcohols. Available at: [Link]

  • MDPI (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available at: [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Organic Chemistry Portal (n.d.). MOM Ethers. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • Organometallics (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Available at: [Link]

  • PubChem (n.d.). 2-Fluorophenylboronic acid. Available at: [Link]

  • PubChem (n.d.). 5-Fluoro-2-methoxyphenylboronic acid. Available at: [Link]

  • ResearchGate (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Available at: [Link]

  • Taylor & Francis Online (2015). The role of fluorine in medicinal chemistry. Available at: [Link]

  • Wikipedia (n.d.). Methoxymethyl ether. Available at: [Link]

  • Wiley Online Library (2009). Fluorine in Medicinal Chemistry. Available at: [Link]

  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

Sources

structure elucidation of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Structural Elucidation and Quality Validation of (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Executive Summary This technical guide provides a rigorous, self-validating framework for the structural characterization of this compound. As a functionalized fluorophenylboronic acid, this compound presents unique analytical challenges, specifically the dynamic equilibrium between the monomeric acid and its trimeric boroxine anhydride. This guide moves beyond simple spectral listing, establishing a causal link between the molecule’s electronic environment and its observed spectral data. It is designed for medicinal chemists and analytical scientists requiring absolute structural certainty prior to utilizing this reagent in high-value Suzuki-Miyaura cross-couplings.

Part 1: Structural Logic & Synthetic Context

1.1 The Connectivity Challenge The target molecule consists of a trisubstituted benzene ring. The primary challenge in elucidation is verifying the regiochemistry of the substituents relative to the fluorine atom.

  • Position 1: Boronic Acid (

    
    ) – The reactive handle.
    
  • Position 2: Fluorine (

    
    ) – The NMR "anchor" and electronic modulator.
    
  • Position 5: Methoxymethyl (

    
    ) – The solubilizing ether side chain.
    

1.2 The "Boroxine Cycle" (Critical Purity Factor) Boronic acids are rarely pure monomers in the solid state. They exist in a reversible equilibrium with their cyclic anhydride (boroxine).[1] Analytical protocols must distinguish between degradation and this thermodynamic equilibrium.

Part 2: Mass Spectrometry (Molecular Identity)[2]

2.1 Technique: Negative Mode ESI-MS While positive mode is common, boronic acids are Lewis acids, not Brønsted bases. Negative electrospray ionization (ESI-) is superior for observing the molecular ion


.

2.2 The Boron Fingerprint The definitive confirmation of a boron-containing species is the isotopic envelope. Boron exists as


 (19.9%) and 

(80.1%).
  • Expected Pattern: A distinct "step" pattern in the mass spectrum. The monoisotopic peak (

    
    ) will be approximately 25% the intensity of the 
    
    
    
    peak.
  • Target m/z (Monoisotopic

    
    ): 
    
    • Formula:

      
      
      
    • MW: 184.0 g/mol

    • Observed Ion

      
      : 183.0 m/z 
      

2.3 Artifact Management (Cone Voltage) High cone voltages in the MS source can artificially induce dehydration, leading to the observation of the boroxine trimer


.
  • Protocol: Perform a cone voltage ramp (15V – 60V).[2] If the monomer signal (183 m/z) decreases while the trimer signal (approx. 497 m/z) increases, the sample is chemically pure but thermodynamically aggregating.

Part 3: NMR Spectroscopy (The Core Elucidation)

3.1 Sample Preparation (The


 Shake) 
To simplify the spectrum and collapse boroxine signals into the monomeric form:
  • Dissolve ~10 mg sample in

    
     or 
    
    
    
    .
  • Crucial Step: Add 2 drops of

    
    . This shifts the equilibrium fully toward the monomeric boronic acid species (
    
    
    
    ) and exchanges the broad boronic
    
    
    protons, removing them from the spectral window to prevent overlap.

3.2


 NMR: The Regio-Anchor 
  • Predicted Shift:

    
     -110 to -115 ppm (relative to 
    
    
    
    ).
  • Multiplicity: The fluorine signal will appear as a multiplet (approx. quartet-like) due to coupling with H3, H4, and H6.

  • Validation: Integration of the

    
     signal against an internal standard (e.g., 
    
    
    
    -trifluorotoluene) must yield a 1:1 molar ratio.

3.3


 NMR: Aromatic Coupling Analysis 
The 1,2,5-substitution pattern creates a distinct splitting tree.
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling Constants (

)
Assignment Logic
H3 (Ortho to F)~7.0 - 7.2dd

Hz

Hz
Largest coupling to F; pseudo-triplet appearance common.
H4 (Meta to F)~7.3 - 7.5ddd

Hz

Hz

Hz
Most complex signal due to coupling with neighbor H3, meta H6, and F.
H6 (Para to F)~7.6 - 7.8dd

Hz

Hz
Deshielded by ortho-boronic acid; typically appears as a narrow doublet or singlet.
-CH2- ~4.40s-Benzylic singlet.
-OCH3 ~3.30s-Methoxy singlet.

3.4


 NMR: The C-F Ruler 
Carbon-Fluorine coupling is the ultimate proof of the fluorine position relative to the ring carbons.
  • C2 (attached to F): Doublet,

    
     Hz.
    
  • C3 (ortho): Doublet,

    
     Hz.
    
  • C1 (attached to B): Broad/missing due to Quadrupolar relaxation of Boron, but if visible, doublet

    
     Hz.
    

Part 4: Visualization of Workflows

Figure 1: The Elucidation Logic Flow This diagram maps the decision matrix for validating the structure, ensuring no false positives from impurities.

ElucidationFlow Sample Unknown Sample (White Solid) MS_Check ESI- MS Analysis (Negative Mode) Sample->MS_Check Isotope Check Boron Isotope Pattern (10B/11B ratio ~1:4) MS_Check->Isotope Isotope->Sample No Boron Pattern (Reject) Mass_Confirm Confirm m/z 183 [M-H]- Isotope->Mass_Confirm Pattern Matches NMR_Prep NMR Prep: DMSO-d6 + D2O Mass_Confirm->NMR_Prep F19_NMR 19F NMR (-113 ppm region) NMR_Prep->F19_NMR H1_NMR 1H NMR (Aromatic Region) NMR_Prep->H1_NMR Coupling_Check Verify J-Coupling (H3 vs H4 vs H6) F19_NMR->Coupling_Check H1_NMR->Coupling_Check Final VALIDATED STRUCTURE This compound Coupling_Check->Final Splitting Consistent

Caption: Step-by-step analytical decision matrix for structural validation.

Figure 2: The Boroxine Equilibrium Understanding this equilibrium is vital to interpreting "extra" peaks in the NMR spectrum.

BoroxineCycle Monomer 3x Boronic Acid Monomer (Active Species) Transition Dehydration (- 3 H2O) Monomer->Transition Dry State / Heat Transition->Monomer Trimer Boroxine Trimer (Storage Form) Transition->Trimer Trimer->Transition + H2O / D2O

Caption: Reversible dehydration cycle between boronic acid and boroxine.

Part 5: References

  • Storey, C. M., et al. (2025). "The Boroxine–Boronic Acid Equilibrium."[1][3] University of Edinburgh Research Explorer. Available at: [Link] (Accessed via Snippet 1.8).

  • Pandiyan, P. J., et al. (2013).[2] "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods (RSC). Available at: [Link] (Accessed via Snippet 1.9).

  • Tokunaga, Y., et al. (2025). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." ResearchGate.[1] Available at: [Link] (Accessed via Snippet 1.14).

  • Reich, H. J. "13C NMR Coupling Constants." University of Wisconsin-Madison. Available at: [Link] (Accessed via Snippet 1.10).

  • SDSU Chemistry Dept. "11B NMR Chemical Shifts." San Diego State University. Available at: [Link] (Accessed via Snippet 1.6).

Sources

An In-depth Technical Guide to the NMR Data and Analysis of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a versatile building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients, necessitates a thorough characterization of its structure and purity. NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure, connectivity, and electronic environment of the constituent atoms.

This guide will delve into the expected features of the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra of this compound. We will explore the influence of the fluorine, methoxymethyl, and boronic acid functional groups on the chemical shifts and coupling constants, providing a predictive framework for spectral interpretation. Furthermore, a detailed experimental protocol for sample preparation and data acquisition is provided to ensure high-quality, reproducible results.

Molecular Structure and Predicted NMR Active Nuclei

The structure of this compound contains several NMR active nuclei that provide a wealth of structural information.

Figure 1: Molecular structure of this compound.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is expected to provide key information about the aromatic and aliphatic protons in the molecule.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Justification
Ar-H (adjacent to B(OH)₂)7.6 - 7.8dd³J(H,H) ≈ 7-8, ⁴J(H,F) ≈ 4-6Deshielded by the electron-withdrawing boronic acid group and coupled to the adjacent aromatic proton and the fluorine atom.
Ar-H (adjacent to F)7.1 - 7.3t³J(H,H) ≈ 8-9, ³J(H,F) ≈ 8-10Influenced by the electronegative fluorine atom, showing coupling to two neighboring aromatic protons and the fluorine atom.
Ar-H (adjacent to CH₂OCH₃)7.0 - 7.2dd³J(H,H) ≈ 8-9, ⁴J(H,H) ≈ 2-3Shielded by the electron-donating effect of the methoxymethyl group.
-CH₂-4.4 - 4.6s-Singlet for the methylene protons.
-OCH₃3.3 - 3.5s-Singlet for the methyl protons.
-B(OH)₂4.5 - 6.0br s-Broad singlet, exchangeable with D₂O. The chemical shift can be highly dependent on concentration and solvent.

Predicted ¹³C NMR Spectral Analysis

The carbon NMR spectrum will reveal the number of unique carbon environments and provide information about the electronic effects of the substituents.

Carbon Assignment Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constants (Hz) Justification
C-B~130d²J(C,F) ≈ 15-25The ipso-carbon attached to boron is difficult to observe due to quadrupolar broadening from the boron nucleus. It will be split by the fluorine atom.
C-F160 - 165d¹J(C,F) ≈ 240-260Large one-bond coupling constant is characteristic of a direct C-F bond.
C-H (adjacent to C-F)115 - 120d²J(C,F) ≈ 20-30Shielded by the fluorine and split by it.
C-H (adjacent to C-CH₂OCH₃)128 - 132d⁴J(C,F) ≈ 2-4Less influenced by the fluorine atom.
C-CH₂OCH₃138 - 142d³J(C,F) ≈ 5-10
C-H (adjacent to C-B)135 - 140d³J(C,F) ≈ 3-5Deshielded by the boronic acid group.
-CH₂-70 - 75s-
-OCH₃55 - 60s-

Predicted ¹⁹F NMR Spectral Analysis

Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule.[1][2]

Fluorine Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Justification
Ar-F-110 to -120ddd³J(F,H) ≈ 8-10, ⁴J(F,H) ≈ 4-6, ⁵J(F,H) ≈ 2-3The chemical shift is influenced by the electronic environment of the aromatic ring. It will be coupled to the neighboring aromatic protons.

Predicted ¹¹B NMR Spectral Analysis

Boron-11 NMR is crucial for characterizing organoboron compounds.[3] The chemical shift is highly sensitive to the coordination number and the substituents on the boron atom.[4]

Boron Assignment Predicted Chemical Shift (ppm) Linewidth Justification
-B(OH)₂+28 to +32BroadThis chemical shift is typical for a tricoordinate arylboronic acid. The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.[4]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

To obtain high-quality NMR spectra of this compound, the following protocol is recommended.

1. Sample Preparation:

  • Solvent Selection: Boronic acids have a tendency to form cyclic anhydrides (boroxines) in non-polar, aprotic solvents, which can lead to complex and uninterpretable NMR spectra. To prevent this, it is highly recommended to use a protic solvent like methanol-d₄ or DMSO-d₆. These solvents will break up the boroxine trimers.

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening from suspended solids.

2. NMR Data Acquisition:

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion, especially for the aromatic region of the ¹H spectrum.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • To confirm the B(OH)₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the B(OH)₂ protons should diminish or disappear.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the relatively low natural abundance of ¹³C and potential quadrupolar broadening of the carbon attached to boron, a longer acquisition time with a higher number of scans may be necessary.

  • ¹⁹F NMR:

    • Acquire a standard one-pulse ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so a relatively short acquisition time is usually sufficient.

  • ¹¹B NMR:

    • Acquire a proton-decoupled ¹¹B spectrum.[3]

    • It is advisable to use a quartz NMR tube to avoid a broad background signal from borosilicate glass tubes.[3]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL of Methanol-d₄ or DMSO-d₆ weigh->dissolve filter Filter into NMR Tube dissolve->filter H1 ¹H NMR (with D₂O exchange) filter->H1 C13 ¹³C NMR filter->C13 F19 ¹⁹F NMR filter->F19 B11 ¹¹B NMR (Quartz tube) filter->B11 process Process Spectra (Phasing, Baseline Correction) H1->process C13->process F19->process B11->process assign Assign Peaks process->assign interpret Interpret Data assign->interpret

Figure 2: Recommended workflow for NMR analysis of this compound.

Conclusion

This technical guide provides a comprehensive predictive framework for the NMR analysis of this compound. By understanding the expected chemical shifts, coupling constants, and multiplicities for the ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei, researchers can confidently interpret their experimentally acquired data. The provided experimental protocol offers a robust methodology for obtaining high-quality spectra, which is crucial for the accurate structural elucidation and purity assessment of this important synthetic building block. This guide serves as a valuable resource for scientists and professionals engaged in the synthesis and application of substituted phenylboronic acids.

References

  • Valenzuela, F. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. Journal of Chemical Education, 99(11), 3764-3771. Available at: [Link]

  • Cole, T. E. ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Chen, Y. C., et al. (2021). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 26(11), 3328. Available at: [Link]

  • Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry. Available at: [Link]

  • Madura, I. D., et al. (2018). ¹³C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Journal of Molecular Structure, 1166, 439-446. Available at: [Link]

  • Iannazzo, L., et al. (2015). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. Chemical Communications, 51(85), 15586-15589. Available at: [Link]

  • Reddit discussion on recording NMR spectra for aryl boronic acids. (2017). r/chemistry. Available at: [Link]

  • Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Available at: [Link]

Sources

Technical Guide: Mass Spectrometry of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

[1]

Part 1: Analyte Lifecycle & Ionization Physics

Physicochemical Context

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 179897-94-0) presents a unique analytical challenge due to the interplay between its Lewis acidic boron center and the electron-withdrawing fluorine substituent.[1] Unlike stable organic amines or acids, this compound exists in a dynamic equilibrium between its monomeric acid form and its dehydrated trimeric anhydride (boroxine).

Key Molecular Characteristics:

  • Formula:

    
    
    
  • Monoisotopic Mass: 184.07 Da (

    
    )[1]
    
  • Boron Isotope Signature: The natural abundance of Boron (

    
    : ~19.9%, 
    
    
    : ~80.1%) creates a distinct spectral fingerprint. Any valid MS method must verify the M and M-1 signal intensity ratio (~4:1) to confirm the presence of the boron moiety.
Ionization Strategy: The Lewis Acid Paradox

While many pharmaceutical intermediates are analyzed in positive electrospray ionization (ESI+), phenylboronic acids are poor proton acceptors. The boron atom is electron-deficient (Lewis acid), making Negative Electrospray Ionization (ESI-) the primary direct detection mode.

  • Primary Mechanism (ESI-): Formation of the deprotonated species

    
    .[1]
    
    • Observation: The acidity of the B-OH groups allows for facile deprotonation.

    • Solvent Effect: Methanol assists in ionization but can form methoxy-boronate adducts

      
      .[1]
      
  • Secondary Mechanism (Derivatization ESI+): For trace quantification, direct ESI- can be unstable due to in-source dehydration.[1] Derivatization with a diol (e.g., pinacol) locks the boron into a stable boronate ester, which can then be ionized in ESI+ if an ionizable tag (like an amine) is added, or analyzed via APCI.

The Boroxine Artifact

A critical source of error is the in situ formation of boroxines. Under high source temperatures or concentration, three molecules of the analyte dehydrate to form a cyclic trimer (

DOT Diagram 1: Boroxine Equilibrium & Artifact Generation

BoroxineEquilibriumMonomerMonomer (Analyte)[M-H]- (m/z ~183)DehydrationThermal Dehydration(-3 H2O)Monomer->DehydrationSource Temp > 300°CHigh Conc.AdductSolvent Adduct[M+MeOH-H]-Monomer->AdductMeOH Mobile PhaseBoroxineBoroxine (Artifact)[3M-3H2O-H]- (m/z ~497)Dehydration->BoroxineTrimerization

Caption: Dynamic equilibrium between the monomeric analyte and its boroxine artifact, influenced by source temperature and solvent choice.

Part 2: Structural Elucidation (MS/MS Fragmentation)

The fragmentation of this compound in negative mode follows a specific energetic pathway driven by the stability of the borate anion and the strength of the aryl-boron bond.

Fragmentation Mechanics

The precursor ion


1
  • Primary Loss (Dehydration): The loss of water (-18 Da) is the most facile channel, often occurring in the source if "soft" conditions are not maintained.

  • Boron Moiety Cleavage: The cleavage of the

    
     bond is less favorable than in non-fluorinated analogs due to the electronic stabilization from the fluorine ortho-position, but it eventually yields the loss of 
    
    
    (metaboric acid).
  • Side Chain Fragmentation: The methoxymethyl group is susceptible to ether cleavage, losing formaldehyde (

    
    , -30 Da) or a methyl radical depending on the collision energy.
    

DOT Diagram 2: Proposed Fragmentation Pathway (ESI-)

FragmentationPrecursorPrecursor Ion [M-H]-m/z 183.06Frag1Dehydrated Ion [M-H-H2O]-m/z 165.05(Boroxine precursor motif)Precursor->Frag1-H2O (18 Da)Low CEFrag3Ether Cleavage [M-H-CH2O]-m/z 153.05Precursor->Frag3-CH2O (30 Da)Med CEFrag2Boron Cleavage [M-H-B(OH)2]-m/z 139.05(Fluorobenzyl ether anion)Frag1->Frag2-BO (26 Da)FinalCore Aryl Anion[C7H6F]- m/z 109.04Frag2->Final-CH2OFrag3->Final-B(OH)2

Caption: ESI(-) fragmentation pathway showing primary dehydration and secondary skeletal cleavages.[1]

Quantitative Transitions

For MRM (Multiple Reaction Monitoring) method development, the following transitions are recommended based on signal stability:

Precursor (

)
Product (

)
Collision Energy (eV)Role
183.1 (

)
165.1 10 - 15Quantifier (Most abundant, though non-specific)
183.1 (

)
139.1 25 - 30Qualifier (Structural confirmation)
182.1 (

)
164.1 10 - 15Isotope Validation

Part 3: Experimental Protocol & Validation

Sample Preparation Strategy

Boronic acids bind to vicinal diols (found in sugars, RNA, and even trace contaminants in cellulose filters).

  • Container Material: Use Polypropylene (PP) or Polymethylpentene (PMP) vials.[1] Avoid borosilicate glass to prevent boron leaching or adsorption.[1]

  • Solvent System: Acetonitrile/Water (50:50) with 0.1% Ammonium Acetate.[1]

    • Avoid: Methanol (promotes methyl esterification).[1]

    • Buffer: Ammonium acetate (pH ~7) promotes the ionization of the boronate species.

LC-MS/MS Method Parameters

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 3 minutes. Boronic acids are relatively polar; retention requires high aqueous start.[1]

Mass Spectrometer (Triple Quadrupole):

  • Ion Source: ESI Negative.[1]

  • Spray Voltage: -2500 V (Lower voltage reduces discharge).[1]

  • Source Temperature: < 300°C (Critical to minimize thermal dehydration to boroxine).[1][4]

  • Curtain Gas: High flow (to prevent solvent clustering).[1]

DOT Diagram 3: Analytical Workflow

WorkflowSampleSample Prep(Plastic Vials, ACN/H2O)LCUPLC Separation(C18, 5mM NH4OAc)Sample->LCInjectionIonizationESI Source (-)Temp < 300°CLC->IonizationElutionDetectionMS/MS DetectionMRM: 183->165Ionization->Detection[M-H]-DataQuantitationIsotope CheckDetection->DataSignal

Caption: Optimized workflow emphasizing material compatibility and thermal control.

Part 4: Artifact Management & Troubleshooting

Distinguishing Artifacts

If a peak appears at

  • Diagnosis: Dilute the sample 10-fold.[1] If the ratio of Trimer/Monomer decreases significantly, the trimer is an artifact formed during ionization (concentration dependent). If the ratio remains constant, the trimer is present in the bulk sample.

Sensitivity Enhancement

If direct ESI- sensitivity is insufficient (LOD > 1 ng/mL), employ Pinacol Derivatization :

  • Mix sample with excess pinacol in ACN.[1]

  • Incubate at 60°C for 15 mins.

  • Analyze the resulting boronate ester (

    
     ~266) in ESI+ mode (if an ammonium adduct forms) or APCI+.[1]
    

References

  • Fragmentation of Phenylboronic Acids: Title: The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Source: National Institutes of Health (NIH) / PubMed.[1] URL:[Link]

  • Boronic Acid Analysis & Artifacts: Title: Boron artifacts in mass spectrometry originating from glass bottles.[1][5][6] Source: Wiley Analytical Science.[1] URL:[Link][1]

  • High-Throughput Quantitation: Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.[1][3] Source: Royal Society of Chemistry (Analytical Methods).[1] URL:[Link]

  • Derivatization Strategies: Title: In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry.[1][4] Source: National Science Foundation (NSF) / Parsonage et al. URL:[Link][1]

physical properties of fluorinated methoxymethyl phenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Fluorination and Ether Functionalization: A Technical Guide to Fluorinated Methoxymethyl Phenylboronic Acids Audience: Medicinal Chemists, Chemical Biologists, and Process Development Scientists.

Part 1: The Electronic Landscape & Physical Properties

The integration of fluorine atoms and methoxymethyl (MOM) ether groups onto a phenylboronic acid (PBA) scaffold is not merely a structural modification; it is a precise exercise in tuning Lewis acidity and lipophilicity. For drug development professionals, this scaffold represents a "Goldilocks" zone: the fluorine lowers the


 to physiological relevance, while the MOM group provides orthogonal protection or a metabolic handle.
Modulation and Lewis Acidity

The utility of phenylboronic acids in carbohydrate recognition (e.g., glucose sensing) and covalent inhibition (e.g., serine proteases) is governed by the ionization constant (


) of the boron center.
  • The Basal State: Unsubstituted phenylboronic acid has a

    
     of 
    
    
    
    . At physiological pH (7.4), it exists primarily in the neutral, trigonal planar form, which binds diols poorly.
  • The Fluorine Effect (Inductive Withdrawal): Fluorine acts as a strong

    
    -electron withdrawing group (
    
    
    
    effect). Placing fluorine at the ortho or meta position pulls electron density away from the boron center, increasing its electrophilicity. This stabilizes the anionic, tetrahedral boronate species, thereby lowering the
    
    
    .
    • Ortho-fluorination typically drops the

      
       to 
      
      
      
      .
  • The MOM Effect (Resonance Donation): The methoxymethyl group is an ether. Oxygen is inductively withdrawing (

    
    ) but strongly resonance donating (
    
    
    
    ).
    • Para-MOM substitution will push electron density back into the ring, slightly raising the

      
       and counteracting the fluorine to a degree.
      
    • Ortho-MOM substitution introduces steric bulk and potential chelation effects, often complicating the clean electronic prediction.

Table 1: Comparative Electronic Properties (Estimated)

Scaffold TypeSubstituent PatternApprox.

Physiological State (pH 7.4)Lewis Acidity
Native PBA Phenyl-B(OH)

8.896% NeutralLow
Fluoro-PBA o-Fluoro7.6~40% AnionicHigh
Difluoro-PBA 2,6-Difluoro6.5>85% AnionicVery High
MOM-Fluoro-PBA 4-MOM-2-Fluoro7.9~25% AnionicModerate

Technical Insight: For reversible covalent drugs, a


 slightly above physiological pH (e.g., 7.8–8.0) is often preferred to prevent non-specific protein binding ("stickiness") associated with highly acidic boron species. The 4-MOM-2-Fluoro motif is ideal for this balance.

Part 2: Synthesis & Structural Integrity

The synthesis of fluorinated MOM-PBAs relies heavily on Directed Ortho Metalation (DoM) . Both the fluorine atom and the MOM group are powerful directing groups, but they operate via different mechanisms (inductive acidification vs. coordination).

The DoM Workflow

The MOM group is a superior directing group (DMG) compared to fluorine due to its ability to coordinate lithium (Complex Induced Proximity Effect). However, acid-catalyzed hydrolysis of the boronic ester must be carefully managed to avoid cleaving the acid-labile MOM group.

DoM_Synthesis Phenol Fluorophenol (Starting Material) Protection MOM-Cl, DIPEA (Protection) Phenol->Protection MOM_Ether Fluoro-MOM-Ether (DMG Installed) Protection->MOM_Ether Lithiation n-BuLi / -78°C (Ortho-Lithiation) MOM_Ether->Lithiation MOM directs Li Borylation B(OiPr)3 (Electrophile Trap) Lithiation->Borylation Workup Careful Hydrolysis (Avoid HCl!) Borylation->Workup Product Fluorinated MOM-PBA Workup->Product

Figure 1: Directed Ortho Metalation (DoM) strategy for synthesizing Fluorinated MOM-PBAs. Note the critical non-acidic workup step.

Stability Warning: Protodeboronation

Researchers must be vigilant regarding protodeboronation —the cleavage of the C–B bond replaced by C–H.[1][2]

  • Mechanism: Electron-deficient rings (fluorinated) are highly susceptible to base-catalyzed protodeboronation, especially at elevated temperatures or in the presence of Pd/Cu catalysts (Suzuki coupling conditions).

  • The MOM Risk: While the MOM group donates electrons (stabilizing the C–B bond against nucleophilic attack), the ortho-fluorine accelerates deboronation.

  • Protocol Adjustment: Avoid strong bases (NaOH, KOH) during cross-coupling. Use mild bases like

    
     or 
    
    
    
    and anhydrous conditions where possible.

Part 3: Experimental Characterization Protocols

To validate the physical properties of your scaffold, use the following self-validating protocols.

Determination via -NMR Titration

Potentiometric titration is often inaccurate for low-solubility boronates.


-NMR is superior because the chemical shift (

) changes significantly between the neutral trigonal species and the anionic tetrahedral species.

Protocol:

  • Preparation: Dissolve the fluorinated MOM-PBA (5 mM) in a buffer series (phosphate/citrate) ranging from pH 4.0 to 10.0 containing 10%

    
    .
    
  • Acquisition: Acquire

    
    -NMR spectra for each pH point.
    
  • Plotting: Plot the chemical shift change (

    
    ) vs. pH.
    
  • Calculation: Fit the data to the Henderson-Hasselbalch equation to extract the

    
    .
    
Binding Affinity: Alizarin Red S (ARS) Assay

The ARS assay is the industry standard for determining the binding constant (


) of boronic acids to diols. ARS is non-fluorescent when free but highly fluorescent when bound to boronic acid. A competing diol (the drug target or sugar) displaces ARS, causing fluorescence quenching.[3]

ARS_Assay PBA Fluorinated MOM-PBA (Non-Fluorescent) Complex PBA-ARS Complex (HIGH FLUORESCENCE) PBA->Complex + ARS ARS Alizarin Red S (Weakly Fluorescent) ARS->Complex Displacement Competitive Binding Complex->Displacement Target Target Diol (Sugar/Drug) Target->Displacement Result PBA-Target + Free ARS (Fluorescence QUENCHED) Displacement->Result High Affinity Displacement

Figure 2: The Alizarin Red S (ARS) Reporter Assay logic. Fluorescence "Turn-Off" indicates successful binding of the target diol.

Step-by-Step ARS Protocol:

  • Buffer: Prepare 0.1 M phosphate buffer (pH 7.4).

  • Reporter Mix: Mix ARS (

    
     M) and Fluorinated MOM-PBA (
    
    
    
    M). Observe strong fluorescence/color change (orange to yellow).
  • Titration: Add the diol of interest (analyte) in increasing concentrations.

  • Measurement: Monitor absorbance at 460 nm (decrease) or fluorescence (Ex 468 nm / Em 572 nm).

  • Analysis: Use the Benesi-Hildebrand method to calculate the binding constant (

    
    ).
    

References

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Spring, D. R., & Anslyn, E. V. (2001). "Alizarin Red S as a general optical reporter for studying the binding of boronic acids with carbohydrates." Chemical Communications.[4] Link

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

  • Snieckus, V. (1990).[5] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews. Link

Sources

Technical Guide: Safety & Handling of (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and experimental integration of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 406482-19-7). It is designed for medicinal chemists and process engineers who require actionable, high-level protocols beyond standard Safety Data Sheets (SDS).

Chemical Identity & Strategic Significance

This compound is a bifunctional building block used primarily in the synthesis of fluorinated biaryl scaffolds. Its structural utility lies in two key features:

  • Ortho-Fluorine Substituent: Enhances metabolic stability (blocking P450 oxidation sites) and modulates the lipophilicity (LogP) of the final drug candidate.

  • Methoxymethyl (MOM) Ether: A robust protecting group for the benzylic alcohol, stable under basic cross-coupling conditions but cleavable under specific acidic conditions.

Chemical Structure Context:

  • Molecular Formula: C

    
    H
    
    
    
    BFO
    
    
  • Molecular Weight: 183.97 g/mol

  • Physical State: White to off-white solid (often exists as a mixture with its boroxine anhydride).

Hazard Identification & Risk Assessment

While often classified as a standard irritant, the combination of the boronic acid moiety and the fluorinated core necessitates a nuanced risk assessment.

GHS Classification (H-Codes)
  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Toxicological Mechanisms
  • Boron Toxicity: Systemic absorption of boronic acids can lead to testicular toxicity and developmental defects in animal models. The boronic acid moiety reversibly binds to serine proteases and can inhibit certain enzymes.[3]

  • Fluorine Bioactivity: The C-F bond is metabolically stable, but thermal decomposition can release hydrogen fluoride (HF) gas, posing an immediate respiratory threat in fire scenarios.

Diagram 1: Safety Decision Matrix

A logic flow for selecting PPE based on operational scale and physical state.

SafetyMatrix Start Handling this compound Scale Operational Scale? Start->Scale Small < 1 gram Scale->Small Large > 10 grams Scale->Large State Physical State? Small->State PPE_Enh Enhanced PPE: Double Nitrile or Butyl Gloves Respirator (N95/P100) Fume Hood Required Large->PPE_Enh Dust Risk High Solid Dry Powder State->Solid Soln In Solution State->Soln Solid->PPE_Enh Inhalation Risk PPE_Std Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat Soln->PPE_Std Containment High

Caption: Decision matrix for PPE selection. Solid handling requires respiratory protection due to irritant dust potential.

Storage & Stability: The Boroxine Equilibrium

A critical handling error with aryl boronic acids is assuming they are 100% pure monomer. In reality, they exist in a reversible equilibrium with their cyclic trimeric anhydride (boroxine).

The Dehydration Mechanism

This compound will spontaneously dehydrate under dry or vacuum conditions to form a boroxine. This alters the stoichiometry of your reaction.

  • Monomer (Active): Required for transmetallation in Suzuki coupling.

  • Boroxine (Latent): Must be hydrolyzed back to the monomer in situ using water/base.

Storage Protocol:

  • Temperature: Store at 2–8°C (Refrigerate).

  • Humidity: Keep container tightly sealed. While humidity promotes monomer formation, excessive moisture can lead to protodeboronation (cleavage of the C-B bond), especially given the electron-withdrawing fluorine atom.

  • Long-term: If stored for >6 months, re-analyze via

    
    H NMR. A shift in the aromatic peaks or loss of the B-OH signal indicates significant boroxine formation.
    
Diagram 2: Boroxine Equilibrium & Stability

Visualizing the dynamic state of the reagent during storage vs. reaction.

BoroxineCycle Monomer Boronic Acid Monomer (Active Species) Boroxine Boroxine Trimer (Storage Form) Monomer->Boroxine Vacuum / Heat (- 3 H2O) Decomp Decomposition (Protodeboronation) Monomer->Decomp High T / Strong Acid (C-B Bond Cleavage) Boroxine->Monomer Water / Base (+ 3 H2O)

Caption: The reversible dehydration cycle. For accurate stoichiometry, assume commercial samples contain variable amounts of boroxine.

Experimental Workflow: Suzuki-Miyaura Coupling

The this compound scaffold presents a specific chemoselectivity challenge: the Methoxymethyl (MOM) ether .

Critical Chemistry Constraint:

  • Base Stability: The MOM group is stable to the carbonate/phosphate bases typically used in Suzuki coupling (e.g., K

    
    CO
    
    
    
    , K
    
    
    PO
    
    
    ).
  • Acid Sensitivity: The MOM group hydrolyzes in acidic media (e.g., 1M HCl, TFA). Do not use acidic washes during the workup if you intend to retain the protecting group.

Optimized Coupling Protocol

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2–1.5 equiv) Note: Excess accounts for boroxine content.

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (3–5 mol%)
    
  • Base: K

    
    CO
    
    
    
    (2.0 equiv) or Cs
    
    
    CO
    
    
    (for sterically hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1) Water is essential to hydrolyze the boroxine.

Step-by-Step Methodology:

  • Charge: Add aryl halide, boronic acid, and base to the reaction vessel.

  • Inert: Seal and purge with N

    
     or Ar for 5 minutes.
    
  • Catalyst: Add Pd catalyst quickly under positive inert gas pressure.

  • Solvent: Add degassed solvent mixture.

  • Reaction: Heat to 80–90°C. Monitor via LCMS.

  • Workup (Crucial):

    • Cool to RT.

    • Dilute with EtOAc.

    • Wash: Use saturated NH

      
      Cl (mildly acidic, pH ~5-6) or Water/Brine. Avoid 1M HCl , which may cleave the MOM ether.
      
    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Diagram 3: Workflow with Safety Checkpoints

A process flow emphasizing the protection of the MOM group and safety steps.

Workflow Setup 1. Setup & Inertion (Purge O2 to prevent Pd oxidation) Reagent 2. Reagent Addition (Use 1.5 equiv Boronic Acid) Setup->Reagent Reaction 3. Reaction (80°C) Solvent: Dioxane/H2O Reagent->Reaction Decision Workup Choice (MOM Stability Check) Reaction->Decision AcidPath Strong Acid Wash (HCl) CLEAVES MOM GROUP Decision->AcidPath Avoid NeutralPath Neutral/Mild Wash (Brine/NH4Cl) PRESERVES MOM GROUP Decision->NeutralPath Recommended Final Target Biaryl Isolated NeutralPath->Final

Caption: Experimental workflow highlighting the critical workup decision to prevent accidental deprotection of the MOM ether.

Waste Disposal & Emergency Response

Disposal
  • Solid Waste: Dispose of as hazardous chemical waste. Do not mix with oxidizers.

  • Aqueous Waste: Aqueous layers from the reaction will contain boron and fluoride salts. These must be segregated from standard organic waste streams if local regulations require specific boron treatment.

Emergency Procedures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[4] Remove contact lenses if present.

  • Skin Contact: Wash with soap and water.[2][5] Boronic acids can be sticky; use a surfactant-based soap.

  • Spill: Dampen the solid with a chemically inert solvent (e.g., PEG-400 or water) to prevent dust formation before sweeping.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24881669, (2-Fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine/Boronic Acid equilibrium).
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Reference for MOM group stability).

Sources

Advanced Architectures of Substituted Phenylboronic Acids: From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenylboronic acids represent a unique class of Lewis acids that bridge the gap between synthetic utility and biological functionality. Unlike rigid carbon scaffolds, the empty p-orbital on the boron atom confers dynamic reversibility, enabling applications ranging from palladium-catalyzed cross-couplings to glucose sensing and proteasome inhibition. This technical guide dissects the physicochemical nuances, synthetic rigor, and mechanistic pathways that define their utility in modern drug development and materials science.

Physicochemical Fundamentals & Electronic Modulation

The utility of phenylboronic acids is governed by their Lewis acidity, which is tunable via aromatic substitution. The boron atom exists in a trigonal planar geometry (


) but readily converts to a tetrahedral boronate anion (

) upon coordination with a Lewis base (typically hydroxide or a diol).
The Hammett-Acidity Correlation

The


 of a phenylboronic acid is not a static value; it is a direct function of the electronic environment of the phenyl ring. Electron-withdrawing groups (EWGs) stabilize the anionic boronate form, thereby increasing acidity (lowering 

). Conversely, electron-donating groups (EDGs) destabilize the anion, raising the

.

Table 1: Electronic Impact on


 of Substituted Phenylboronic Acids 
| Substituent (Position) | Electronic Effect (

) | Approx. Aqueous

| Stability Profile | | :--- | :--- | :--- | :--- | | None (H) | Neutral | 8.8 | Stable | | 4-Methoxy (-OMe) | Strong Donor | 9.3 | High | | 4-Fluoro (-F) | Weak Withdrawer | 8.7 | Moderate | | 3-Nitro (-NO

)
| Strong Withdrawer | 6.9 | Low (Prone to deboronation) | | 2,6-Difluoro | Steric/Electronic | 7.2 | Moderate | | 2-Formyl (-CHO) | Ortho-effect | ~6.0 | High (Forms benzoxaborole) |
Protodeboronation: The Stability Limit

A critical failure mode in both synthesis and storage is protodeboronation , where the C-B bond is cleaved by a proton, yielding the parent arene. This reaction is base-catalyzed and accelerated by metal salts.

  • Mechanism: Base attack forms the boronate anion. If the aryl ring contains strong EWGs, the C-B bond weakens, facilitating ipso-protonation and subsequent cleavage.

  • Mitigation: Store electron-deficient boronic acids as MIDA boronates or trifluoroborate salts until use.

Synthetic Methodology: Lithium-Halogen Exchange[1][2]

While transition metal-catalyzed borylation is popular for complex substrates, Lithium-Halogen Exchange remains the gold standard for preparing high-purity substituted phenylboronic acids from aryl halides. It provides kinetic control that is often superior to Grignard pathways.

Protocol: Synthesis of 4-Methoxyphenylboronic Acid

Objective: Conversion of 4-bromoanisole to 4-methoxyphenylboronic acid via low-temperature lithiation.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • 
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes, 1.1 equiv)
  • Triisopropyl borate (

    
    , 1.2 equiv)
    
  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (2 M)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.

  • Solvation: Add anhydrous THF (concentration ~0.5 M relative to substrate) and 4-bromoanisole.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 minutes for thermal equilibration. Critical: Failure to cool adequately will result in Wurtz coupling side-products.

  • Lithiation: Add

    
    -BuLi dropwise via syringe pump over 20 minutes. The solution may turn slightly yellow. Stir for 30 minutes at -78 °C to ensure complete Lithium-Halogen exchange.
    
  • Electrophile Trapping: Add Triisopropyl borate dropwise. The bulky isopropyl groups prevent multiple additions (formation of borinic acids).

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature (25 °C) over 1 hour. This forms the lithium triisopropyl arylboronate species.

  • Hydrolysis: Quench the reaction with 2 M HCl. Stir vigorously for 30 minutes. This hydrolyzes the boronate ester to the free boronic acid.

  • Isolation: Extract with ethyl acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from water/acetonitrile for high purity.
    

The Suzuki-Miyaura Cross-Coupling[3][4][5][6]

The Suzuki-Miyaura reaction is the premier application of phenylboronic acids. The mechanism is a cycle of oxidative addition, transmetallation, and reductive elimination. The transmetallation step is the most complex and is heavily influenced by the boronic acid's speciation (acid vs. boronate).

Mechanistic Pathway

The "Boronate Pathway" is the generally accepted mechanism under basic conditions. The base (e.g.,


) does not react with the Palladium complex first; instead, it converts the neutral boronic acid into the nucleophilic boronate anion 

, which then attacks the Pd(II) center.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-X addition) Pd0->OxAdd PdII_X L2Pd(II)(Ar)X OxAdd->PdII_X TransMet Transmetallation (Rate Limiting Step) PdII_X->TransMet + Boronate BaseAct Base Activation (Formation of Boronate) Boronate [Ar'-B(OH)3]- BaseAct->Boronate Base + Ar'B(OH)2 Boronate->TransMet PdII_ArAr L2Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling, highlighting the critical entry of the activated boronate species during transmetallation.

Molecular Recognition: Diol Sensing

Phenylboronic acids reversibly bind 1,2- and 1,3-diols to form cyclic boronate esters. This interaction is the foundation of non-enzymatic glucose sensing.

Binding Mechanism & pKa Shift

The binding affinity is pH-dependent. The formation of the cyclic ester increases the Lewis acidity of the boron center. Consequently, the


 of the boronate ester is typically 2-3 units lower than the free boronic acid.
  • At physiological pH (7.4): Free phenylboronic acid (

    
    ) is neutral and trigonal. Upon binding glucose, the 
    
    
    
    drops to ~6.0, causing the complex to spontaneously ionize into the tetrahedral anionic form.
  • Signal Transduction: This ionization can trigger fluorescence (via suppression of Photoinduced Electron Transfer, PET) or swelling in hydrogels (via charge repulsion).

GlucoseBinding Acid Boronic Acid (Neutral, Trigonal) pKa ~ 8.8 Complex_Neutral Boronate Ester (Neutral, Unstable) Acid->Complex_Neutral + Glucose Glucose Glucose (Diol Source) Glucose->Complex_Neutral Complex_Anion Boronate Anion (Tetrahedral, Stable) pKa ~ 6.0 Complex_Neutral->Complex_Anion pH 7.4 (Spontaneous Ionization) H_Ion H+ Complex_Neutral->H_Ion

Figure 2: The glucose binding equilibrium. The shift in geometry and acidity upon ester formation is the switch that enables sensing at physiological pH.

Therapeutic Applications: Proteasome Inhibition[7][8][9][10]

In medicinal chemistry, the boronic acid moiety acts as a "warhead" for serine/threonine proteases. The most prominent example is Bortezomib (Velcade), used in multiple myeloma treatment.[1]

Mechanism of Action

Bortezomib is a dipeptide boronic acid analogue.[2][3] The boron atom forms a reversible, high-affinity tetrahedral complex with the hydroxyl group of the N-terminal Threonine (Thr1) residue in the catalytic active site of the 26S proteasome.

  • Selectivity: The boron atom mimics the transition state of peptide bond hydrolysis but forms a stable adduct that blocks the proteasome's proteolytic function.

  • Consequence: Accumulation of ubiquitinated proteins leads to cell cycle arrest and apoptosis, particularly in plasma cells which have high protein synthesis loads.

References

  • Correlation of the pKa values of monosubstituted phenylboronic acids. ResearchGate. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters. University of Edinburgh Research Explorer. [Link]

  • Suzuki-Miyaura Coupling. Organic Chemistry Portal. [Link]

  • Recent Progress in Diboronic-Acid-Based Glucose Sensors. MDPI Biosensors. [Link]

  • Bortezomib: Mechanism of Action. National Institutes of Health (PubChem). [Link]

Sources

discovery and history of ortho-fluoro boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

The "Ortho-Fluoro Paradox" represents one of the most instructive chapters in modern organometallic chemistry. It describes a class of compounds—ortho-fluoro phenylboronic acids —that are highly coveted in drug discovery for their metabolic stability and bioisosteric properties, yet are notoriously difficult to synthesize and isolate due to rapid protodeboronation.

This technical guide details the mechanistic underpinnings of this instability, the historical evolution of stabilization strategies (specifically MIDA boronates), and the modern protocols required to utilize these transient species effectively.

Part 1: The Ortho-Fluoro Paradox & Mechanistic Failure Modes

The Discovery of Instability

Early attempts to synthesize 2-fluorophenylboronic acid revealed a frustration common to organoboron chemistry: the compound decomposed upon isolation. Unlike its meta- or para- isomers, the ortho-fluoro variant suffers from accelerated protodeboronation —the cleavage of the C–B bond by a proton (usually from water or solvent) to yield the hydro-deboronated arene (fluorobenzene).

Mechanistic Deep Dive: Why the C–B Bond Breaks

The instability is not random; it is driven by specific electronic effects exacerbated by the ortho-substituent.

  • The Boronate Anion Intermediate: Under the basic conditions typically required for Suzuki-Miyaura coupling, the boronic acid (

    
    ) is converted to the boronate anion (
    
    
    
    ). This tetrahedral species is the active transmetalating agent but also the precursor to decomposition.
  • The Ortho-Fluoro Effect:

    • Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density from the ring, normally stabilizing the anion. However, at the ortho position, it creates a high local dipole.

    • Lone Pair Repulsion: The fluorine lone pairs destabilize the transition state for transmetalation while simultaneously lowering the activation energy for protonation at the ipso-carbon.

    • Ipso-Protonation: The rate-determining step is the protonation of the carbon attached to boron. The ortho-fluorine stabilizes the developing negative charge at the ipso-carbon during C–B bond cleavage, accelerating decomposition by orders of magnitude compared to non-fluorinated analogs.

Visualization: The Protodeboronation vs. Protection Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the fatal protodeboronation, highlighting how MIDA ligands intervene.

Protodeboronation_Pathway BoronicAcid Ortho-Fluoro Boronic Acid (Unstable) BoronateAnion Boronate Anion [Ar-B(OH)3]- BoronicAcid->BoronateAnion Fast Equilibrium MIDA_Complex MIDA Boronate (Sp3 Hybridized / Stable) BoronicAcid->MIDA_Complex Complexation PdCycle Pd Catalytic Cycle (Cross-Coupling) BoronicAcid->PdCycle Transmetalation Base Base (OH-) Base->BoronateAnion IpsoProtonation Ipso-Protonation (Rate Determining) BoronateAnion->IpsoProtonation k_decomp (High due to F) Decomp Decomposition Product (Fluorobenzene) IpsoProtonation->Decomp MIDA_Ligand MIDA Ligand MIDA_Ligand->MIDA_Complex SlowRelease Slow Release (Mild Hydrolysis) MIDA_Complex->SlowRelease Controlled Rate SlowRelease->BoronicAcid Low Concentration Product Biaryl Product PdCycle->Product

Caption: Kinetic competition between rapid protodeboronation (top path) and MIDA-protected slow release (bottom path).

Part 2: Historical Evolution of Stabilization Strategies

The history of ortho-fluoro boronic acids is defined by the transition from "isolation attempts" to "masked equivalents."

The Era of In Situ Generation (1990s - Early 2000s)

Initially, chemists avoided isolation entirely. The dominant strategy involved Lithiation-Borylation at cryogenic temperatures (-78°C).

  • Method: An ortho-fluoro aryl halide is lithiated (Li-Hal exchange) and trapped with a borate ester (e.g.,

    
    ).
    
  • Limitation: The resulting "ate" complex had to be used immediately in a one-pot protocol. Warming the reaction mixture often led to decomposition before the cross-coupling partner could react.

The MIDA Revolution (2007 - Present)

The definitive solution arrived with the work of Martin D. Burke at the University of Illinois. Burke recognized that the lability of the C–B bond was linked to the empty p-orbital on the boron atom (Lewis acidity).

  • The Innovation: By complexing the boron with N-methyliminodiacetic acid (MIDA) , the hybridization changes from

    
     to 
    
    
    
    . This fills the empty p-orbital, shutting down the Lewis acidity and rendering the molecule immune to protodeboronation under anhydrous conditions.
  • The "Slow Release" Concept: MIDA boronates are stable on the benchtop but hydrolyze slowly in the presence of mild aqueous base (e.g.,

    
    ). This releases the active boronic acid at a rate slower than the decomposition rate but fast enough for the palladium catalyst to intercept it.
    

Part 3: Technical Protocols & Methodologies

The following protocols are designed for high reproducibility in a drug discovery setting.

Synthesis of 2-Fluoro Phenyl MIDA Boronate

Objective: To synthesize a stable surrogate for the unstable 2-fluorophenylboronic acid.

Reagents:

  • 2-Fluorophenylboronic acid (freshly generated or commercial if available)

  • N-Methyliminodiacetic acid (MIDA)[1][2]

  • Solvent: DMSO/Toluene (10:1)

Protocol:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 2-fluorophenylboronic acid (1.0 equiv) and MIDA (1.2 equiv) to the flask.

  • Solvent: Add DMSO and Toluene. The Toluene acts as an azeotropic agent to remove water generated during condensation.

  • Reflux: Heat the mixture to reflux (approx. 115°C) for 12–16 hours. The removal of water drives the equilibrium toward the MIDA ester.

  • Workup: Cool to room temperature. The reaction mixture is often poured into water/ether. The MIDA boronate is typically soluble in organic solvents like EtOAc but insoluble in ether/water, allowing for precipitation or extraction.

  • Purification: Unlike the parent acid, the MIDA boronate is silica-gel stable . Purify via standard flash chromatography (eluent: EtOAc/Acetone).

"Slow-Release" Cross-Coupling Protocol

Objective: To couple the 2-fluoro MIDA boronate with an aryl chloride, avoiding protodeboronation.

Reagents:

  • 2-Fluoro MIDA Boronate (1.5 equiv)

  • Aryl Chloride (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%)
    
  • Base:

    
     (3.0 M aqueous solution, 5.0 equiv)
    
  • Solvent: Dioxane

Workflow:

  • Degassing: Heavily degas the Dioxane and aqueous base solution (sparge with Argon for 15 mins). Oxygen promotes oxidative homocoupling and decomposition.

  • Assembly: In a sealed tube, combine the MIDA boronate, aryl chloride, Pd source, and ligand.

  • Activation: Add the solvent and aqueous base.

  • Reaction: Heat to 60°C.

    • Mechanism Note: At 60°C with mild base, the MIDA ligand slowly hydrolyzes. The concentration of free 2-fluorophenylboronic acid never rises high enough to favor second-order decomposition pathways, but the high reactivity of the Pd-SPhos system ensures immediate transmetalation.

  • Monitoring: Monitor by LCMS. Look for the disappearance of the aryl chloride. The MIDA boronate will show as a distinct peak; the free boronic acid is usually not observed due to rapid turnover.

Comparative Stability Data

The table below summarizes the half-life (


) of various boron species in aqueous base (

), illustrating the necessity of protection strategies.
SpeciesSubstituent Position

(Protodeboronation)
Stability Rating
Phenylboronic AcidNone> 2 weeksHigh
4-Fluorophenylboronic AcidPara~ 1 weekModerate
2-Fluorophenylboronic Acid Ortho < 15 minutes Critical Instability
2-Fluoro MIDA BoronateOrthoIndefinite (Solid state)Excellent
2,6-Difluorophenylboronic AcidDi-Ortho< 1 minuteExtreme Instability

Part 4: Applications in Drug Discovery

The ortho-fluoro motif is not merely a synthetic curiosity; it is a functional tool in medicinal chemistry.

  • Metabolic Blocking: Placing a fluorine at the ortho-position of a biaryl system blocks the metabolically labile sites (P450 oxidation), extending the half-life of the drug candidate.

  • Conformational Locking: The ortho-fluorine introduces a steric clash and an electrostatic repulsion with the adjacent ring, twisting the biaryl system out of planarity. This can be exploited to lock a molecule into a bioactive conformation that fits a specific receptor pocket.

  • Bioisosterism: The size of fluorine (Van der Waals radius ~1.47 Å) is close to hydrogen (1.20 Å) but with vastly different electronics, allowing for "Fluorine Scans" to modulate pKa and lipophilicity without drastically changing steric bulk.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[3] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Kuivila, H. G., Reuwer, J. F., & Mangravite, J. A. (1964). "Electrophilic Displacement Reactions: XV. Kinetics and Mechanism of the Protodeboronation of Areneboronic Acids." Canadian Journal of Chemistry. [Link]

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link]

  • Fier, P. S., & Hartwig, J. F. (2012). "Copper-Mediated Oxidative Trifluoromethylation of Aryl- and Alkenylboronic Acids." Journal of the American Chemical Society. [Link]

Sources

Electronic Properties of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Activated" Building Block

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 1333407-14-9) represents a distinct class of "activated" arylboronic acids used in high-value C-C bond formation.[1] Unlike simple phenylboronic acids, this scaffold possesses a unique electronic duality:

  • Lewis Acidity Enhancement: The ortho-fluorine atom significantly lowers the pKa of the boronic acid moiety, facilitating rapid boronate "ate" complex formation under mild basic conditions.

  • Protodeboronation Susceptibility: The same electronic activation that accelerates cross-coupling also lowers the activation energy for C-B bond cleavage (protodeboronation), necessitating precise control over reaction pH and temperature.[1]

This guide provides the mechanistic insights and optimized protocols required to harness the reactivity of this molecule while suppressing its decomposition.

Molecular Architecture & Electronic Landscape

The reactivity of this molecule is dictated by the interplay between the ortho-fluorine substituent, the meta-methoxymethyl group, and the boron center.

Substituent Effects and Hammett Parameters
PositionSubstituentElectronic EffectHammett

(Approx)
Impact on Boron Center
C-2 (Ortho) Fluorine (-F)Strong Inductive Withdrawal (-I)N/A (Ortho effect dominates)Increases Lewis Acidity: Draws electron density away from Boron, making it more electrophilic.[1] Steric/Interaction: Potential intramolecular B-O-H[2][3]···F hydrogen bonding.
C-5 (Meta) Methoxymethyl (-CH2OMe)Weak Inductive Withdrawal (-I)

Minimal Resonance: The methylene spacer (-CH2-) breaks conjugation between the oxygen lone pair and the aromatic ring.[1] The effect is purely inductive and minor.[1]
The Ortho-Fluorine Effect

The defining feature of this molecule is the fluorine atom at the C-2 position.

  • pKa Shift: Unsubstituted phenylboronic acid has a pKa of ~8.[1][3]8. The electron-withdrawing nature of the ortho-fluorine stabilizes the anionic boronate form (Ar-B(OH)3-), lowering the pKa to the 7.2 – 7.6 range .[1]

  • Implication: This molecule exists as the reactive boronate anion at physiological pH (7.[1]4) and under mild basic conditions (e.g., K3PO4), allowing for coupling reactions to proceed without harsh alkoxide bases.[1]

Visualization of Electronic Vectors

ElectronicLandscape cluster_0 Intramolecular Interaction Boron Boron Center (Lewis Acid) OrthoF Ortho-Fluorine (C2) (-I Effect) Boron->OrthoF Possible B-O-H...F H-Bond Acidity Increased Lewis Acidity (Lower pKa) Boron->Acidity Result OrthoF->Boron Inductive Withdrawal Stability Protodeboronation Risk (C-B Bond Labile) OrthoF->Stability Facilitates Hydrolysis MetaOMe Meta-Methoxymethyl (C5) (Weak -I Effect) MetaOMe->Boron Minor Inductive

Figure 1: Electronic vectors influencing the reactivity of this compound.[1] The ortho-fluorine is the dominant electronic driver.

Critical Reactivity Profile: The Suzuki-Miyaura Context[4]

For researchers, the primary challenge with this compound is the competition between the productive Transmetallation pathway and the destructive Protodeboronation pathway.

The "Ate" Complex Advantage

In the Suzuki catalytic cycle, the boronic acid must first react with a base to form a boronate "ate" complex (Ar-B(OH)3-) before it can transfer the aryl group to the Palladium center.

  • Mechanism: Due to the high Lewis acidity (low pKa) induced by the ortho-F, this "ate" complex forms very readily, even with weak bases like carbonates or phosphates.

  • Benefit: This allows for rapid cross-coupling at lower temperatures, preserving sensitive functional groups.[1]

The Protodeboronation Trap

However, the same electronic withdrawal that stabilizes the "ate" complex also stabilizes the transition state for C-B bond cleavage.

  • Mechanism: In the presence of water and heat, the C-B bond can hydrolyze, releasing the arene (1-fluoro-4-(methoxymethyl)benzene) and boric acid. This is often catalyzed by the metal center or high pH.[1]

  • Risk Factor: High.[1] Ortho-fluoro boronic acids are among the most labile substrates.[1]

ReactionPathways Start (2-Fluoro-5-(methoxymethyl)phenyl) boronic acid AteComplex Boronate 'Ate' Complex [Ar-B(OH)3]- Start->AteComplex Fast (Low pKa) Base Base (OH-) Base->AteComplex Product Biaryl Product (C-C Bond) AteComplex->Product Transmetallation (Productive) Decomp Protodeboronated Byproduct (Ar-H) AteComplex->Decomp Protodeboronation (Destructive) Pd Pd(II)-Ar' Intermediate Pd->Product Water H2O / Heat Water->Decomp

Figure 2: Competing pathways.[1] Success depends on accelerating Transmetallation (Green) over Protodeboronation (Red).[1]

Experimental Protocol: "Self-Validating" Suzuki Coupling

This protocol is designed to mitigate protodeboronation by using a non-aqueous base system or a controlled-release base system .[1]

Optimized Protocol for Labile Ortho-Fluoro Boronic Acids[1]

Objective: Couple this compound with an aryl bromide/chloride.

Reagents:

  • Boronic Acid: 1.2 – 1.5 equivalents (Excess is required to account for minor decomposition).[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM or Pd2(dba)3 + XPhos. (XPhos is preferred for rapid transmetallation).[1]

  • Base: K3PO4 (anhydrous) or CsF.[1] Avoid aqueous Na2CO3.

  • Solvent: 1,4-Dioxane or Toluene/Water (10:1 ratio).[1] Limiting water is crucial.[1]

Step-by-Step Workflow:

  • Inerting: Flame-dry a reaction vial and cool under Argon.

  • Solids Loading: Add Aryl Halide (1.0 eq), Boronic Acid (1.3 eq), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

    • Why XPhos? Bulky, electron-rich ligands accelerate the oxidative addition and transmetallation steps, outcompeting the background hydrolysis rate.

  • Base Addition: Add anhydrous K3PO4 (3.0 eq).[1]

    • Why Anhydrous? Minimizing free water concentration reduces the concentration of the hydrolytic species responsible for protodeboronation.

  • Solvent & Sparging: Add 1,4-Dioxane (0.2 M concentration relative to halide). Sparge with Argon for 5 minutes.

  • Thermal Cycle: Heat to 80°C.

    • Checkpoint: Monitor by LCMS at 1 hour.[1] If protodeboronation (Ar-H mass) is observed >10%, lower temperature to 60°C and extend time.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography.

Self-Validation Check (QC)

Before committing valuable GMP starting material, perform this "Stability Stress Test" :

  • Dissolve 10 mg of the boronic acid in the chosen solvent/base mixture (without halide/catalyst).

  • Heat to reaction temperature for 1 hour.

  • Analyze by HPLC/NMR.[1]

  • Pass Criteria: >90% remaining boronic acid. If <80%, switch to anhydrous THF with CsF as the base system.

Strategic Applications in Drug Design

Bioisosterism and Metabolic Stability

The (2-Fluoro-5-(methoxymethyl)phenyl) moiety is a valuable fragment in medicinal chemistry:

  • Metabolic Blocking: The fluorine at C-2 blocks potential P450-mediated oxidation at that position, a common metabolic soft spot in phenyl rings.[1]

  • Conformational Locking: The ortho-fluorine can induce a specific twist in biaryl systems due to steric repulsion with the ortho-protons of the coupling partner, potentially locking the drug into a bioactive conformation.

  • Polarity Tuning: The methoxymethyl group adds polarity (lowering LogP) without introducing a hydrogen bond donor (HBD), which can improve cell permeability compared to a free alcohol or amine.[1]

Fragment-Based Drug Discovery (FBDD)

Due to the ortho-fluorine, this fragment is detectable by 19F NMR .[1]

  • Screening: It can be used in ligand-observed NMR screening cocktails.[1] The chemical shift of the fluorine is highly sensitive to the local electronic environment, making it a sensitive probe for protein binding events.

References

  • Electronic Effects in Boronic Acids

    • Title: Influence of fluorine substituents on the properties of phenylboronic compounds.[3][4][5][6]

    • Source: Pure and Applied Chemistry, 2018.[1]

    • URL:[Link][1]

  • Protodeboronation Mechanisms

    • Title: Base-Catalyzed Aryl-B(OH)
    • Source: Journal of the American Chemical Society, 2017.
    • URL:[Link][1]

  • Suzuki Coupling of Unstable Boronic Acids

    • Title: Rapid and Efficient Suzuki–Miyaura Cross-Coupling of Unstable 2-Heteroaryl Boronic Acids.[1]

    • Source: Organic Letters, 2011.[1]

    • URL:[Link][1]

  • Compound Data & Safety

    • Title: 2-Fluoro-5-(methoxymethyl)phenylboronic acid - Product Detail.[1][7]

    • Source: PubChem / Sigma-Aldrich.[1]

    • URL:[Link] (Search by CAS 1333407-14-9)[1]

Sources

Technical Profile: Solubility & Physicochemical Characterization of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

[1]

Executive Summary & Compound Identity

Compound Name: (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid CAS Number: 1333407-14-9 Molecular Formula: C₈H₁₀BFO₃ Molecular Weight: 183.97 g/mol [1][2]

This guide provides a technical analysis of the solubility profile for this compound.[1] While specific empirical solubility values for this intermediate are rarely indexed in public pharmacopeial databases, its behavior can be rigorously modeled based on structural analogs (fluorophenylboronic acids) and the thermodynamics of the boronic acid-boroxine equilibrium.[1]

This compound serves as a critical building block in Suzuki-Miyaura cross-coupling reactions, often used to introduce a fluorinated benzyl ether motif into pharmaceutical scaffolds.[1] Its solubility is governed by two competing factors: the lipophilicity of the fluoro-substituted aromatic ring and the hydrogen-bonding capability of the boronic acid moiety.[1]

Physicochemical Baseline (Predicted & Analog-Derived)
PropertyValue / RangeConfidenceRationale
Predicted LogP 1.4 – 1.8HighFluorine increases lipophilicity; methoxymethyl adds amphiphilicity.[1]
pKa (Boronic Acid) 8.0 – 8.4MediumFluorine (ortho) exerts an electron-withdrawing effect, increasing acidity relative to phenylboronic acid (pKa ~8.8).[1]
Physical Form White to off-white solidHighStandard for boronic acid intermediates.[1]
Hygroscopicity Moderate to HighHighTendency to form cyclic boroxine anhydrides upon drying.

Solubility Profile & Solvent Compatibility[1][3]

The Boroxine Equilibrium Factor

Researchers must recognize that "solubility" for this compound is dynamic.[1] In solid state, boronic acids spontaneously dehydrate to form cyclic trimers (boroxines), which are generally less soluble in water but more soluble in non-polar organic solvents.[1]

  • In Water: The equilibrium favors the free acid (monomer), but dissolution is slow due to the lattice energy of the solid.[1]

  • In Alcohols (MeOH/EtOH): Forms boronic esters reversibly, significantly enhancing solubility.[1]

  • In Aprotic Solvents (THF/DCM): May exist as a mixture of monomer and boroxine trimer.[1]

Solvent Compatibility Matrix

Data derived from structural analogs (e.g., 2-fluoro-5-methoxyphenylboronic acid) and general organoboron chemistry.[1]

Solvent ClassSolventEst.[1][3] Solubility (25°C)Utility RatingTechnical Notes
Protic Polar Methanol> 50 mg/mLExcellent Forms methyl esters in situ; ideal for transfers.[1]
Protic Polar Ethanol> 30 mg/mLGood Good alternative if metholysis is a concern.
Aprotic Polar DMSO> 100 mg/mLSuperior Universal solvent for biological assays; difficult to remove.
Aprotic Polar DMF / DMAc> 80 mg/mLExcellent Standard for high-temp Suzuki couplings.[1]
Ethers THF / 2-MeTHF20–50 mg/mLModerate Good for anhydrous reactions; solubility drops if "wet".[1]
Chlorinated DCM / Chloroform5–15 mg/mLLow Solubilizes the boroxine form better than the acid.
Aqueous Water (pH 7)< 5 mg/mLPoor Sparingly soluble as the neutral species.[1]
Aqueous Water (pH > 10)> 50 mg/mLHigh Forms the soluble boronate anion [Ar-B(OH)₃]⁻.[1]

Technical Workflow: Solubilization Strategy

The following diagram illustrates the decision logic for solubilizing this compound based on the intended application (Synthesis vs. Analysis).

SolubilityWorkflowStartStart: Solid SampleThis compoundCheckStateCheck State:Is it free flowing or caked?Start->CheckStateDehydrationRisk: Boroxine Formation(Anhydride Trimer)CheckState->DehydrationIf Caked/OldAppChoiceIntended Application?CheckState->AppChoiceSuzukiSuzuki Coupling(Synthesis)AppChoice->SuzukiAnalysisHPLC / NMR(Analysis)AppChoice->AnalysisSolventSelectSelect Solvent:1,4-Dioxane, DMF, or Toluene/WaterSuzuki->SolventSelectBaseAddAdd Base (K2CO3/Cs2CO3)Forms Boronate AnionSolventSelect->BaseAddResultSynResult: Fully SolubleReactive SpeciesBaseAdd->ResultSynSolventAnalSelect Solvent:DMSO-d6 or MeOH-d4Analysis->SolventAnalWaterAddAvoid Pure Water(Precipitation Risk)SolventAnal->WaterAddResultAnalResult: Stable Solutionfor QuantificationWaterAdd->ResultAnal

Figure 1: Solubilization decision tree distinguishing between synthetic activation (via base) and analytical preparation.[1]

Experimental Protocol: Self-Validating Solubility Determination

Since vendor data is often generic, researchers should determine the precise solubility for their specific lot using this UV-Vis saturation method.[1]

Materials
  • Analyte: this compound.[1][2]

  • Solvent: Phosphate Buffer (pH 7.[1]4) or solvent of choice.[1][3]

  • Equipment: UV-Vis Spectrophotometer, 0.22 µm PTFE syringe filter, orbital shaker.

Step-by-Step Methodology
  • Wavelength Scanning: Dissolve ~1 mg in 10 mL Methanol (ensure complete dissolution). Scan 200–400 nm to find

    
     (Expected ~260–270 nm for fluorinated aromatics).[1]
    
  • Saturation: Add excess solid (approx. 20 mg) to 1 mL of the target solvent in a microcentrifuge tube.

  • Equilibration: Shake at 25°C for 24 hours. Critical: Visual check—solid must remain visible to ensure saturation.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE filter. Note: Discard the first 100 µL of filtrate to account for filter adsorption.

  • Dilution & Measurement: Dilute the filtrate gravimetrically (e.g., 1:100 in Methanol) to bring absorbance within linear range (0.1 – 1.0 AU).

  • Calculation:

    
    
    Where 
    
    
    is concentration (M),
    
    
    is absorbance,
    
    
    is dilution factor,
    
    
    is extinction coefficient (determined from Step 1), and
    
    
    is path length (1 cm).[1]

Handling, Stability & Storage

The "Boroxine Drift" Phenomenon: Boronic acids are not static.[1] Upon storage, they lose water to form anhydrides.[1] This changes the effective molecular weight and apparent solubility.[1]

  • Storage: Store at 2–8°C in a tightly sealed container. For long-term (>6 months), store at -20°C.

  • Re-hydration: If the material appears caked or has a lower melting point than expected, it may be partially dehydrated.[1] Recrystallization from water/acetone can regenerate the monomeric boronic acid.[1]

  • Handling: Weigh quickly in ambient air. For precise stoichiometry in Suzuki couplings, calculate the stoichiometry based on the assumption of 95-98% purity to account for potential dehydration.

References

  • PubChem Compound Summary. this compound.[1] National Center for Biotechnology Information.[1] Link[1]

  • Hall, D. G. (Ed.).[1] (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1] (Authoritative text on boronic acid equilibria).

  • Sigma-Aldrich (Merck). 3-Fluorophenylboronic acid Product Specification (Analogous behavior reference). Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] (Source for solvent/base selection logic). Link

spectroscopic characterization of arylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Arylboronic Acids

Introduction: The Dual Nature of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic chemistry, celebrated for their versatility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends into medicinal chemistry, materials science, and chemical sensing. However, the seemingly simple Ar-B(OH)₂ structure belies a complex chemical personality. A crucial aspect of their chemistry, and a significant challenge in their characterization, is the facile, reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[2][3][4][5]

This dynamic equilibrium between the monomeric acid and the boroxine means that a "pure" sample of an arylboronic acid often exists as a mixture of these forms. The position of this equilibrium is sensitive to factors like solvent, concentration, and the presence of water. Consequently, robust spectroscopic characterization is not merely a procedural checkpoint for confirming identity; it is an essential investigation into the sample's true state, ensuring reproducibility and understanding its reactivity. This guide provides a comprehensive overview of the primary spectroscopic techniques used to analyze arylboronic acids, offering field-proven insights into experimental design and data interpretation for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Probe

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of arylboronic acids. A multi-nuclear approach (¹H, ¹³C, and ¹¹B) is essential for a complete picture.

¹H and ¹³C NMR: Probing the Carbon Skeleton

While seemingly straightforward, ¹H NMR of arylboronic acids can be deceptive due to the acid-boroxine equilibrium.[3] In non-coordinating solvents like CDCl₃, the presence of both monomer and trimer can lead to broadened or multiple sets of aromatic signals, complicating interpretation.[3] The B(OH)₂ protons themselves are often observed as a broad singlet, which can exchange with trace water or disappear entirely upon shaking with D₂O.

Expertise in Practice: The Solvent is the Solution The key to obtaining a clean, interpretable ¹H NMR spectrum is to shift the equilibrium entirely to the monomeric form. This is achieved by using a coordinating deuterated solvent that can engage in hydrogen bonding and break apart the boroxine anhydride.

  • Causality: Solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) solvate the boronic acid group, disrupting the intermolecular B-O-B bonds of the boroxine.[3] This results in a sharp, single set of signals corresponding to the arylboronic acid monomer. The trade-off is that the acidic B(OH)₂ protons will exchange with the deuterated solvent and become invisible.[3]

Experimental Protocol: ¹H NMR of Phenylboronic Acid

  • Sample Preparation: Dissolve ~5-10 mg of the phenylboronic acid sample in ~0.7 mL of CD₃OD or DMSO-d₆. Ensure complete dissolution.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Use a standard proton experiment with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Processing: Reference the spectrum to the residual solvent peak (e.g., CD₃OD at 3.31 ppm, DMSO-d₆ at 2.50 ppm).

  • Interpretation: Expect to see signals only for the aromatic protons of the monomeric species. The B(OH)₂ signal will be absent.

¹³C NMR provides complementary information on the carbon framework, with the carbon atom directly attached to boron typically appearing in the 130-140 ppm range, though its signal can sometimes be broadened due to quadrupolar relaxation of the adjacent boron nucleus.

¹¹B NMR: Directly Interrogating the Boron Center

¹¹B NMR is the most diagnostic technique for characterizing arylboronic acids because it directly probes the electronic environment of the boron atom.[6][7][8] The chemical shift (δ) in ¹¹B NMR is exquisitely sensitive to the hybridization and coordination state of the boron center.

  • sp² Hybridized Boron (Trigonal Planar): Free arylboronic acids and their corresponding boroxines feature a three-coordinate, sp² hybridized boron atom. These species typically resonate in a downfield region of the spectrum.

  • sp³ Hybridized Boron (Tetrahedral): When a Lewis base (like hydroxide or a diol) coordinates to the empty p-orbital of the boron atom, it becomes four-coordinate and sp³ hybridized. This increased electron density shields the boron nucleus, causing a significant upfield shift in the ¹¹B NMR spectrum.[7][9]

This phenomenon makes ¹¹B NMR an excellent tool for studying pH-dependent equilibria and binding events.[6][7]

Table 1: Typical ¹¹B NMR Chemical Shifts for Arylboron Species

Boron SpeciesHybridizationTypical Chemical Shift (δ, ppm)Notes
Arylboronic Acid (Ar-B(OH)₂)sp²+27 to +33Position is sensitive to aryl substituents.[7][8]
Arylboroxine ((ArBO)₃)sp²+30 to +33Often slightly downfield of the corresponding acid.[9]
Arylboronate Anion (Ar-B(OH)₃⁻)sp³+4 to +10Formed under basic conditions (pH > pKa).[7]
Arylboronate Ester (with diol)sp³+7 to +13Formed upon reaction with a 1,2- or 1,3-diol.[7]

Experimental Protocol: ¹¹B NMR Analysis

  • Sample Preparation: Dissolve a sufficient amount of the sample (~4 mg or more) in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OD).[7]

  • Instrument Setup: Use a broadband probe on an NMR spectrometer. ¹¹B NMR is a high-receptivity nucleus, so acquisition is relatively fast.

  • Standard: Use BF₃·OEt₂ (δ = 0 ppm) as an external standard for accurate chemical shift referencing.[10]

  • Acquisition: Acquire the spectrum with proton decoupling. A spectral width of ~200 ppm is usually sufficient.

  • Interpretation: Analyze the chemical shift to determine the hybridization state and identify the species present (acid, boroxine, or boronate).

G pH-Dependent Equilibrium of Arylboronic Acid in ¹¹B NMR cluster_0 Acidic Conditions (pH < pKa) cluster_1 Basic Conditions (pH > pKa) Acid Ar-B(OH)₂ (sp² Hybridized) Acid_NMR ¹¹B NMR Signal δ ≈ +29 ppm Acid->Acid_NMR Base Ar-B(OH)₃⁻ (sp³ Hybridized) Acid->Base + OH⁻ - H₂O Base->Acid + H⁺ Base_NMR ¹¹B NMR Signal δ ≈ +6 ppm Base->Base_NMR

Caption: pH effect on arylboronic acid hybridization and ¹¹B NMR signal.

Mass Spectrometry (MS): Confirming Mass and Unmasking Complexity

Mass spectrometry is indispensable for confirming the molecular weight of an arylboronic acid. However, the analysis is frequently complicated by the molecule's inherent reactivity within the mass spectrometer's ion source.[4][11]

Causality of Common MS Challenges:

  • Dehydration and Oligomerization: The high vacuum and energy of the ion source promote the same dehydration reaction that forms boroxines in solution. It is very common to observe ions corresponding to the monomer, dimer, and the trimeric boroxine.[4][11]

  • Solvent Adducts: The boronic acid can react with solvents, particularly under electrospray ionization (ESI) conditions, leading to adduct peaks that can confuse interpretation.[12]

Trustworthiness Through Isotopic Pattern Recognition A definitive diagnostic feature in the mass spectrum of any boron-containing compound is the characteristic isotopic distribution of boron: ¹⁰B (~20%) and ¹¹B (~80%) .[4] Any ion containing a single boron atom will appear as a pair of peaks separated by ~1 Da, with a ~1:4 intensity ratio. This signature provides a self-validating system to confirm that an observed ion indeed contains boron.

Best Practice: LC-MS for Clarity Coupling liquid chromatography with mass spectrometry (LC-MS) is the preferred method for analyzing complex mixtures or monitoring reactions.[12] The chromatographic separation step can resolve the boronic acid from impurities before it enters the mass spectrometer.

Experimental Protocol: LC-MS Analysis of Arylboronic Acids

  • Chromatography:

    • Column: Use a reverse-phase C18 column (e.g., Acquity BEH C18).[12]

    • Mobile Phase: A gradient of 10 mM ammonium acetate in water and acetonitrile is effective for separating a wide range of arylboronic acids.[12]

    • Flow Rate: A typical analytical flow rate of 0.2-0.4 mL/min.

  • Mass Spectrometry (ESI-MS):

    • Ionization Mode: Both positive and negative ion modes can be effective. Negative mode often shows a clean [M-H]⁻ ion.

    • Source Optimization: Carefully optimize source parameters (e.g., capillary voltage, gas flow) to minimize in-source fragmentation and dehydration.[12]

  • Data Analysis: Look for the parent ion ([M+H]⁺ or [M-H]⁻) and confirm its identity by checking for the characteristic 1:4 boron isotopic pattern. Be aware of potential peaks corresponding to [M+Na]⁺, [M-H₂O+H]⁺, and boroxine species.

Table 2: Expected Ions for Phenylboronic Acid (PBA, MW = 121.93) in ESI-MS

Ion DescriptionFormulaExpected m/z (for ¹¹B)Ionization Mode
Protonated Monomer[C₆H₇B¹¹O₂ + H]⁺123.06Positive
Deprotonated Monomer[C₆H₇B¹¹O₂ - H]⁻121.04Negative
Dehydrated Monomer[C₆H₅B¹¹O + H]⁺105.05Positive
Boroxine[(C₆H₅B¹¹O)₃ + H]⁺313.14Positive

Vibrational Spectroscopy: A Rapid Functional Group Check

Infrared (IR) and Raman spectroscopy are fast, non-destructive techniques that provide information about the functional groups present in a sample.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups in arylboronic acids.

  • O-H Stretch: A very broad and strong absorption in the 3200-3600 cm⁻¹ region is characteristic of the hydrogen-bonded hydroxyl groups.

  • B-O Stretch: A strong, prominent band (or series of bands) between 1300-1400 cm⁻¹ is a hallmark of the B-O single bond.[13]

  • Aromatic Stretches: Peaks corresponding to aromatic C=C stretching (~1600-1450 cm⁻¹) and C-H stretching (>3000 cm⁻¹) will also be present.

While IR is a powerful qualitative tool, definitively distinguishing between the free acid and the boroxine can be challenging as both contain B-O bonds.[14] Detailed analysis, often supported by computational modeling, is required to assign specific bands that differentiate the monomer from the cyclic anhydride.[14]

Raman Spectroscopy

Raman spectroscopy is complementary to IR and is particularly useful for studying samples in aqueous media due to the weak Raman scattering of water. It has been effectively used to study the binding of boronic acids to other molecules and to monitor their presence in biological systems.[15][16]

UV-Vis Spectroscopy: A Tool for Quantification

UV-Vis spectroscopy probes the electronic transitions within the molecule. For arylboronic acids, the observed absorbance is dominated by the π-π* transitions of the aromatic ring. While it is not a primary technique for structural identification, it serves two important roles:

  • Reaction Monitoring: Changes in the aromatic system or conjugation during a reaction (e.g., Suzuki coupling) can be monitored by observing shifts in the absorption maximum (λ_max).

  • Quantification: The concentration of a known arylboronic acid can be determined using a calibration curve according to the Beer-Lambert law. More commonly, total boron content is quantified indirectly by reacting the sample with a chromogenic agent like curcumin or azomethine-H, which forms a intensely colored complex that can be measured spectrophotometrically.[17][18]

G start Sample with Arylboronic Acid step1 Add Curcumin Reagent start->step1 step2 Formation of Rosocyanin Complex (Red Color) step1->step2 step3 Measure Absorbance at λ_max ≈ 540 nm using UV-Vis Spectrophotometer step2->step3 end Determine Boron Concentration via Calibration Curve step3->end

Caption: Workflow for quantitative boron analysis using UV-Vis.

An Integrated Characterization Strategy

No single technique can provide a complete and trustworthy characterization of an arylboronic acid. A multi-faceted, logical workflow is required to build a self-validating dataset.

G cluster_primary Primary Structural Confirmation cluster_secondary Mass & Functional Group Verification cluster_tertiary Quantitative Analysis (If Required) Start Arylboronic Acid Sample NMR_H ¹H NMR (in CD₃OD or DMSO-d₆) Confirms Aryl Structure Start->NMR_H NMR_B ¹¹B NMR Identifies B-species (Acid vs. Boroxine) Start->NMR_B MS LC-MS Confirms MW & Isotopic Pattern Identifies Impurities NMR_H->MS NMR_B->MS IR FT-IR Confirms -OH & B-O Groups MS->IR UV UV-Vis (with complexing agent) Determines Concentration IR->UV Report Complete Characterization Report UV->Report

Caption: Integrated workflow for comprehensive characterization.

By systematically applying this suite of spectroscopic tools and understanding the chemical principles behind the observed data, researchers can confidently characterize their arylboronic acids, ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Neliti, Analysis Methods Verification of Boron in River Water Using the UV-Vis Spectrophotometer with Curcumin Complex as Alternative Pr. [Link]

  • ResearchGate, 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

  • Wang, L. et al. (2013). Arylboronic acid chemistry under electrospray conditions. Chemistry, 19(23), 7587-94. [Link]

  • ACS Publications, 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Books, 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boron
  • Gevorgyan, A. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1239-1254. [Link]

  • SDSU Chemistry, 11B NMR Chemical Shifts. [Link]

  • Marinaro, W. A. et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-8. [Link]

  • METTLER TOLEDO, Determine Boron Content in Water with UV Vis Spectroscopy. [Link]

  • Asare, E. O. et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(21), 7215. [Link]

  • Gevorgyan, A. et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]

  • NPTEL-NOC IITM, Week 4 : Lecture 20 : 11B, 10B and 199Hg NMR Spectroscopy. (2024). [Link]

  • Albanian Journal of Medical and Health Sciences, Spectrophotometric Measurement of Boric Acid in a Case of Accidental Ingestion. [Link]

  • Reddit, Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). [Link]

  • Kumar, P. et al. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6, 7434-7440. [Link]

  • ResearchGate, Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

  • ResearchGate, Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. [Link]

  • Liu, Y. et al. (2019). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Analytical Chemistry, 91(15), 10124-10131. [Link]

  • Jackson, K. T. et al. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Chemistry of Materials, 26(12), 3747-3756. [Link]

  • University of Edinburgh Research Explorer, The Boroxine–Boronic Acid Equilibrium. [Link]

  • Soriano-Ursúa, M. A. et al. (2014). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience Letters, 558, 102-107. [Link]

Sources

Technical Evaluation: C8H10BFO3 (Fluoro-ethoxyphenylboronic Acid Isomers)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Subject: C8H10BFO3 Primary Class: Fluoro-ethoxyphenylboronic Acids Role: Bioisosteric Building Blocks for Medicinal Chemistry[1]

The chemical formula C8H10BFO3 most critically refers to the fluoro-ethoxyphenylboronic acid isomers.[1] These compounds are pivotal "lego pieces" in modern drug discovery, specifically utilized in Suzuki-Miyaura cross-coupling reactions to install biaryl motifs.[1]

The simultaneous presence of a fluorine atom (metabolic blocker, electronic modulator) and an ethoxy group (lipophilic spacer, hydrogen bond acceptor) makes this scaffold highly valuable for optimizing Structure-Activity Relationships (SAR) in kinase inhibitors and GPCR ligands.

Structural Isomerism & Properties

The specific arrangement of the fluoro and ethoxy substituents significantly alters reactivity, particularly regarding protodeboronation (unwanted loss of the boron group).

FeatureIsomer A: (3-Fluoro-4-ethoxyphenyl)boronic acidIsomer B: (4-Fluoro-3-ethoxyphenyl)boronic acid
Structure Para-ethoxy, Meta-fluoroMeta-ethoxy, Para-fluoro
Electronic State Electron-rich (Ethoxy donor), slightly deactivated by F.Inductively withdrawn by Para-F.[1]
Est. pKa (Boronic) ~8.8 - 9.2~8.5 - 8.9
Solubility Moderate in MeOH, DMSO, THF; Low in water.[1]Moderate in MeOH, DMSO, THF.
Stability Risk Moderate: Electron-rich rings are prone to protodeboronation.[1]Lower: Para-fluorine stabilizes the C-B bond slightly better.
Application Installing 3-F-4-OEt-phenyl tails (common in kinase inhibitors).[1]Installing 4-F-3-OEt-phenyl motifs.

Critical Reaction Mechanism: The Suzuki-Miyaura Cycle

To utilize C8H10BFO3 effectively, one must understand the catalytic cycle, specifically the Transmetallation step, which is the bottleneck for electron-rich boronic acids.

The Mechanism
  • Oxidative Addition: Pd(0) inserts into the Aryl-Halide bond.[1]

  • Transmetallation (Critical): The boronic acid (C8H10BFO3) must be activated by a base (hydroxide/carbonate) to form a boronate species [Ar-B(OH)3]-.[1] This species transfers the organic group to the Palladium center.[2]

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Pathway Visualization

The following diagram illustrates the specific activation pathway for Fluoro-ethoxyphenylboronic acid, highlighting the critical role of base activation.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X (Halide) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronate Anion BoronicAcid C8H10BFO3 (Inactive Form) Boronate Boronate Anion [Ar-B(OH)3]- BoronicAcid->Boronate + Base (OH-) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats

Figure 1: The catalytic cycle emphasizing the requisite base-activation of C8H10BFO3 prior to transmetallation.

Experimental Protocol: Self-Validating Cross-Coupling

Objective: Coupling (3-Fluoro-4-ethoxyphenyl)boronic acid with an Aryl Bromide. Standard: High yield (>85%), minimal protodeboronation.

Reagents & Stoichiometry[1]
  • Boronic Acid (C8H10BFO3): 1.2 – 1.5 equivalents (Excess accounts for potential deboronation).

  • Aryl Halide (R-Br): 1.0 equivalent.[1]

  • Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%).[1] Why? Ferrocenyl ligands resist oxidation better than phosphines.[1]

  • Base: K2CO3 (2.0 – 3.0 equiv) or Cs2CO3 (for sterically hindered cases).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Why? Water is required to form the active boronate species.

Step-by-Step Workflow
  • Degassing (The "Oxygen Check"):

    • Combine Aryl Halide, Boronic Acid, and Base in the reaction vial.

    • Add solvents.[3][4][5]

    • Validation: Bubble Nitrogen/Argon for 5-10 minutes before adding the catalyst. Oxygen poisons Pd(0).

  • Catalyst Addition:

    • Add Pd(dppf)Cl2·DCM.

    • Visual Check: Solution should turn orange/red. If it turns black immediately, your solvent has dissolved oxygen (Pd black precipitation).

  • Reaction:

    • Heat to 80-90°C.

    • Validation: Monitor via TLC or LCMS at 1 hour.

    • Diagnostic: If SM (Starting Material halide) remains but Boronic Acid is gone, protodeboronation occurred. Add more boronic acid.

  • Workup:

    • Dilute with EtOAc, wash with water/brine.

    • Dry over Na2SO4.

    • Scavenging: If the crude is dark black/brown, use a silica plug or thiol-scavenger resin to remove residual Pd.

Stability & Handling: The Protodeboronation Risk

Fluoro-alkoxy boronic acids are susceptible to protodeboronation , where the C-B bond breaks and is replaced by a proton (yielding Fluoro-ethoxybenzene).[1] This is accelerated by:

  • High Temperature: (>100°C).

  • Strong Bases: (e.g., NaOH).

  • Metal Contaminants: Copper or Iron traces.

Stability Decision Tree

Use this logic flow to troubleshoot low yields associated with C8H10BFO3.

StabilityLogic Start Reaction Analysis: Low Yield? CheckSM Is Aryl Halide Remaining? Start->CheckSM CheckBoron Is Boronic Acid Remaining? CheckSM->CheckBoron Yes Protodeb Diagnosis: Protodeboronation CheckBoron->Protodeb No (Consumed) CatDeath Diagnosis: Catalyst Poisoning CheckBoron->CatDeath Yes (Intact) Soln1 Solution: Lower Temp, Use Anhydrous Base (K3PO4) Protodeb->Soln1 Soln2 Solution: Re-degas, Change Ligand (XPhos) CatDeath->Soln2

Figure 2: Troubleshooting logic for optimization of C8H10BFO3 coupling reactions.

Physiochemical Data Summary

For researchers modeling these compounds, the following data is critical for library design.

PropertyValue (Approx.)Note
Molecular Weight 183.97 g/mol
Appearance White to Off-White PowderHygroscopic; store in desiccator.[1]
Melting Point 120 - 150°CVaries by isomer/purity.
19F NMR -110 to -135 ppmDistinctive diagnostic signal.
Storage 2-8°C, Inert GasPrevents dehydration to boroxine trimer.
Boroxine Equilibrium

Boronic acids exist in equilibrium with their cyclic trimer anhydride (boroxine).

  • Observation: NMR may show broadened peaks or multiple species.

  • Fix: Add a drop of D2O to the NMR tube to hydrolyze the boroxine back to the monomeric acid [1].

References

  • Miyaura, N. (2002). Organoboron Compounds in Cross-Coupling Reactions. In: Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Fluoro-4-ethoxyphenylboronic acid.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for immediate integration into high-throughput screening (HTS) and lead optimization workflows. It addresses the specific reactivity profile of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid , a scaffold increasingly utilized in kinase inhibitor and fragment-based drug discovery.

Executive Summary & Compound Profile

This compound presents a classic "Ortho-Fluoro Paradox" in palladium-catalyzed cross-coupling. While the electron-withdrawing fluorine atom at the ortho position activates the C-B bond for transmetallation, it simultaneously renders the molecule highly susceptible to protodeboronation (hydrolytic cleavage of the C-B bond) under aqueous basic conditions.

Successful coupling requires a protocol that accelerates the catalytic cycle (specifically transmetallation) to outcompete the decomposition pathway. This guide provides two validated protocols: a High-Activity Method (SPhos-based) for difficult partners and a Stabilized Anhydrous Method for preventing protodeboronation.

Structural Analysis[1]
  • Ortho-Fluorine (C2): Increases Lewis acidity of the boron center, facilitating rapid formation of the boronate "ate" complex but accelerating base-catalyzed hydrolysis.

  • Methoxymethyl (MOM) Ether (C5): A robust protecting group under basic Suzuki conditions. Critical Warning: MOM groups are acid-labile. Avoid acidic workups (pH < 4) to prevent premature deprotection to the benzyl alcohol.

Mechanistic Insight: The Race Against Decomposition

To optimize yields, one must understand the competition between the productive cross-coupling cycle and the destructive protodeboronation pathway.

The "Ortho-Fluoro" Effect

In the presence of base (OH⁻), the boronic acid forms a hydroxyboronate anion


.
  • Productive Path: This anion undergoes transmetallation with the Pd(II)-Ar'X species.

  • Destructive Path: The electron-withdrawing fluorine stabilizes the transition state for C-B bond cleavage, releasing the aryl anion which is instantly protonated by water to form the byproduct 1-fluoro-4-(methoxymethyl)benzene .

Mechanistic Diagram

The following diagram illustrates the kinetic competition. To maximize yield,


 must be 

.

SuzukiMechanism Start (2-Fluoro-5-(methoxymethyl)phenyl) boronic acid Boronate Hydroxyboronate Anion [Ar-B(OH)3]- Start->Boronate + Base (OH-) TM_State Transmetallation (Rate Limiting Step) Boronate->TM_State Path A: + Pd(II) Complex (Fast Ligands: SPhos/XPhos) Deboron Protodeboronation (Ar-H Byproduct) Boronate->Deboron Path B: + H2O (Slow Ligands: PPh3) Pd_Complex Pd(II)-Ar'-X (Oxidative Addition Complex) Pd_Complex->TM_State Product Coupled Biaryl Product TM_State->Product Reductive Elimination

Figure 1: Kinetic competition between productive transmetallation (Green) and destructive protodeboronation (Red).

Experimental Protocols

Protocol A: The "Buchwald" Method (Recommended)

Best for: General screening, aryl chlorides, and sterically hindered partners. Rationale: Uses SPhos , a bulky, electron-rich ligand that creates a highly active catalyst. This accelerates transmetallation, consuming the boronic acid before it can decompose.

ComponentReagentEquivalentsNotes
Substrate Aryl Halide (Cl/Br/I)1.0 equiv
Boron Source This compound 1.2 - 1.5 equivExcess compensates for minor decomposition.
Catalyst Pd(OAc)₂ + SPhos 2-5 mol%Ratio 1:2 (Pd:Ligand). Alternatively use SPhos Pd G3 .
Base K₃PO₄ (Tribasic) 2.0 - 3.0 equivMilder than carbonates; reduces deboronation rates.
Solvent Toluene / Water (10:1) 0.2 MBiphasic system protects the bulk boronic acid.

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 eq), Boronic Acid (1.5 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₃PO₄ (3.0 eq).

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed Toluene and Water (10:1 ratio) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Note: Monitor by LCMS. If protodeboronation (Ar-H mass) is observed, lower temp to 60°C and extend time.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with saturated NH₄Cl (Do NOT use HCl, as it may cleave the MOM ether). Dry organics over Na₂SO₄ and concentrate.

Protocol B: The "Anhydrous" Method (For Labile Substrates)

Best for: Substrates sensitive to hydrolysis or when Protocol A yields >20% deboronated byproduct. Rationale: Eliminates water to shut down the hydrolytic decomposition pathway. Uses CsF to activate the boronic acid via the formation of a fluoroboronate species.

ComponentReagentEquivalentsNotes
Catalyst Pd(dppf)Cl₂[1]·DCM 5 mol%Robust, bidentate ligand.
Base CsF (Cesium Fluoride) 3.0 equivActs as an anhydrous activator.
Solvent DME (Dimethoxyethane) 0.2 MMust be dry/anhydrous.

Step-by-Step Procedure:

  • Dry Setup: Flame-dry the reaction vessel or use an oven-dried vial.

  • Charge: Add Aryl Halide, Boronic Acid (1.2 eq), Pd(dppf)Cl₂, and powdered CsF (3.0 eq).

  • Solvent: Add anhydrous DME under inert atmosphere.

  • Reaction: Heat to 90°C for 16 hours.

  • Workup: Filter through a pad of Celite to remove insoluble salts. Rinse with EtOAc. Concentrate and purify.

Troubleshooting Guide

Observation (LCMS/TLC)DiagnosisCorrective Action
Major Product: Ar-H (M-B(OH)₂) Rapid Protodeboronation1. Switch to Protocol B (Anhydrous).2. Reduce temperature to 60°C.3. Increase catalyst loading to speed up coupling.
Low Conversion (SM remains) Catalyst Deactivation1. Ensure thorough degassing (O₂ kills Pd-SPhos).2. Switch to XPhos Pd G3 (more stable).
Product Missing MOM Group Acidic Cleavage1. Check workup pH. Avoid HCl .2. Use neutral buffers (Phosphate pH 7) or water for washes.
Homocoupling (Ar-Ar) Oxidative Coupling1. Reduce Boronic Acid equivalents.2. Ensure strict O₂ exclusion.

Decision Tree for Optimization

Use this logic flow to select the correct parameters for your specific coupling partner.

OptimizationTree Start Start: Coupling Partner (Ar-X) CheckX Is Ar-X an Aryl Chloride or Sterically Hindered? Start->CheckX YesHindered YES CheckX->YesHindered Complex NoHindered NO (Ar-Br/I, Simple) CheckX->NoHindered Simple ProtocolA USE PROTOCOL A (Pd-SPhos / K3PO4 / Tol:H2O) *High Activity* YesHindered->ProtocolA NoHindered->ProtocolA Try First CheckDeboron Did Protocol A fail due to Protodeboronation? ProtocolA->CheckDeboron If Low Yield ProtocolB USE PROTOCOL B (Pd-dppf / CsF / DME) *High Stability* CheckDeboron->ProtocolB Yes (Ar-H observed)

Figure 2: Optimization logic for selecting between High-Activity and Anhydrous protocols.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotopes, and Mechanisms. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link

Sources

Application Note: Reaction Conditions for (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 406482-19-7) is a specialized building block frequently employed in the synthesis of kinase inhibitors and CNS-active agents. The molecule features two critical functional handles: an ortho-fluorine atom for metabolic modulation and a meta-methoxymethyl (MOM) ether serving as a polar interaction site.

While a versatile reagent, this specific substitution pattern presents a distinct chemical challenge: Rapid Protodeboronation . The electron-withdrawing nature of the ortho-fluorine atom, combined with the steric environment, accelerates the hydrolytic cleavage of the C-B bond under standard basic cross-coupling conditions.

This guide provides optimized protocols to maximize yield by kinetically favoring the cross-coupling pathway over the decomposition pathway.

Chemical Profile & Stability[1][2][3]

PropertySpecification
Chemical Structure ![Structure Description: Phenyl ring, Boronic acid at C1, Fluorine at C2, Methoxymethyl at C5]
Molecular Weight 169.95 g/mol
CAS Number 406482-19-7
Primary Instability Protodeboronation (Hydrolytic C-B bond cleavage)
Storage 2–8°C, inert atmosphere. Prone to dehydration (boroxine formation) upon prolonged ambient exposure.
The Protodeboronation Challenge

The success of using this reagent depends entirely on managing the competition between Transmetallation (Productive) and Protodeboronation (Destructive).

  • Mechanism: Under basic aqueous conditions (e.g.,

    
    ), the boronic acid forms a boronate anion 
    
    
    
    . The ortho-fluorine atom inductively stabilizes the transition state for protonation at the ipso-carbon, leading to the formation of the byproduct 1-fluoro-4-(methoxymethyl)benzene .
  • Implication: Standard "textbook" Suzuki conditions (Tetrakis/Carbonate) often result in low yields (<40%) due to reagent consumption before coupling occurs.

Mechanistic Workflow (Visualization)

The following diagram illustrates the kinetic competition essential to reaction design. To achieve high yields, the Transmetallation step (Green) must be accelerated to outcompete the Protodeboronation pathway (Red).

Suzuki_Mechanism Start Boronic Acid (Reagent) Anion Boronate Anion [Ar-B(OH)3]- Start->Anion + Base Base Base Activation (OH- / CO3--) Base->Anion Transmetal Transmetallation (Rate Limiting Step) Anion->Transmetal Path A: Fast Catalyst (Preferred) Decomp Protodeboronation (Ar-H Byproduct) Anion->Decomp Path B: High Temp / Aqueous (Avoid) Pd_Cycle Pd(II)-Ar' Complex (Oxidative Addition Product) Pd_Cycle->Transmetal Product Biaryl Product (Success) Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition between productive cross-coupling (Green) and hydrolytic decomposition (Red). Optimization requires accelerating Path A or inhibiting Path B.

Optimized Reaction Protocols

Protocol A: High-Turnover Aqueous Coupling (Recommended)

Best for: Standard aryl chlorides/bromides where the coupling partner is stable. Strategy: Use a highly active catalyst system (Buchwald G3/G4 precatalysts) to ensure transmetallation occurs instantaneously, consuming the boronic acid before it can decompose.

Reagents:

  • Halide: 1.0 equiv (Aryl Bromide or Chloride)

  • Boronic Acid: 1.3 – 1.5 equiv (Excess required to account for minor decomposition)

  • Catalyst: XPhos Pd G3 (2–5 mol%) or SPhos Pd G3 (for sterically hindered partners)

  • Base:

    
     (0.5 M in water) – 3.0 equiv
    
  • Solvent: THF or 1,4-Dioxane

Step-by-Step Procedure:

  • Charge a reaction vial with the Aryl Halide (1.0 mmol), this compound (1.5 mmol), and XPhos Pd G3 (0.03 mmol).

  • Seal the vial and purge with nitrogen/argon for 5 minutes.

  • Add degassed THF (4 mL) via syringe.

  • Add degassed 0.5 M aqueous

    
     (6 mL) via syringe.
    
  • Critical Step: Heat rapidly to 40–60°C. Do not overheat. The ortho-fluoro group makes the boronic acid sensitive to temperatures >80°C in aqueous media.

  • Monitor by LCMS. Reaction is typically complete within 1–4 hours.

  • Workup: Dilute with EtOAc, wash with water. The Methoxymethyl (MOM) ether is stable to these basic conditions.

Protocol B: Anhydrous Conditions (Challenging Substrates)

Best for: Electron-rich aryl halides, sterically crowded systems, or when Protocol A yields >20% deboronated byproduct. Strategy: Eliminate water to prevent the hydrolytic decomposition pathway entirely.

Reagents:

  • Halide: 1.0 equiv

  • Boronic Acid: 1.5 equiv[1]

  • Catalyst:

    
     (5 mol%) + PCy3 (10 mol%) OR Pd-PEPPSI-IPr
    
  • Base: CsF (3.0 equiv, anhydrous) or

    
     (finely ground, anhydrous)
    
  • Solvent: Toluene or DME (Anhydrous)

Step-by-Step Procedure:

  • Dry all glassware in an oven (>120°C) overnight.

  • In a glovebox or under strict Schlenk conditions, combine Aryl Halide, Boronic Acid, Catalyst, and Anhydrous Base (CsF is preferred for fluorinated boronic acids).

  • Add anhydrous Toluene.

  • Heat to 80–100°C.

    • Note: Higher temperatures are permissible here because water is absent, blocking the primary deboronation mechanism.

  • Workup: Filter through Celite to remove inorganic salts before aqueous extraction.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Main product is Ar-H (Deboronated) Hydrolysis is faster than coupling.Switch to Protocol B (Anhydrous). Reduce reaction temperature in Protocol A. Increase catalyst loading to speed up transmetallation.
Low Conversion (<10%) Catalyst poisoning or inactive boronic acid.Check boronic acid quality (H-NMR). If dehydrated to boroxine (anhydride), add a small amount of water (in Protocol A) or use a "activation agent" like KOH in MeOH to regenerate the monomer.
MOM Group Loss Acidic contamination.The methoxymethyl ether is acid-labile. Ensure no strong acids are used in workup. Do not use silica gel with high acidity for purification; add 1%

to eluent.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acid.Oxygen leak in the system. Degas solvents more thoroughly (freeze-pump-thaw or vigorous sparging).

References

  • Mechanistic Studies on Protodeboronation: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Isotope Effects, and Kinetic Insights." Journal of the American Chemical Society, 139(37), 13156–13165 (2017).

  • General Suzuki-Miyaura Coupling Reviews: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483 (1995).

  • Use of Bulky Phosphine Ligands (XPhos/SPhos): Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473 (2008).

  • Stability of Methoxymethyl Ethers: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience. (Standard Reference for MOM stability).

Sources

Advanced Application Note: Utilizing (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid in Medicinal Chemistry

[1]

Executive Summary & Compound Profile

This compound (CAS: 870718-06-2) is a specialized organoboron building block employed in the lead optimization phase of drug discovery.[1] Unlike generic phenylboronic acids, this reagent introduces a highly specific pharmacophore combining three strategic elements:

  • The Boronic Acid Handle: Facilitates Suzuki-Miyaura cross-coupling for biaryl bond formation.

  • The Ortho-Fluorine Atom: Modulates metabolic stability (blocking P450 oxidation sites), influences biaryl torsion angles (atropisomerism control), and enhances lipophilicity (

    
    ).
    
  • The Meta-Methoxymethyl Group: Acts as a polar ether handle (

    
    ), providing a hydrogen bond acceptor and a spacer for solubility enhancement without the high metabolic liability of a terminal alcohol.
    
Chemical Profile
PropertySpecification
CAS Number 870718-06-2
Molecular Formula

Molecular Weight 183.97 g/mol
Appearance White to off-white solid
Storage 2-8°C, under inert atmosphere (Argon/Nitrogen)
Key Instability Prone to protodeboronation (due to o-F) and boroxine formation (dehydration).[1][2]

Critical Handling & Stability Protocols

The Boroxine Cycle

Like many boronic acids, this compound exists in an equilibrium between its free acid form (monomer) and its cyclic trimeric anhydride (boroxine). This dehydration is reversible but can affect stoichiometry calculations.

  • Observation: If the melting point appears depressed or the NMR integration varies, the sample likely contains significant boroxine.

  • Correction Protocol:

    • Dissolve the sample in a mixture of THF/Water (9:1).

    • Stir for 30 minutes to hydrolyze the anhydride.

    • Use directly in the coupling reaction, or concentrate in vacuo strictly below 40°C.

Preventing Protodeboronation

The ortho-fluorine substituent exerts an inductive electron-withdrawing effect (

1protodeboronation

Mechanistic Risk:

1

Mitigation Strategy:

  • Avoid: Strong hydroxide bases (NaOH, KOH) at reflux.

  • Prefer: Mild carbonate or phosphate bases (

    
    , 
    
    
    ) or anhydrous conditions using CsF.

Core Application: Optimized Suzuki-Miyaura Coupling

This protocol is optimized for coupling this compound with electron-deficient heteroaryl halides (e.g., chloropyrimidines, bromopyridines), a common scaffold in kinase inhibitors.[1]

Experimental Workflow Diagram

SuzukiWorkflowcluster_optTroubleshooting Low YieldsStartReagent Prep:This compound (1.2 eq)Aryl Halide (1.0 eq)SolventSolvent System Selection:1,4-Dioxane/H2O (4:1)Degas via Sparging (15 min)Start->SolventCatalystCatalyst Addition:Pd(dppf)Cl2·DCM (5 mol%)Base: K2CO3 (2.0 eq)Solvent->CatalystReactionReaction:Heat to 80-90°CTime: 4-12 HoursCatalyst->ReactionCheckIn-Process Control (IPC):LCMS / TLCReaction->CheckCheck->ReactionIncomplete (<90%)WorkupWorkup:Dilute w/ EtOAc, Wash w/ BrineDry over Na2SO4Check->WorkupCompleteAltCondSwitch to:XPhos Pd G2THF/Water (anhydrous)Check->AltCondProtodeboronation ObservedPurificationPurification:Flash Chromatography(Hex/EtOAc Gradient)Workup->Purification

Caption: Optimized Suzuki-Miyaura workflow emphasizing degassing and checkpoint logic to mitigate protodeboronation risks.

Detailed Protocol

Materials:

  • This compound (1.2 equiv)[1]

  • Heteroaryl Halide (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing (Crucial): In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with Argon or Nitrogen gas for 15 minutes. Rationale: Oxygen promotes homocoupling and catalyst deactivation.

  • Reagent Loading: Add the aryl halide, boronic acid, and base to the vial.

  • Catalyst Addition: Add the Palladium catalyst last. Quickly seal the vial.

  • Reaction: Heat the block to 90°C. Stir vigorously (1000 rpm).

    • Note: If the substrate is thermally sensitive, use Pd(dtbpf)Cl2 or XPhos Pd G2 at 40-60°C.

  • Monitoring: Check via LCMS at 2 hours. Look for the product mass (

    
    ).
    
    • Warning Sign: If you observe a mass corresponding to [Boronic Acid - B(OH)2 + H], protodeboronation is occurring. Lower the temperature and switch to anhydrous THF with CsF as the base.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    

Medicinal Chemistry Strategy: Why Use This Building Block?

Bioisosterism and Metabolic Stability

The 2-fluoro-5-methoxymethylphenyl moiety acts as a robust bioisostere for standard substituted phenyl rings.[1]

FeatureBiological/Chemical Impact
Fluorine (ortho) Metabolic Blocking: Prevents oxidative metabolism at the susceptible ortho position.[1][3] Conformation: Forces the biaryl system out of planarity (twist angle ~40-60°) due to steric clash with the ortho-hydrogen of the partner ring. This can improve selectivity for specific kinase pockets.
Methoxymethyl (meta) Solubility: The ether oxygen accepts hydrogen bonds, improving aqueous solubility compared to a methyl or ethyl group.[1] Interaction: Can engage in specific H-bond interactions with residues like Lysine or Serine in the active site.
Application Case Study: Kinase Inhibitor Optimization

Scenario: A lead compound containing a 3-methoxyphenyl group shows good potency but poor metabolic stability (rapid demethylation by CYPs) and low solubility.

Solution: Replace the 3-methoxyphenyl ring with the (2-fluoro-5-(methoxymethyl)phenyl) moiety using CAS 870718-06-2.[1]

  • The Fluorine blocks the ortho-position and lowers the electron density of the ring, reducing the rate of oxidation.

  • The Methoxymethyl group retains the ether interaction but extends it slightly further from the ring, potentially picking up new water-mediated contacts.

Quality Control & Analytical Data

When characterizing the final coupled product, specific NMR signatures confirm the successful incorporation of the moiety.

  • 1H NMR (DMSO-d6):

    • Benzylic Protons (

      
      ):  Look for a sharp singlet (2H) around 
      
      
      4.40 - 4.50 ppm.[1]
    • Methoxy Protons (

      
      ):  Sharp singlet (3H) around 
      
      
      3.30 ppm.[1]
    • Aromatic Protons: The ortho-fluoro group causes H-F coupling. The proton meta to the fluorine often appears as a doublet of doublets due to

      
       and 
      
      
      coupling.
  • 19F NMR:

    • Distinct signal around

      
       -110 to -120 ppm (depending on the coupled partner).[1]
      

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Fluorine in Medicinal Chemistry (Bioisosterism): Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Protodeboronation of Fluoro-Aryl Boronic Acids: Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(3), 917–930.

  • Compound Data & Safety (CAS 870718-06-2): PubChem Compound Summary for similar Fluorinated Phenylboronic Acids.

  • Buchwald Ligands for Difficult Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Ortho-Fluoro Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of Ortho-Fluoro Substituted Biaryls

Ortho-fluoro substituted biaryl scaffolds are of paramount importance in modern drug discovery and development. The strategic placement of a fluorine atom at the ortho position can profoundly influence a molecule's conformational preference, metabolic stability, and binding affinity to biological targets. This is due to fluorine's unique properties, including its small size, high electronegativity, and ability to participate in hydrogen bonding and other non-covalent interactions. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, offering a powerful tool for the construction of these valuable biaryl structures.[1][2]

However, the presence of an ortho-fluoro substituent on the boronic acid coupling partner introduces significant challenges that can impede the efficiency and reliability of the Suzuki reaction. These substrates are notoriously susceptible to a key side reaction known as proto-deboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of an undesired arene byproduct and diminished yields of the target biaryl.[3][4] This application note provides a detailed guide for researchers, scientists, and drug development professionals to successfully navigate the complexities of Suzuki reactions with ortho-fluoro substituted boronic acids. We will delve into the mechanistic underpinnings of the challenges, provide optimized protocols, and offer practical guidance to achieve high-yielding and reproducible results.

Mechanistic Considerations: The Impact of the Ortho-Fluoro Substituent

The success of the Suzuki-Miyaura coupling hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ortho-fluoro group on the boronic acid primarily complicates the transmetalation step and introduces the competing proto-deboronation pathway.

The Dual Nature of the Ortho-Fluoro Group:
  • Inductive Electron Withdrawal: Fluorine's high electronegativity imparts a strong inductive electron-withdrawing effect on the aryl ring. This decreases the nucleophilicity of the ipso-carbon (the carbon atom attached to the boron), making the transfer of the aryl group from boron to the palladium center (transmetalation) more difficult.

  • Steric Hindrance: Although fluorine is relatively small, its presence in the ortho position creates steric congestion around the reaction center. This steric hindrance can further slow down the transmetalation step by impeding the necessary approach and coordination of the boronic acid to the palladium complex.[5][6]

The Pervasive Challenge of Proto-deboronation:

Proto-deboronation is a non-productive pathway where the boronic acid reacts with a proton source (often water present in the reaction mixture) to cleave the C-B bond.[4] Electron-deficient arylboronic acids, such as those with an ortho-fluoro substituent, are particularly prone to this side reaction. The reaction is often base-catalyzed and can compete effectively with the desired transmetalation, especially if the latter is slowed by the electronic and steric effects mentioned above.[3][7]

To overcome these challenges, careful optimization of the reaction conditions is crucial. The choice of catalyst, ligand, base, and solvent system must be tailored to accelerate the rate of the desired cross-coupling reaction over the competing proto-deboronation.

Visualizing the Catalytic Cycle and its Challenges

Suzuki_Cycle cluster_challenges Challenges with ortho-Fluoro Substituents Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X L2 OxAdd->PdII Transmetalation Transmetalation (Rate-Limiting) PdII->Transmetalation Intermediate Ar-Pd(II)-Ar' L2 Transmetalation->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Biaryl) RedElim->Product BoronicAcid Ar'B(OH)2 (ortho-Fluoro) BoronicAcid->Transmetalation ProtoDeb Proto-deboronation (Side Reaction) BoronicAcid->ProtoDeb H+ source Base Base Base->Transmetalation Arene Ar'-H (Byproduct) ProtoDeb->Arene

Caption: Suzuki-Miyaura catalytic cycle highlighting challenges with ortho-fluoro boronic acids.

Optimized Protocol for Suzuki Coupling of Ortho-Fluoro Substituted Boronic Acids

Based on extensive literature precedent, the following protocol is recommended as a starting point for the Suzuki-Miyaura cross-coupling of ortho-fluoro substituted boronic acids. Optimization of specific parameters may be necessary for different substrate combinations.

Recommended Reaction Components:
ComponentRecommended ReagentsRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Commonly used, effective, and commercially available palladium sources.[8]
Ligand Buchwald-type biaryl phosphines (e.g., SPhos, RuPhos), N-heterocyclic carbenes (NHCs)Bulky, electron-rich ligands accelerate reductive elimination and can promote the coupling of sterically hindered substrates.[8][9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃, CsFThe choice of base is critical. Stronger, non-nucleophilic bases are often preferred. Cesium fluoride can be particularly effective in some cases.[1][10]
Solvent Toluene, Dioxane, THF, DME (often with added water)Aprotic solvents are generally used, often with a small amount of water to aid in the dissolution of the base and facilitate the reaction.[11]
Boronic Acid Derivative Potassium (ortho-fluoroaryl)trifluoroborates, MIDA boronatesFor particularly challenging substrates, using a "slow-release" boronic acid surrogate can minimize proto-deboronation by maintaining a low concentration of the free boronic acid.[4]
Step-by-Step Experimental Protocol:

This protocol describes a general procedure for the coupling of an aryl halide (1.0 mmol) with an ortho-fluoro substituted arylboronic acid (1.2 mmol).

1. Reagent Preparation and Inert Atmosphere:

  • All glassware should be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • The reaction should be carried out under a positive pressure of an inert gas.

2. Reaction Setup:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the ortho-fluoro substituted boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a portion of the degassed solvent.

  • Add the degassed solvent (e.g., toluene, 5 mL) to the flask containing the solids.

  • With vigorous stirring, add the catalyst solution to the reaction mixture.

  • If using an aqueous co-solvent, add the degassed water at this stage.

3. Reaction Execution and Monitoring:

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[12]

  • To take a sample for analysis, briefly remove the vessel from the heat, cool, and quickly take an aliquot under a positive pressure of inert gas.

4. Reaction Workup:

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Visualization

Workflow start Start reagents Combine Aryl Halide, o-F-Boronic Acid, & Base in a dried flask start->reagents inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent catalyst Prepare & Add Pd-Catalyst/Ligand Solution solvent->catalyst heat Heat Reaction Mixture (80-110 °C) catalyst->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor monitor->heat Continue if incomplete workup Aqueous Workup: Extraction & Washing monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolate Pure Biaryl Product purify->product

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Insufficiently degassed solvents- Low reaction temperature or time- Use a fresh batch of palladium precatalyst and ligand.- Ensure thorough degassing of all solvents.- Increase the reaction temperature or extend the reaction time.
Significant Proto-deboronation - Presence of excess water or other proton sources- Transmetalation is too slow- Use anhydrous solvents and dry reagents.- Switch to a more effective ligand (e.g., a bulkier, more electron-rich phosphine).- Consider using a potassium aryltrifluoroborate or MIDA boronate derivative of the boronic acid.
Formation of Homocoupling Byproducts - Oxygen contamination- Inefficient oxidative addition- Maintain a strict inert atmosphere throughout the reaction.- Screen different palladium precatalysts and ligands.

Conclusion

The Suzuki-Miyaura cross-coupling of ortho-fluoro substituted boronic acids presents a formidable challenge due to the electronic and steric properties of the fluoro substituent, which promote the undesired proto-deboronation side reaction. However, by understanding the underlying mechanistic hurdles and employing optimized protocols, these challenges can be effectively overcome. The careful selection of bulky, electron-rich ligands, appropriate bases, and in some cases, the use of stabilized boronic acid derivatives, are key to achieving high yields of the desired ortho-fluoro substituted biaryls. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully synthesize these valuable compounds, thereby enabling further advancements in medicinal chemistry and materials science.

References

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - Canadian Science Publishing. Available at: [Link]

  • Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry. Available at: [Link]

  • Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid | Request PDF. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. Available at: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem - YouTube. Available at: [Link]

  • Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands | Request PDF - ResearchGate. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. Available at: [Link]

  • Substituent Effects on Aryltrifluoroborate Solvolysis in Water: Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid - ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. | Download Table - ResearchGate. Available at: [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. Available at: [Link]

  • Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed. Available at: [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Available at: [Link]

  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions - Organic Chemistry Portal. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed. Available at: [Link]

  • Reducing protodeboronation using a novel boronic ester in the late-stage copper-mediated radiofluorination | Request PDF - ResearchGate. Available at: [Link]

  • Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF - ResearchGate. Available at: [Link]

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Suppressing Protodeboronation in Cu-Mediated 19F/18F-Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development - PubMed. Available at: [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine | Request PDF - ResearchGate. Available at: [Link]

Sources

large-scale synthesis using (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Large-Scale Suzuki-Miyaura Coupling Using (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Executive Summary

This guide details the process engineering and synthetic protocols for the large-scale utilization of This compound (CAS: 1333407-14-9 / 406482-19-7). This intermediate is a critical building block in the synthesis of Voltage-Gated Sodium Channel (NaV) Modulators (e.g., NaV1.6 inhibitors) and other aryl-sulfonamide based therapeutics developed for epilepsy and pain management [1].

The presence of the ortho-fluoro substituent presents a specific process challenge: rapid protodeboronation under standard aqueous/basic conditions. This guide provides an optimized "Low-Water/High-Activity" protocol designed to outcompete the deboronation pathway, ensuring high yields (>85%) at kilogram scale.

Molecule Profile & Critical Process Parameters (CPPs)

PropertySpecificationProcess Implication
Compound Name This compoundPrimary Nucleophile
CAS No. 1333407-14-9Verification required for regulatory filing
Molecular Weight 183.97 g/mol Stoichiometry calculations
Appearance White to off-white powderColor change indicates oxidation/degradation
Solubility Soluble in MeOH, THF, DioxanePoor solubility in water; biphasic system required
Stability Acid Sensitive (MOM ether)Avoid acidic workup (pH < 4)
Reactivity Protodeboronation Prone ortho-F increases C-B bond lability
The Challenge: Protodeboronation

The 2-fluoro substituent exerts an inductive electron-withdrawing effect while also creating steric strain. In the presence of water and base at elevated temperatures, the boronic acid moiety is susceptible to hydrolytic cleavage, replacing the


 group with a proton. This side reaction is the primary yield-killer in scale-up [2].

Control Strategy:

  • Limit Water: Use a minimal amount of water necessary to dissolve the inorganic base.

  • High-Activity Catalyst: Use bulky, electron-rich phosphine ligands (e.g., Pd(dtbpf)Cl₂ or XPhos Pd G2 ) to accelerate the transmetallation step, favoring cross-coupling over deboronation.

  • Base Selection: Switch from Carbonates (slow) to Potassium Phosphate (K₃PO₄) (faster transmetallation).

Optimized Large-Scale Protocol (1.0 kg Scale)

Objective: Coupling of this compound with an aryl chloride scaffold (e.g., a chlorobenzenesulfonamide derivative).

Materials List
  • Limiting Reagent: Aryl Chloride Scaffold (1.0 equiv, assumed 1.0 kg for calculation).

  • Boronic Acid: this compound (1.2 equiv).

  • Catalyst: Pd(dtbpf)Cl₂ [1,1′-Bis(di-tert-butylphosphino)ferrocene]dichloropalladium(II) (0.5 mol%).

  • Base: K₃PO₄ (Tribasic, finely ground) (2.5 equiv).

  • Solvent: 1,4-Dioxane (5 vol) / Water (1 vol).

  • Scavenger: QuadraPure™ TU (Thiourea based) or activated carbon.

Step-by-Step Methodology

1. Reactor Preparation & Inerting

  • Ensure the 10 L jacketed glass reactor is clean, dry, and leak-tested.

  • Critical: Purge with Nitrogen (

    
    ) for 3 cycles (Vacuum/Fill) to remove Oxygen. 
    
    
    
    promotes homocoupling of the boronic acid.

2. Charging (Solids)

  • Under positive

    
     flow, charge the Aryl Chloride  (1.0 equiv) and This compound  (1.2 equiv).
    
  • Charge K₃PO₄ (2.5 equiv).

  • Note: Keeping the catalyst out until the solvent is degassed prevents premature catalyst decomposition.

3. Solvent Addition & Degassing

  • Add 1,4-Dioxane (5.0 L per kg substrate) and Water (1.0 L per kg substrate).

  • Agitate at 150 RPM.

  • Sparge the slurry with subsurface

    
     for 30 minutes. This is critical for reaction kinetics.
    

4. Catalyst Addition & Reaction

  • Charge Pd(dtbpf)Cl₂ (0.5 mol% relative to Aryl Chloride).

  • Heat the reactor jacket to 65°C .

    • Ramp Rate: 2°C/min. Avoid thermal shock.

  • Maintain internal temperature at 60-65°C . Do NOT exceed 75°C, as deboronation rates spike significantly.

  • Monitor by HPLC every 2 hours.

    • Endpoint: < 1.0% unreacted Aryl Chloride. Typical time: 4-6 hours.

5. Workup & Purification

  • Cool reactor to 20°C.

  • Phase Cut: Add Ethyl Acetate (5 vol) and Water (5 vol). Agitate for 15 mins, settle, and separate the aqueous layer (waste).

  • Scavenging: Treat the organic layer with QuadraPure™ TU (5 wt% loading) at 50°C for 4 hours to remove residual Palladium. Filter through Celite.

  • Washing: Wash organic layer with 5% NaHCO₃ (to remove boronic acid byproducts) and Brine.

  • Concentration: Distill under reduced pressure to ~3 volumes.

  • Crystallization: Add Heptane (anti-solvent) slowly at 40°C to induce crystallization. Cool to 0°C and age for 2 hours.

  • Isolation: Filter the solids and wash with cold Heptane/EtOAc (9:1). Dry in a vacuum oven at 40°C.

Process Visualization

Workflow Diagram: Scale-Up Operations

ScaleUpProcess Start Raw Materials (Aryl-Cl + Boronic Acid) Inerting N2 Purge & Degassing Start->Inerting Reaction Suzuki Coupling 65°C, 4-6h Pd(dtbpf)Cl2 Inerting->Reaction Add Catalyst IPC IPC (HPLC) Conversion Check Reaction->IPC IPC->Reaction Incomplete (<99%) Workup Phase Separation & Pd Scavenging IPC->Workup Complete (>99%) Crystallization Crystallization (EtOAc/Heptane) Workup->Crystallization Final Isolated API Intermediate Crystallization->Final

Caption: Operational workflow for the kilogram-scale synthesis, highlighting the critical decision point at IPC.

Mechanistic Insight: The Race Against Deboronation

The following diagram illustrates why the High-Activity Catalyst is essential. We must accelerate the "Green Path" (Transmetallation) to beat the "Red Path" (Protodeboronation).

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Cl) Pd0->OxAdd Aryl-Cl TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Path A: Desired (Fast with Bulky Ligands) Boronic 2-Fluoro-Boronic Acid Boronate Boronate Species (Activated) Boronic->Boronate Base (OH-) Boronate->TransMet Deboro Protodeboronation (Side Reaction) Boronate->Deboro Path B: Undesired (Promoted by Heat/Water) RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regeneration Product Coupled Product RedElim->Product Waste Defluorinated/De-boronated Byproduct Deboro->Waste

Caption: Kinetic competition between the desired Transmetallation cycle and the parasitic Protodeboronation pathway.

Analytical Controls & Troubleshooting

In-Process Control (IPC) Specifications
  • Method: Reverse Phase HPLC (C18 Column).

  • Mobile Phase: A: 0.1% H₃PO₄ in Water; B: Acetonitrile. Gradient 10-90% B.

  • Detection: UV at 254 nm (Aryl rings) and 220 nm.

ObservationProbable CauseCorrective Action
Stalled Reaction (< 80% Conv.)Catalyst deactivation by

.
Degas solvents more rigorously. Add fresh catalyst (0.1 mol%).
High Deboronation (> 5%)Temperature too high or Reaction time too long.Lower temp to 55°C. Increase catalyst loading to speed up reaction.
Homocoupling (Ar-Ar)Oxygen presence.[1]Check reactor seal and

lines.
MOM Cleavage Acidic contamination.Ensure aqueous workup pH is > 7. Check source of solvents.

References

  • Xenon Pharmaceuticals Inc. "Benzenesulfonamide compounds and their use as therapeutic agents." World Intellectual Property Organization Patent WO2018106284A1, June 14, 2018.

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, vol. 139, no. 3, 2017, pp. 1312–1318.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, vol. 43, 2014, pp. 412-443.

  • Sigma-Aldrich. "2-Fluoro-5-methoxyphenylboronic acid Product Specification." SigmaAldrich.com. (Note: Representative link for property verification).

Disclaimer: This protocol is for research and development purposes. All scale-up activities should be preceded by a thorough Process Safety Assessment (PSA).

Sources

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in Medicinal Chemistry

Part 1: Compound Profile & Strategic Utility

This compound is a specialized organoboron building block designed for high-value medicinal chemistry programs. Its structural architecture offers a dual-advantage for Structure-Activity Relationship (SAR) exploration:

  • The Ortho-Fluoro Motif: The fluorine atom at the C2 position (ortho to the boronic acid) serves as a bioisostere for hydrogen, modulating metabolic stability (blocking P450 oxidation sites) and influencing the electronic properties of the resulting biaryl system. It often improves potency by inducing conformational locks or filling small hydrophobic pockets in protein targets (e.g., kinase domains).

  • The Methoxymethyl (MOM) Handle: The C5-methoxymethyl group acts as a robust, base-stable ether. It functions either as a permanent lipophilic H-bond acceptor or as a "masked" benzylic alcohol, which can be liberated post-coupling via mild acidic hydrolysis.

Technical Specifications:

  • Functional Groups: Boronic Acid (

    
    ), Aryl Fluoride, Benzyl Methyl Ether.
    
  • Molecular Weight: ~184.0 g/mol .

  • Solubility: Soluble in MeOH, DMSO, DMF, THF; sparingly soluble in non-polar hydrocarbons.

Part 2: Critical Handling – The Ortho-Fluoro Challenge

The Stability Paradox: While the methoxymethyl group is stable under typical Suzuki-Miyaura conditions, the 2-fluoro substituent significantly destabilizes the C–B bond .

Research into the mechanism of protodeboronation (hydrolytic cleavage of the C–B bond) reveals that electron-withdrawing groups at the ortho position accelerate this side reaction. The fluorine atom stabilizes the transition state for ipso-protonation or the formation of a transient aryl anion intermediate, particularly in the presence of strong bases and water at high temperatures [1].

Key Risk: Standard Suzuki conditions (e.g.,


, 

,

/Toluene, reflux) often lead to low yields due to rapid protodeboronation, yielding the defunctionalized byproduct 1-fluoro-4-(methoxymethyl)benzene before the cross-coupling can occur.
Visualizing the Competition: Coupling vs. Decomposition

G Start (2-Fluoro-5-(methoxymethyl) phenyl)boronic acid Boronate Boronate Anion (Activated Species) Start->Boronate Activation Base Base (OH- / CO3--) Base->Boronate Pd_Cycle Pd(II)-Ar Intermediate (Catalytic Cycle) Boronate->Pd_Cycle Transmetallation (Fast w/ Opt. Catalyst) Decomp Protodeboronation Byproduct (Waste) Boronate->Decomp Hydrolysis (Accelerated by ortho-F) Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination

Figure 1: The Kinetic Competition. To succeed, the rate of Transmetallation (Green) must exceed the rate of Protodeboronation (Red).

Part 3: Optimized Experimental Protocols

To mitigate the instability described above, we recommend "anhydrous" coupling conditions or the use of mild bases with highly active precatalysts.

Protocol A: High-Fidelity Suzuki-Miyaura Coupling

Recommended for valuable/complex electrophiles where boronic acid conservation is critical.

Reagents:

  • Building Block: this compound (1.2 – 1.5 equiv).

  • Electrophile: Aryl Bromide or Iodide (1.0 equiv).[1]

  • Catalyst:

    
     (3-5 mol%) OR 
    
    
    
    / SPhos (for sterically hindered partners).
  • Base: Potassium Phosphate Tribasic (

    
    ), finely ground (3.0 equiv).
    
  • Solvent: 1,4-Dioxane (anhydrous). Note: Strictly avoid alcohols.

Step-by-Step Methodology:

  • Vessel Prep: Charge a microwave vial or round-bottom flask with the Aryl Halide, Boronic Acid, and

    
    .
    
  • Deoxygenation: Cap the vessel and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Catalyst Addition: Remove the cap briefly under positive inert gas pressure to add the Palladium catalyst, or add it as a solution in dioxane.

  • Water Spike (Critical Control): Add exactly 1-2% (v/v) degassed water.

    • Why? Totally anhydrous conditions can stall the boroxine-to-boronic acid equilibrium needed for transmetallation. A trace amount activates the base without saturating the system to favor protodeboronation [2].

  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 mins).

    • Tip: Microwave heating is preferred for ortho-fluoro boronic acids to minimize the thermal window in which decomposition occurs.

  • Workup: Dilute with EtOAc, wash with water (x1) and brine (x1). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc). The MOM ether is stable on silica.

Protocol B: Post-Coupling Deprotection (MOM Cleavage)

Converting the ether to the benzylic alcohol.

Reagents:

  • Substrate: Purified Biaryl-MOM ether.

  • Acid: 4M HCl in Dioxane or Trifluoroacetic acid (TFA).

Methodology:

  • Dissolve the substrate in DCM (0.1 M).

  • Add TFA (10 equiv) or 4M HCl/Dioxane (5 equiv) at 0°C.

  • Stir at Room Temperature for 1-4 hours. Monitor by TLC (MOM ethers are generally more polar than the target alcohol).

  • Quench: Slowly pour into saturated

    
     solution.
    
  • Extract: DCM (x3).

Part 4: Data Summary & Troubleshooting

Solvent/Base Screening Matrix for Yield Optimization (Data based on typical ortho-fluoroaryl boronic acid reactivity profiles)

EntrySolvent SystemBaseTemp (°C)Yield (%)Observation
1Toluene/Water (3:1)

100< 30%Failed. Extensive protodeboronation.
2DMF (Anhydrous)

10045%Moderate. Homocoupling observed.
3Dioxane + 1%


80 88% Optimal. Balance of activation/stability.
4THFKOtBu6010%Decomposition. Base too strong.

Part 5: References

  • Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165.

  • Miyaura, N. (2002). "Organoboron Compounds."[2][3][4] Topics in Current Chemistry, 219, 11-59. (General review of Suzuki coupling mechanics and the role of water).

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275-286. (Alternative strategy if the boronic acid proves too unstable).

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (For MOM group stability and deprotection protocols).

Sources

Downstream Purification of Products from (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide

Introduction

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued in the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a fluorine atom and a methoxymethyl group, allows for the introduction of specific electronic and steric properties into target molecules. The most prominent application of this reagent is in the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to form complex biaryl structures.[1][2]

The success of a synthesis, however, is not solely defined by the yield of the reaction but also by the purity of the final compound. Downstream processing—the work-up and purification of the reaction mixture—is a critical, often challenging, stage that dictates the suitability of the product for further applications, especially in drug development where stringent purity standards are paramount.

This guide provides a detailed framework for the downstream purification of products derived from reactions involving this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions and troubleshoot effectively. The protocols described herein are designed as self-validating systems to ensure the isolation of highly pure compounds.

Section 1: Pre-Purification Analysis: Understanding the Reaction Milieu

A successful purification strategy begins with a thorough understanding of the crude reaction mixture's composition. In a typical Suzuki-Miyaura coupling, this compound is coupled with an aryl halide or triflate in the presence of a palladium catalyst and a base.[3] The resulting mixture is a complex matrix containing not only the desired product but also a variety of other species.

Key Physicochemical Considerations: The target product, a biaryl compound containing both a fluorine atom and a methoxymethyl group, will have distinct polarity and solubility characteristics. The fluorine atom generally increases polarity, while the methoxymethyl group introduces a polar ether linkage alongside a nonpolar methyl group. The overall polarity will be moderate, making the product soluble in common organic solvents like ethyl acetate, dichloromethane, and acetone, but generally insoluble in water. This profile is central to designing effective extraction and chromatographic separations.

Table 1: Potential Reaction Components and Impurities

ComponentSource / OriginRationale for RemovalTypical Removal Method
Desired Biaryl Product Suzuki-Miyaura Reaction-Isolation
Unreacted Boronic AcidIncomplete reaction or excess reagentCan complicate purification and interfere with subsequent steps.Aqueous basic wash (e.g., Na₂CO₃, K₂CO₃).[4]
Unreacted Aryl HalideIncomplete reaction or excess reagentStructurally similar to the product, can be difficult to separate.Chromatography.
Homocoupled Boronic AcidSide reaction of the boronic acid with itself.A common impurity that often has similar polarity to the product.[5]Chromatography, Recrystallization.
Protodeboronated ByproductHydrolysis of the boronic acid starting material.[5][6]Can be present if the reaction conditions are not strictly anhydrous.Chromatography.
Palladium Catalyst ResiduesPd(0) or Pd(II) species from the catalyst.Must be removed, especially for pharmaceutical intermediates.[7]Filtration through Celite®/silica, specific scavengers, ICP-MS for quantification.[4][8][9]
Inorganic SaltsBase (e.g., K₂CO₃, CsF) and its byproducts.Water-soluble.Aqueous work-up.[2]
Ligand & ByproductsPhosphine ligands, etc.Can be of varying polarities.Chromatography.

Section 2: The Purification Workflow: A Strategic Approach

A multi-stage approach is essential for systematically removing the diverse impurities from the crude reaction mixture. The general strategy involves a preliminary clean-up via extraction, followed by a primary purification technique, and often a final polishing step to achieve high purity.

G A Crude Reaction Mixture B Step 1: Aqueous Work-up (Quench & Extraction) A->B Removal of salts, unreacted boronic acid C Crude Organic Extract B->C D Step 2: Primary Purification (Chromatography or Crystallization) C->D Separation based on polarity or solubility E Partially Pure Product D->E F Step 3: Final Polishing (Recrystallization / Trituration) E->F Removal of trace impurities G High-Purity Product (>99%) F->G H Step 4: Purity Validation (NMR, HPLC, ICP-MS) G->H Quality Control

Figure 1: A generalized workflow for the purification of Suzuki-Miyaura coupling products.

Section 3: Step-by-Step Protocols

Protocol 1: Aqueous Work-up and Extraction

This initial step is crucial for removing the bulk of inorganic salts and water-soluble reagents, such as unreacted boronic acid.

Rationale: The reaction is first diluted with an organic solvent immiscible with water. A subsequent wash with a mild aqueous base converts the acidic boronic acid into its more water-soluble boronate salt, which partitions into the aqueous layer. A final brine wash helps to break any emulsions and removes the majority of dissolved water from the organic phase before drying.[4][10]

Step-by-Step Methodology:

  • Cooling: Once the reaction is deemed complete by TLC or LCMS, allow the reaction vessel to cool to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10-20 volumes relative to the limiting reagent).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Shake gently at first to avoid pressure buildup from any potential acid-base reaction, then more vigorously. Drain the aqueous layer.

  • Water Wash: Wash the organic layer with deionized water to remove residual base.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This reduces the solubility of organic material in the aqueous phase and aids in layer separation.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Primary Purification via Flash Column Chromatography

Flash chromatography is the workhorse technique for separating compounds with different polarities and is highly effective for purifying Suzuki coupling products.[11][12]

Rationale: This technique utilizes a polar stationary phase (typically silica gel) and a nonpolar mobile phase. Components of the crude mixture are separated based on their differential adsorption to the silica and solubility in the eluting solvent. Nonpolar compounds travel through the column faster, while polar compounds are retained longer. By gradually increasing the polarity of the mobile phase, compounds can be eluted sequentially according to their polarity.[13]

Step-by-Step Methodology:

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of ~0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, nonpolar mobile phase (e.g., 100% hexanes or heptane). Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the nonpolar mobile phase. Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) according to a predefined gradient.

  • Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and concentrate them under reduced pressure to yield the purified product.

Table 2: Recommended Solvent Systems for Flash Chromatography

Polarity of Target ProductPrimary Solvent (A)Polar Modifier (B)Starting Gradient (%B)Comments
Low to MediumHexanes / HeptaneEthyl Acetate0-5%A standard, effective system for many biaryl products.
MediumHexanes / HeptaneDichloromethane10-20%Good for separating less polar impurities.[11]
Medium to HighDichloromethaneMethanol0-1%Use with caution; methanol can dissolve silica. Best for more polar products.
Protocol 3: Final Polishing by Recrystallization

For products that are solid at room temperature, recrystallization is an excellent method for achieving very high purity.[4]

Rationale: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution is prepared at high temperature, and as it cools, the solubility decreases, forcing the desired compound to crystallize out of the solution while impurities remain dissolved.

Step-by-Step Methodology:

  • Solvent Selection: Choose a suitable solvent or solvent pair. A good solvent will dissolve the compound poorly at room temperature but completely at its boiling point.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Section 4: Decision Making in Purification

Choosing the right primary purification method is key to an efficient workflow. The physical state of the crude product and its impurity profile are the main determinants.

G A Crude Product after Work-up B Is the product a solid? A->B C Is the product significantly purer than impurities? B->C Yes F Primary Method: Flash Chromatography B->F No (Oil) D Are impurities structurally very similar (e.g., isomers)? C->D No E Primary Method: Recrystallization C->E Yes D->F No G Consider Preparative HPLC or SFC D->G Yes

Figure 2: Decision tree for selecting a primary purification strategy.

Section 5: Purity Assessment and Validation

No purification is complete without rigorous validation of the final product's purity and identity.

  • Thin-Layer Chromatography (TLC): An indispensable tool for real-time monitoring of reaction progress and chromatographic fractions. A pure compound should appear as a single spot.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary method for structural elucidation. ¹H, ¹³C, and ¹⁹F NMR are all relevant for products of this compound. The absence of impurity signals confirms high purity.[14]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity, typically expressed as a percentage area. Essential for materials intended for biological testing.[15]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The gold standard for quantifying trace metal contamination. For any product intended for pharmaceutical use, demonstrating that residual palladium levels are below the regulatory limit (typically low ppm) is mandatory.[9]

Conclusion

The purification of reaction products derived from this compound is a systematic process that relies on a sound understanding of the chemical properties of the target molecule and potential impurities. By strategically combining a robust aqueous work-up with primary purification methods like flash chromatography or recrystallization, researchers can consistently obtain materials of high purity. The final, critical step of analytical validation ensures that these materials meet the stringent quality standards required for their intended applications in research and development.

References

  • Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ResearchGate.
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego.
  • The Suzuki-Miyaura Coupling Reaction: A Technical Guide for Drug Discovery and Development. BenchChem.
  • Downstream-Processing in Bioprocesses - A Critical But Often Overlooked Aspect. Celignis.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications.
  • Chromatogram of the cross-coupling products of the Suzuki–Miyaura... ResearchGate.
  • Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
  • (5-Fluoro-2-(methoxymethyl)phenyl)boronic acid.
  • A Reassessment of the Transition-Metal Free Suzuki-Type Coupling Methodology. ResearchGate.
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Institutes of Health.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Data for Arylboronic Acid-Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. University of Bath Research Data Archive.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. National Institutes of Health.

Sources

Application Note: (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide details the use of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in materials science, focusing on its role as a strategic building block for advanced fluorinated scaffolds.

Executive Summary

This compound (CAS: 1333407-14-9) represents a high-value "dual-function" organometallic reagent. Unlike simple phenylboronic acids, this molecule integrates two distinct strategic handles:[1]

  • Ortho-Fluorine (2-F): Provides electronic tuning (HOMO/LUMO modulation) and steric influence, often inducing non-planar molecular geometries (atropisomerism) critical for preventing aggregation in OLEDs or inducing chirality in liquid crystals.

  • Methoxymethyl Ether (5-MOM): Acts as a robust, orthogonal protecting group for a benzylic alcohol. This allows the molecule to maintain solubility during core scaffold assembly (e.g., Suzuki coupling) and serves as a "masked" anchor point for post-synthetic functionalization (e.g., surface attachment or polymer grafting).

This guide outlines the specific utility of this reagent in constructing Fluorinated Biaryl Scaffolds and provides a validated protocol for its cross-coupling, addressing the stability challenges inherent to ortho-fluorinated boronic acids.

Technical Profile & Mechanism of Action

Structural Advantages in Materials Design

The incorporation of fluorine into organic semiconductors and liquid crystals is a proven strategy to enhance oxidative stability and promote specific solid-state packing via C–F···H and C–F···π interactions.

  • Electronic Modulation: The electronegative fluorine atom at the ortho position inductively withdraws electron density from the aromatic ring, lowering the LUMO energy of the resulting conjugated system. This is essential for developing n-type (electron transport) organic materials.

  • Steric Control (The "Twist"): In biaryl systems, an ortho-fluorine atom creates steric repulsion with the hydrogen atoms of the neighboring ring. This forces the biaryl backbone to twist, breaking planarity.

    • Benefit: In OLED hosts, this twist disrupts π-π stacking, reducing fluorescence quenching in the solid state.

  • The MOM Handle: The methoxymethyl group is stable under basic Suzuki coupling conditions but can be easily removed with mild acid (e.g., HCl/MeOH) to reveal a hydroxymethyl (-CH2OH) group. This alcohol can then be converted into an acrylate (for polymerization) or a thiol (for gold surface binding).

Mechanistic Pathway: The "Masked" Anchor Strategy

The following diagram illustrates the workflow for using this boronic acid to create a surface-active material.

ReactionWorkflow Start (2-Fluoro-5-(methoxymethyl) phenyl)boronic acid Step1 Step 1: Suzuki Coupling (Pd-Catalyzed C-C Bond Formation) Start->Step1 + Aryl Halide Pd(OAc)2 / SPhos Intermediate Fluorinated Biaryl Core (MOM-Protected) Step1->Intermediate Step2 Step 2: Acidic Deprotection (Removal of MOM Group) Intermediate->Step2 HCl / MeOH Active Functionalized Scaffold (-CH2OH Handle) Step2->Active Step3 Step 3: Surface Attachment (e.g., Silanization/Esterification) Active->Step3 Final Engineered Material Surface Step3->Final

Caption: Workflow transforming the boronic acid precursor into a functional surface material via orthogonal protection strategies.

Validated Experimental Protocol

Protocol ID: SM-F-MOM-05

Title: High-Efficiency Suzuki-Miyaura Coupling of Ortho-Fluorinated Boronic Acids Objective: To couple this compound with an aryl bromide while mitigating protodeboronation (a common side reaction for 2-F boronic acids).

Reagents & Equipment
  • Boronic Acid: this compound (1.2 equiv).

  • Electrophile: Aryl Bromide (1.0 equiv).

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂) (2 mol%).

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%).

    • Note: SPhos is selected specifically because it forms a highly active catalyst that facilitates oxidative addition and transmetallation for sterically hindered (ortho-substituted) substrates.

  • Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv).

    • Reasoning: Carbonate bases can sometimes be too weak or too slow for hindered systems; Phosphate provides a balance of basicity without promoting rapid deboronation.

  • Solvent: Toluene : Water (10:1 ratio).

Step-by-Step Procedure
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube or microwave vial and let it cool under a stream of Argon or Nitrogen.

  • Reagent Loading:

    • Add Aryl Bromide (1.0 mmol).

    • Add this compound (1.2 mmol, 221 mg).

    • Add K₃PO₄ (2.0 mmol, 424 mg).

    • Add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

    • Critical Step: Do not add solvent yet. Cap the vessel and purge with Argon for 5 minutes.

  • Solvent Addition:

    • Inject degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.

    • Note: The biphasic system helps dissolve the inorganic base while the organic phase solubilizes the reactants.

  • Reaction:

    • Heat the mixture to 80°C with vigorous stirring.

    • Monitor via TLC or LC-MS. Reaction typically completes in 2–6 hours.

    • Checkpoint: If the reaction is sluggish, raise temperature to 100°C, but monitor for deboronated byproduct (fluorobenzene derivative).

  • Workup:

    • Cool to room temperature.[2]

    • Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via silica gel flash chromatography. The MOM group is stable on silica.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (<40%) Protodeboronation (loss of B(OH)₂)Switch solvent to 1,4-Dioxane (anhydrous) and use CsF as base to promote transmetallation without water.
No Reaction Catalyst DeactivationEnsure Argon purge is rigorous. Switch to pre-formed catalyst Pd(dppf)Cl₂ if SPhos fails.
MOM Cleavage Acidic ImpuritiesEnsure silica gel is neutralized (add 1% Et3N to eluent) if the MOM group is labile (rare, but possible).

Materials Science Applications

Liquid Crystal Mesogens

Fluorinated biphenyls are the "gold standard" for liquid crystal displays (LCDs) due to their low viscosity and high dielectric anisotropy.

  • Usage: This boronic acid is coupled with 4-alkyl-bromobenzenes.

  • Effect: The 2-Fluoro substituent creates a dipole moment perpendicular to the molecular axis, which is crucial for negative dielectric anisotropy materials used in Vertical Alignment (VA) mode displays.

OLED Host Materials

In Organic Light Emitting Diodes (OLEDs), the host material must have a high Triplet Energy (T1) to prevent reverse energy transfer from the emitter.

  • Usage: Used to synthesize twisted polyaryl hosts.

  • Effect: The steric bulk of the 2-F group forces a dihedral angle of ~40-60° between rings. This interrupted conjugation raises the Triplet Energy, making it suitable for blue phosphorescent or TADF emitters.

Surface Engineering (SAMs)

The 5-methoxymethyl group serves as a latent anchor.

  • Synthesis: Couple the boronic acid to a conductive backbone (e.g., thiophene).

  • Activation: Deprotect MOM to -CH2OH.

  • Functionalization: Convert -CH2OH to a phosphonic acid (for binding to TiO2) or a thiol (for binding to Gold).

  • Result: A self-assembled monolayer (SAM) where the fluorinated ring is positioned near the surface, modifying the work function of the electrode via the C-F dipole.

References

  • Suzuki-Miyaura Coupling Mechanism & Optimization

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Fluorine in Materials Science

    • Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2004). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (2), 1003–1022. Link

  • Ortho-Substituted Boronic Acids (Stability & Reactivity)

    • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • MOM Group Chemistry: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM group stability/deprotection).

Sources

Application Notes & Protocols: Strategic Use of Protecting Groups for Methoxymethylphenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Bifunctional Reactivity

Methoxymethylphenylboronic acids are valuable bifunctional building blocks in modern organic synthesis, particularly in the construction of complex biaryl structures via Suzuki-Miyaura cross-coupling. The molecule presents two key functional groups: the methoxymethyl (MOM) ether, a protected phenol, and the boronic acid. The divergent reactivity of these groups—the acid-lability of the MOM ether and the versatile reactivity of the boronic acid—necessitates a carefully planned protecting group strategy to achieve selective transformations. This guide provides a detailed overview of the core principles and proven protocols for manipulating these functionalities, enabling chemists to execute multi-step syntheses with precision and high yield.

Understanding the Core Functional Groups

A successful strategy begins with understanding the inherent reactivity and stability of each functional group.

  • Methoxymethyl (MOM) Ether: The MOM group is an acetal used to protect a phenolic hydroxyl. It is generally stable to a wide range of non-acidic conditions, including strongly basic media, organometallic reagents, and many oxidative and reductive environments.[1][2] However, its primary vulnerability is cleavage under acidic conditions (both Brønsted and Lewis acids), which proceeds via hydrolysis of the acetal.[3][4]

  • Boronic Acid: Arylboronic acids are pillars of C-C bond formation but are susceptible to undesired side reactions. These include protodeboronation (loss of the boronic acid group), oxidation, and dehydration to form cyclic boroxine trimers. Protection is often required to enhance stability, facilitate purification, or prevent participation in a given reaction while another part of the molecule is modified.[5]

Strategic Decision Framework for Protection

The central challenge is to select a protection scheme where one group can be manipulated without affecting the other. This concept, known as orthogonal protection, is critical. The choice of strategy depends entirely on the intended chemical transformation.

G cluster_0 cluster_2 cluster_3 start What is the desired transformation? q1 Modify the aromatic ring (e.g., lithiation, another coupling) while preserving both MOM and Boron? q2 Perform reaction where Boronic Acid must be unreactive? q3 Deprotect the MOM ether to reveal the phenol for subsequent reaction? s1 Strategy 1: Protect the Boronic Acid q1->s1 q2->s1 s2 Strategy 2: Orthogonal Deprotection q3->s2 a1 Use a robust protecting group for the boronic acid (e.g., MIDA or Pinacol). Perform ring modification. Deprotect boronic acid. s1->a1 MIDA is preferred for ultimate stability; Pinacol is often sufficient and economical. a2 Protect boronic acid with a group stable to MOM deprotection conditions. (e.g., MIDA boronate is stable to acid). Cleave MOM group with acid. Perform reaction at phenol. s2->a2 MIDA is ideal due to its base-lability, creating perfect orthogonality with the acid-labile MOM group.

Caption: Decision workflow for selecting a protecting group strategy.

Protecting the Boronic Acid: Key Options and Protocols

When the synthetic route requires the boronic acid to be masked, several reliable options are available. The choice hinges on the required stability and the specific conditions for deprotection.[5]

N-Methyliminodiacetic Acid (MIDA) Boronates

MIDA boronates are exceptionally stable protecting groups. The boron atom is rendered tetracoordinate and Lewis-acidic character is shielded through intramolecular coordination with the nitrogen atom.[6] This makes MIDA boronates highly robust, stable to silica gel chromatography, and inert to many reaction conditions under which free boronic acids or pinacol esters would decompose.[7][8]

Key Advantage: The deprotection occurs under mild basic conditions, which is perfectly orthogonal to the acid-labile MOM ether.[5][9]

Protocol 1: Protection of (Methoxymethylphenyl)boronic Acid with MIDA

  • Materials: (Methoxymethylphenyl)boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), Dimethyl Sulfoxide (DMSO), Toluene.

  • Procedure:

    • Combine the boronic acid and N-methyliminodiacetic acid in a round-bottom flask equipped with a Dean-Stark apparatus and condenser.

    • Add a 4:1 mixture of Toluene:DMSO (approx. 0.1 M concentration relative to the boronic acid).

    • Heat the mixture to reflux (approx. 120-130 °C) for 1-2 hours, actively removing water via the Dean-Stark trap.

    • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

    • Cool the reaction to room temperature. The MIDA boronate often precipitates. If not, the toluene can be removed under reduced pressure.

    • The crude product can be precipitated or triturated with a solvent like diethyl ether or acetone to afford the pure MIDA boronate, which is typically a free-flowing, crystalline solid.[10]

Protocol 2: Deprotection of a MIDA Boronate

  • Materials: Aryl MIDA boronate (1.0 equiv), 1 M Sodium Hydroxide (NaOH) solution (2-3 equiv), Tetrahydrofuran (THF), Diethyl Ether.

  • Procedure:

    • Dissolve or suspend the MIDA boronate in THF.

    • Add the 1 M NaOH(aq) solution and stir vigorously at room temperature.

    • The deprotection is often complete within 1-2 hours. Monitor by TLC or LC-MS.[9]

    • Once complete, acidify the mixture to pH ~2 with 1 M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free boronic acid.

Pinacol (pin) Boronate Esters

Pinacol esters (Bpin) are the most common protecting group for boronic acids due to their ease of formation and general stability.[5][11] They are readily prepared and can often be used directly in Suzuki-Miyaura couplings. However, their deprotection can be more challenging than MIDA boronates and often requires acidic conditions, which can be incompatible with a MOM ether.[12][13]

Key Advantage: Economical and easy to prepare. Sufficiently stable for many standard synthetic operations like chromatography.[5]

Protocol 3: Protection of (Methoxymethylphenyl)boronic Acid with Pinacol

  • Materials: (Methoxymethylphenyl)boronic acid (1.0 equiv), Pinacol (1.0-1.2 equiv), an anhydrous solvent (e.g., Toluene, Dichloromethane, or THF), a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Procedure:

    • Suspend the boronic acid and pinacol in the chosen anhydrous solvent in a round-bottom flask.

    • Add the drying agent to the flask.

    • Stir the mixture at room temperature. The reaction is an equilibrium, and removal of water drives it to completion.

    • Monitor the reaction by TLC or GC-MS. It is typically complete within 1-4 hours.

    • Filter off the drying agent and wash the solid with the solvent.

    • Remove the solvent from the filtrate under reduced pressure. The resulting crude pinacol ester can often be used without further purification or can be purified by silica gel chromatography.

Protocol 4: Deprotection of a Pinacol Boronate (MOM-Compatible Method)

Standard acidic hydrolysis of pinacol esters is often incompatible with MOM ethers. A milder, two-step transesterification procedure is recommended.[12][13]

  • Materials: Aryl pinacol boronate (1.0 equiv), Diethanolamine (1.1 equiv), Diethyl Ether, 0.1 M HCl.

  • Procedure:

    • Step 1 (Transesterification): Dissolve the pinacol boronate in diethyl ether. Add diethanolamine. A white precipitate of the diethanolamine-boronate adduct should form within minutes.[13] Stir for approximately 30-60 minutes until the starting material is consumed (monitored by TLC). Filter the white solid and wash with cold ether.[12]

    • Step 2 (Hydrolysis): Suspend the filtered solid in diethyl ether and add 0.1 M HCl. Stir for 20-30 minutes.[12]

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to give the free boronic acid.

Managing the MOM Ether

The MOM group is generally considered a robust protecting group, but its lability to acid is its defining characteristic for deprotection.[3]

Protocol 5: Deprotection of a MOM Ether

  • Materials: MOM-protected compound (1.0 equiv), Methanol (MeOH), concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve the MOM-protected compound in methanol.

    • Add a few drops of concentrated HCl.

    • Stir the reaction at room temperature. The reaction time can vary from 1 to 12 hours depending on the substrate.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Once complete, neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃).

    • Remove the methanol under reduced pressure.

    • Extract the resulting aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected phenol.

    • Note: Other acidic conditions like trifluoroacetic acid (TFA) in dichloromethane can also be effective.[3] A mild, non-acidic alternative involves using trimethylsilyl triflate (TMSOTf) and 2,2′-bipyridyl.[1]

Summary of Orthogonal Strategies

The chemical orthogonality between the MIDA boronate and the MOM ether provides the most reliable strategic platform.

G Start MOM-Ar-B(OH)₂ MIDA_Protected MOM-Ar-B(MIDA) Start->MIDA_Protected MIDA, Toluene/DMSO, Reflux MIDA_Protected->Start Basic Hydrolysis (e.g., NaOH(aq)) MIDA is removed Phenol_Product HO-Ar-B(MIDA) MIDA_Protected->Phenol_Product Acidic Cleavage (e.g., HCl, MeOH) MOM is removed Final_Product HO-Ar-B(OH)₂ Phenol_Product->Final_Product Basic Hydrolysis (e.g., NaOH(aq)) MIDA is removed

Caption: Orthogonal deprotection workflow using a MIDA boronate.

Protecting GroupProtection ConditionsDeprotection ConditionsOrthogonality with MOM Ether
MIDA Boronate N-methyliminodiacetic acid, Toluene/DMSO, refluxMild aqueous base (e.g., 1M NaOH, NaHCO₃)[7][9]Excellent. MIDA is stable to acid; MOM is stable to base.
Pinacol Boronate Pinacol, anhydrous solvent, room temp.Acidic hydrolysis or two-step transesterification/hydrolysis[5][12]Conditional. Standard acidic deprotection is not orthogonal. The two-step diethanolamine method is required for compatibility.
MOM Ether MOM-Cl, DIPEA, DCM[14]Acidic conditions (e.g., HCl/MeOH, TFA)[2][3]N/A (This is the reference group)

Conclusion

The successful synthesis of complex molecules from methoxymethylphenylboronic acids is critically dependent on the strategic selection and application of protecting groups. For maximum synthetic flexibility and security, the use of an N-methyliminodiacetic acid (MIDA) group to protect the boronic acid is highly recommended. Its exceptional stability and unique base-labile deprotection provide a truly orthogonal system when paired with the acid-labile MOM ether. While pinacol esters are a viable and economical alternative, careful selection of a MOM-compatible deprotection protocol is essential to prevent unintended cleavage of the MOM group. By understanding the principles and protocols outlined in this guide, researchers can confidently design and execute robust synthetic routes.

References

  • Nakano, M., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

  • Hall, D. G., et al. (2025). Xanthopinacol Boronate: A Robust, Photochemically Assembled and Cleavable Boronic Ester for Orthogonal Chemistry. Angewandte Chemie. (Note: This is a future publication cited in a ResearchGate overview). Available at: [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Available at: [Link]

  • Chem-Station. (2014). MIDA boronate. Available at: [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Available at: [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Available at: [Link]

  • Sun, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters. Available at: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Available at: [Link]

  • Sun, J., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups, 3rd Ed. Thieme. (General reference for MOM group properties). Available at: [Link]

  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of Pinacolyl Boronate Esters by Transesterification with Polystyrene-Boronic Acid. Tetrahedron Letters. (Note: This is a related method cited in a ResearchGate article). Available at: [Link]

  • Reddit. (2020). Boronic acid pinacol ester deprotection. Available at: [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF (4-BROMOPHENYL)MIDA BORONATE. Available at: [Link]

Sources

The Ascendancy of Boronic Acids: A Guide to their Role as Versatile Organocatalysts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Suzuki Coupling, a New Catalytic Paradigm

For decades, the utility of boronic acids in the synthetic chemist's toolbox has been largely defined by their indispensable role in palladium-catalyzed cross-coupling reactions. However, a paradigm shift is underway. Researchers and drug development professionals are increasingly recognizing the intrinsic catalytic power of boronic acids themselves, ushering in a new era of organocatalysis. Their unique Lewis acidity, coupled with the remarkable ability to form reversible covalent bonds with hydroxyl-containing functional groups, positions them as powerful catalysts for a diverse array of chemical transformations.[1][2] This guide provides an in-depth exploration of boronic acids as organocatalysts, offering detailed application notes, field-proven protocols, and a mechanistic rationale to empower researchers in leveraging this burgeoning technology.

The power of boronic acid catalysis lies in its ability to activate carboxylic acids, alcohols, and diols under mild and often environmentally benign conditions. This circumvents the need for stoichiometric activating agents, leading to higher atom economy and a reduction in chemical waste.[1] This guide will delve into the core applications where boronic acid organocatalysis is making a significant impact, including the formation of robust amide bonds, the stereocontrolled synthesis of chiral molecules, the elegant design of carbohydrate sensors, and the strategic construction of carbon-carbon bonds through dehydrative condensations.

I. Direct Amide Bond Formation: A Mild and Efficient Strategy

The amide bond is a cornerstone of peptide chemistry and a ubiquitous functional group in pharmaceuticals. Traditional methods for amide synthesis often rely on harsh coupling reagents that generate stoichiometric byproducts. Boronic acid catalysis offers a greener and more efficient alternative by directly coupling carboxylic acids and amines.[3]

Mechanistic Rationale: The Acylboronate Intermediate

The catalytic cycle of boronic acid-mediated amidation is generally understood to proceed through the formation of a highly electrophilic acylboronate intermediate. The boronic acid reversibly condenses with the carboxylic acid, eliminating a molecule of water. This acylboronate species is then susceptible to nucleophilic attack by the amine, forming a tetrahedral intermediate that collapses to yield the desired amide and regenerate the boronic acid catalyst.[2] The removal of water, typically through the use of molecular sieves or azeotropic distillation, is crucial to drive the equilibrium towards product formation.

Amidation_Mechanism cluster_cycle Catalytic Cycle RCOOH Carboxylic Acid Acylboronate Acylboronate Intermediate RCOOH->Acylboronate - H2O ArBOH2 Arylboronic Acid Catalyst ArBOH2->RCOOH Amine R'NH2 Amine->Acylboronate Amide Amide Product Amide->Amide Water H2O Tetrahedral_Intermediate Tetrahedral Intermediate Acylboronate->Tetrahedral_Intermediate + R'NH2 Tetrahedral_Intermediate->Amide - ArB(OH)2

Figure 1: Catalytic cycle for boronic acid-mediated amide bond formation.

Experimental Protocol: General Procedure for Direct Amidation

This protocol provides a general method for the direct amidation of a carboxylic acid with an amine using an arylboronic acid catalyst.[4]

Materials:

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Amine (1.1 mmol, 1.1 equiv)

  • Arylboronic acid catalyst (e.g., 2-chlorophenylboronic acid, 0.1 mmol, 10 mol%)[5]

  • Activated molecular sieves (5Å, 200 mg)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid, arylboronic acid catalyst, and activated molecular sieves.

  • Purge the flask with an inert gas for 5-10 minutes.

  • Add the anhydrous solvent via syringe.

  • Add the amine to the reaction mixture via syringe.

  • Stir the reaction mixture at room temperature or heat to reflux (typically 40-110 °C) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrates.[4]

  • Upon completion, cool the reaction mixture to room temperature and filter off the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired amide.

Data Presentation: Substrate Scope and Yields
EntryCarboxylic AcidAmineCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
1Benzoic acidBenzylamine2-Cl-PhB(OH)2 (10)TolueneReflux1279[5]
2Phenylacetic acid4-Methoxyaniline3,5-(CF3)2-PhB(OH)2 (5)CH2Cl2RT1892[4]
3Cyclohexanecarboxylic acidMorpholine2-(Thiophen-2-ylmethyl)phenylboronic acid (10)CH2Cl2RT2485[4]
4Boc-L-ProlineMethyl L-phenylalaninateBoric Acid (20)TolueneReflux1688[6]

II. Enantioselective Synthesis: Crafting Chirality with Boronic Acids

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing. Chiral boronic acids and their derivatives are emerging as powerful tools in asymmetric organocatalysis, enabling the synthesis of chiral molecules with high stereocontrol.[7]

Mechanistic Rationale: Chiral Environment Dictates Stereochemistry

In enantioselective transformations catalyzed by boronic acids, a chiral ligand, often a BINOL-derived structure, coordinates to the boron center. This creates a chiral pocket around the catalytically active site. The reactants are then brought into close proximity in a highly organized, stereochemically defined manner within this chiral environment, leading to the preferential formation of one enantiomer over the other.[8] The catalytic cycle often involves the formation of a chiral boronate ester that activates the substrate for subsequent enantioselective attack.

Enantioselective_Mechanism cluster_cycle Catalytic Cycle Substrate Prochiral Substrate Chiral_Boronate Chiral Boronate Intermediate Substrate->Chiral_Boronate Chiral_Catalyst Chiral Boronic Acid Catalyst (e.g., BINOL-derived) Chiral_Catalyst->Substrate Nucleophile Nucleophile Nucleophile->Chiral_Boronate Product Enantioenriched Product Product->Product Transition_State Diastereomeric Transition State Chiral_Boronate->Transition_State + Nucleophile Transition_State->Product - Catalyst Sensing_Mechanism cluster_equilibrium Binding Equilibrium Sensor_Off Fluorescent Sensor (Quenched) Sensor_On Fluorescent Sensor (Emitting) Sensor_Off->Sensor_On + Diol - H2O Diol Diol (e.g., Glucose) Diol->Sensor_Off Friedel_Crafts_Mechanism cluster_cycle Catalytic Cycle Alcohol Benzylic/Allylic Alcohol Boronate_Ester Boronate Ester Alcohol->Boronate_Ester - H2O ArBOH2 Arylboronic Acid Catalyst ArBOH2->Alcohol Arene Electron-rich Arene Carbocation Carbocation Intermediate Arene->Carbocation Product Alkylated Arene Product->Product Water H2O Boronate_Ester->Carbocation - [ArB(OH)3]- Carbocation->Product + Arene - H+

Sources

Application Notes and Protocols for the Synthesis of Fluorinated Organic Molecules

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Transformative Impact of Fluorine in the Molecular Sciences

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern molecular design, particularly within the pharmaceutical and agrochemical industries. Approximately 25% of all commercialized drugs contain at least one fluorine atom, a testament to the profound and often beneficial impact of this unique element on a molecule's physicochemical and biological properties.[1][2] The substitution of hydrogen or a hydroxyl group with fluorine can dramatically alter a compound's metabolic stability, lipophilicity, bioavailability, and binding affinity to its biological target.[1][3] This is attributed to several of fluorine's distinctive characteristics: its high electronegativity, small van der Waals radius (similar to hydrogen), and the exceptional strength of the carbon-fluorine (C-F) bond.[4]

However, the selective and efficient synthesis of organofluorine compounds presents a significant challenge.[5] This guide provides an in-depth exploration of the principal strategies for introducing fluorine into organic scaffolds, focusing on practical, field-proven methodologies. We will delve into the mechanistic rationale behind nucleophilic, electrophilic, and radical fluorination reactions, offering detailed, step-by-step protocols for key transformations and insights into the selection of appropriate reagents and conditions. This document is designed to serve as a practical resource for researchers at the bench, enabling the confident and effective synthesis of novel fluorinated molecules.

I. Strategic Approaches to C-F Bond Formation: A Mechanistic Overview

The methods for creating a C-F bond can be broadly categorized into three main approaches based on the nature of the fluorine source. Understanding the fundamental principles of each is crucial for selecting the optimal strategy for a given substrate and synthetic goal.

Fluorination_Strategies cluster_main Core Fluorination Strategies cluster_nucleophilic Nucleophilic Methods cluster_electrophilic Electrophilic Methods cluster_radical Radical Methods Strategies C-F Bond Formation Nucleophilic Nucleophilic (F⁻) Strategies->Nucleophilic Uses fluoride anion source Electrophilic Electrophilic (F⁺) Strategies->Electrophilic Uses 'F+' equivalent Radical Radical (F•) Strategies->Radical Uses fluorine atom transfer SN2 SN2 Displacement (e.g., Deoxyfluorination) Nucleophilic->SN2 SNAr SNAr Nucleophilic->SNAr Aromatic Electrophilic Aromatic Substitution Electrophilic->Aromatic Enolate Enolate/Enol Fluorination Electrophilic->Enolate Decarboxylative Decarboxylative Fluorination Radical->Decarboxylative CH_Func C-H Functionalization Radical->CH_Func

Figure 1: Overview of Major Fluorination Strategies.
Nucleophilic Fluorination

This approach involves the use of a nucleophilic fluoride source (F⁻) to displace a leaving group or add to an unsaturated system.[6] It is one of the most common and cost-effective methods for introducing fluorine.

  • Mechanism: The dominant mechanism is the SN2 substitution, where a fluoride ion attacks a carbon center and displaces a leaving group (e.g., tosylate, mesylate, or an in situ activated alcohol).[6] Nucleophilic aromatic substitution (SNAr) is also a key method for fluorinating electron-deficient aromatic rings.

  • Reagents: Sources of nucleophilic fluoride are diverse, ranging from simple alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF) to more soluble and less basic sources like tetrabutylammonium fluoride (TBAF).[7] Deoxyfluorination reagents such as diethylaminosulfur trifluoride (DAST) and its safer alternatives (e.g., Deoxo-Fluor, PyFluor) are particularly important for converting alcohols directly to alkyl fluorides.[6][8]

Electrophilic Fluorination

Electrophilic fluorination utilizes a reagent that delivers a formal "F⁺" equivalent to a nucleophilic carbon center, such as an enolate, enol ether, or an electron-rich aromatic ring.[6][9]

  • Mechanism: The reaction proceeds via the attack of a carbon-centered nucleophile on the electrophilic fluorine atom of the reagent.[9] This strategy is particularly powerful for the synthesis of α-fluorocarbonyl compounds and for the fluorination of arenes that are not amenable to nucleophilic substitution.

  • Reagents: Modern electrophilic fluorination relies heavily on N-F reagents due to their stability and ease of handling compared to highly reactive agents like F₂ gas.[10] The most common and versatile of these are N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), widely known as Selectfluor®.[11][12]

Radical Fluorination

This rapidly developing field involves the reaction of a carbon-centered radical with a fluorine atom transfer agent.[4] These methods often operate under mild conditions and exhibit excellent functional group tolerance, making them highly suitable for late-stage functionalization.

  • Mechanism: A carbon-centered radical is first generated from a suitable precursor, such as a carboxylic acid (via decarboxylation) or through C-H abstraction. This radical then abstracts a fluorine atom from a reagent to form the C-F bond.[12] Photoredox catalysis has emerged as a powerful tool for generating the necessary radical intermediates under visible light irradiation.[13]

  • Reagents: While elemental fluorine can act as a radical source, its high reactivity limits its utility.[14] Modern methods often employ N-F reagents like Selectfluor® or NFSI, which have been shown to be effective fluorine atom transfer agents in the presence of a radical initiator or a photocatalyst.[12][14] Silver salts are also used to catalyze radical fluorinations, particularly decarboxylative processes.[15]

II. Application Protocols: From Classic Reagents to Modern Solutions

This section provides detailed, step-by-step protocols for three representative and widely applicable fluorination reactions. The causality behind key experimental choices is explained to provide a deeper understanding of the process.

Protocol 1: Nucleophilic Deoxyfluorination of a Secondary Alcohol using PyFluor

Context & Rationale: Deoxyfluorination is a vital transformation that converts readily available alcohols into alkyl fluorides. While classic reagents like DAST are effective, they are thermally unstable and can lead to significant elimination byproducts.[16][17] PyFluor (2-pyridinesulfonyl fluoride) was developed as a low-cost, thermally stable, and highly selective alternative that minimizes side reactions, simplifying purification.[8][16] This protocol is broadly applicable to primary and secondary alcohols, including those in complex, base-sensitive molecules.

PyFluor_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine alcohol, PyFluor, and solvent (e.g., Toluene) B 2. Add strong, non- nucleophilic base (e.g., DBU) A->B C 3. Stir at room temp. (or gentle heat for hindered substrates) B->C D 4. Monitor by TLC/LC-MS (Typically 24-48h) C->D E 5. Quench with water, separate layers D->E F 6. Extract aqueous layer with organic solvent E->F G 7. Dry, filter, and concentrate organic phase F->G H 8. Purify by column chromatography G->H

Figure 2: General workflow for deoxyfluorination using PyFluor.

Step-by-Step Protocol: (Adapted for a generic secondary alcohol)

  • Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the secondary alcohol (1.0 equiv., e.g., 0.5 mmol, ~100 mg assuming MW of 200), PyFluor (1.1 equiv., 0.55 mmol, 87 mg), and anhydrous toluene (0.25 M, 2.0 mL).

    • Scientist's Note: Anhydrous solvent is recommended to prevent hydrolysis of the intermediate sulfonate ester, though the reaction can tolerate minor amounts of moisture. Toluene is a good general solvent choice.

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv., 1.0 mmol, 150 µL).

    • Scientist's Note: A strong, non-nucleophilic base like DBU is crucial. It facilitates the initial reaction of the alcohol with PyFluor to form a pyridylsulfonate ester intermediate and then assists in the fluoride displacement step.[16] Using a stoichiometric excess of the base ensures the reaction goes to completion.

  • Reaction: Seal the vial and stir the mixture vigorously at room temperature (20-25 °C). For more sterically hindered alcohols, gentle heating (e.g., 50 °C) may be required.[16]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction typically requires 24 to 48 hours for full conversion. The disappearance of the starting alcohol and the formation of a more nonpolar product spot indicates progress.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (10 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Extraction & Drying: Extract the aqueous layers with ethyl acetate (10 mL). Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure alkyl fluoride.

Reagent ComparisonDAST[16]Deoxo-Fluor[16]PyFluor[16]
Safety Profile Thermally unstable, explosive potentialMore stable than DAST, but still hazardousThermally stable, low-melting solid
Handling Moisture-sensitive, requires coolingMoisture-sensitiveBench-stable, can be handled in air
Selectivity Prone to elimination side productsProne to elimination side productsHigh selectivity for substitution
Cost Relatively inexpensiveMore expensiveEconomical, can be synthesized in-house
Typical Yield Variable, often reduced by side productsVariableGenerally high for 1° and 2° alcohols

Table 1: Comparison of Common Deoxyfluorination Reagents.

Protocol 2: Electrophilic Aromatic Fluorination using Selectfluor®

Context & Rationale: The direct fluorination of electron-rich aromatic rings is a fundamental transformation. Selectfluor® is a highly effective, stable, and easy-to-handle electrophilic fluorinating agent that serves as a safe alternative to elemental fluorine.[18] This protocol describes the fluorination of anisole, a classic activated aromatic substrate. The reaction typically yields a mixture of ortho and para isomers, with the para product often predominating.

Step-by-Step Protocol: (Fluorination of Anisole)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve anisole (1.0 equiv., e.g., 5.0 mmol, 541 mg) in anhydrous acetonitrile (25 mL).

    • Scientist's Note: Acetonitrile is a common solvent for Selectfluor® reactions as it effectively dissolves both the reagent and many organic substrates. Anhydrous conditions are preferred to prevent potential side reactions with water.

  • Reagent Addition: Add Selectfluor® (1.1 equiv., 5.5 mmol, 1.95 g) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature for 15-30 minutes. The reaction is often rapid.[4]

    • Scientist's Note: For less activated aromatic substrates, a Brønsted acid like triflic acid or a Lewis acid may be required as a catalyst to enhance the electrophilicity of the system and accelerate the reaction.[4]

  • Monitoring: Monitor the consumption of anisole by TLC or GC-MS.

  • Workup: Once the starting material is consumed, pour the reaction mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Washing & Drying: Combine the organic extracts and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully under reduced pressure (fluoroanisole is volatile).

  • Purification: The crude product, a mixture of o-fluoroanisole and p-fluoroanisole, can be purified and the isomers separated by careful flash column chromatography or preparative GC if necessary. A typical yield for the combined isomers is high (>90%).[4]

Protocol 3: Radical Decarboxylative Fluorination via Photoredox Catalysis

Context & Rationale: This modern method leverages the power of visible light to convert abundant and inexpensive carboxylic acids into alkyl fluorides.[13] The reaction is exceptionally mild and tolerates a wide array of functional groups, making it ideal for late-stage fluorination of complex molecules.[19] The mechanism involves the single-electron oxidation of a carboxylate by an excited-state photocatalyst, which triggers spontaneous decarboxylation to form an alkyl radical. This radical is then trapped by Selectfluor®.

Photoredox_Mechanism cluster_cycle Photocatalytic Cycle PC Ir(III) Catalyst PC_star *Ir(III) (Excited State) PC->PC_star Blue Light (hν) PC_oxidized Ir(IV) PC_star->PC_oxidized SET PC_star->PC_oxidized PC_oxidized->PC SET PC_oxidized->PC Selectfluor Selectfluor (F-TEDA⁺) Selectfluor_rad Selectfluor Radical Selectfluor->Selectfluor_rad e⁻ Carboxylate R-COO⁻ Carboxyl_rad R-COO• Carboxylate->Carboxyl_rad -e⁻ Alkyl_rad R• Carboxyl_rad->Alkyl_rad -CO₂ Product R-F Alkyl_rad->Product + F• (from Selectfluor)

Figure 3: Simplified mechanism of photoredox decarboxylative fluorination.

Step-by-Step Protocol: (Adapted from Macmillan et al.[19])

  • Reaction Setup: To a 4 mL vial, add the aliphatic carboxylic acid (1.0 equiv., e.g., 0.25 mmol), the iridium photocatalyst Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 0.0025 mmol, 2.8 mg), Selectfluor® (1.5 equiv., 0.375 mmol, 133 mg), and sodium phosphate dibasic (Na₂HPO₄) (2.0 equiv., 0.50 mmol, 71 mg).

    • Scientist's Note: The iridium catalyst is highly efficient at absorbing visible light and mediating the required single-electron transfer (SET) events. The base (Na₂HPO₄) is crucial for deprotonating the carboxylic acid to the more easily oxidized carboxylate.[19]

  • Solvent Addition: Add a 4:1 mixture of acetonitrile/water (2.5 mL, 0.1 M). The solution should be sparged with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Seal the vial and place it approximately 5-10 cm from a blue LED lamp. Stir the reaction mixture vigorously to ensure even irradiation.

  • Reaction: Continue irradiation at room temperature for 12-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots and analyzing by LC-MS or GC-MS after a mini-workup (dilution with ether, washing with water).

  • Workup: After the reaction is complete, dilute the mixture with diethyl ether (15 mL) and transfer to a separatory funnel. Wash with water (15 mL) and brine (15 mL).

  • Extraction & Drying: Extract the aqueous phase with diethyl ether (10 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired alkyl fluoride.

III. Late-Stage Fluorination: Application in Complex Molecule Synthesis

A significant driver for the development of new fluorination methods is the need for "late-stage functionalization" (LSF). LSF is the strategy of introducing a functional group, such as fluorine, at a late step in a multi-step synthesis. This allows chemists to rapidly generate a library of fluorinated analogues from a common, complex intermediate, which is invaluable in drug discovery for optimizing the properties of a lead compound.

Case Study: Deoxyfluorination of a Steroid Scaffold

Steroids are complex, polycyclic natural products that often serve as the core of therapeutic agents. Their rigid structures and multiple functional groups present a significant challenge for selective chemical modification. Modern deoxyfluorination reagents like PyFluor and AlkylFluor have shown remarkable efficacy in the late-stage fluorination of steroid derivatives.[11][16]

Representative Protocol: Deoxyfluorination of an Epiandrosterone Derivative

This protocol illustrates the selective fluorination of a secondary alcohol on a complex steroid backbone, a transformation that would be challenging with less selective reagents due to potential elimination and rearrangement side reactions.

  • Substrate Preparation: In a dry vial, dissolve the epiandrosterone derivative (containing a free secondary hydroxyl group) (1.0 equiv.) in anhydrous toluene.

  • Reagent Addition: Add PyFluor (1.2 equiv.) followed by DBU (2.0 equiv.).

  • Reaction Conditions: Seal the vial and stir at 50 °C for 24-48 hours. The elevated temperature is often necessary for hindered steroid substrates.

  • Workup and Purification: Follow the general workup and purification procedure outlined in Protocol 1. The reaction typically proceeds with high stereoselectivity, affording the fluorinated steroid with inversion of configuration at the reacting center.[11]

Substrate ClassReagentConditionsYieldReference
Secondary AlcoholPyFluor/DBUToluene, RT, 48h79%Nielsen et al. (2015)[16]
AnisoleSelectfluor®MeCN, RT, 20 min>95%Lal et al. (1999)
Aliphatic Carboxylic AcidIr-catalyst/Selectfluor®MeCN/H₂O, Blue LED, 15h70-99%Ventre et al. (2015)[19]
Steroid DerivativeAlkylFluor/KF1,4-Dioxane, 100 °C, 24h85%Goldberg et al. (2016)[11]

Table 2: Representative Yields for Selected Fluorination Protocols.

IV. Conclusion and Future Outlook

The field of organofluorine synthesis has undergone a remarkable transformation, moving from harsh and often hazardous classical methods to a sophisticated toolkit of selective, mild, and functional-group-tolerant reactions. Modern reagents like PyFluor and powerful strategies like photoredox catalysis have made the synthesis of complex fluorinated molecules, including late-stage derivatization of drug candidates, more accessible than ever. As our understanding of reaction mechanisms deepens, we can anticipate the development of even more powerful and selective catalytic systems. For the medicinal chemist and drug development professional, these advances provide unprecedented opportunities to harness the "fluorine effect" to design and create the next generation of innovative therapeutics.

References

  • Campbell, M. G., & Ritter, T. (2014). Late-Stage Fluorination: From Fundamentals to Application. Organic Process Research & Development, 18(3), 474–480. [Link]

  • Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science Publishers. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Fluoro / Carbonyl to Difluoro using DAST. Organic-synthesis.org. [Link]

  • Shabani, S., & Laali, K. K. (2015). Direct electrophilic fluorination of arenes and heteroarenes with Selectfluor™ F-TEDA-BF4. Journal of Fluorine Chemistry, 171, 109-113. (Note: While the direct reference for anisole fluorination protocol details might be in primary literature, this review covers the general reaction.) [A representative URL for the journal would be https://www.sciencedirect.com/journal/journal-of-fluorine-chemistry]
  • Goldberg, N. W., Shen, X., Li, J., & Ritter, T. (2016). Late-Stage Deoxyfluorination of Alcohols with PhenoFluor. Angewandte Chemie International Edition, 55(41), 12643-12647. [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Jelen, J., & Tavčar, G. (2025). Deoxyfluorination: A Detailed Overview of Recent Developments. Synthesis. [Link]

  • Doyle, A. G. Group. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Princeton University. [Link]

  • Organic Chemistry Portal. (n.d.). Selectfluor. Organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Organofluorine chemistry. Wikipedia. [Link]

  • Ritter, T. Group. (n.d.). Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]

  • Singh, A., et al. (2024). Recent advances in late-stage monofluorination of natural products and their derivatives. Organic & Biomolecular Chemistry. [Link]

  • Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society, 137(18), 5654–5657. [Link]

  • Sammis, G. M., et al. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. Current Organic Chemistry, 19(8), 726-736. [Link]

  • Ritter, T. Group. (2014). Late-Stage Fluorination: From Fundamentals to Application. Harvard DASH. [Link]

  • Paquin, J. F., et al. (2005). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 70(23), 9454-9464. [Link]

  • Macmillan Group. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Princeton University. [Link]

  • Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Le Studium. [Link]

  • Bryn Mawr College. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • JoVE. (2023). Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. Journal of Visualized Experiments. [Link]

  • Britton, R., & Sammis, G. M. (2017). Selective Radical Fluorinations. Science of Synthesis. (Note: This is a book chapter, a general URL for the publisher is provided). [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]

  • Ventre, S., Petronijevic, F. R., & MacMillan, D. W. C. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Journal of the American Chemical Society. [Link]

Sources

use in developing liquid crystals and advanced polymers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis and Programming of Liquid Crystal Elastomers (LCEs) for Biomedical Actuation and Drug Delivery

Executive Summary

Liquid Crystal Elastomers (LCEs) represent a class of advanced polymers that couple the anisotropy of liquid crystals (LCs) with the entropy-driven elasticity of polymer networks.[1] For drug development professionals, LCEs offer a unique "smart" scaffold capability: they can undergo reversible shape changes (actuation) or phase transitions (nematic-to-isotropic) in response to thermal or optical stimuli.

This application note details a robust Two-Stage Thiol-Acrylate Michael Addition and Photopolymerization (TAMAP) protocol. Unlike traditional hydrosilylation methods, which are sensitive to catalyst poisoning and moisture, the TAMAP approach allows for the synthesis of a polydomain "pre-polymer" that can be mechanically aligned and then photo-locked into a monodomain. This programmability is critical for developing directional tissue scaffolds and temperature-gated drug delivery systems.

Material Selection & Design Logic

The mechanical response of an LCE is dictated by the "coupling" between the mesogen (rigid rod) and the polymer backbone.

Component TypeRecommended ReagentFunction & Selection Logic
Mesogen (Rigid Rod) RM257 (1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene)A di-acrylate mesogen.[2] Its rigid aromatic core provides the liquid crystalline phase (Nematic). The acrylate groups enable "click" chemistry.
Spacer (Flexible) EDDET (2,2'-(Ethylenedioxy)diethanethiol)A di-thiol spacer. The flexible ether linkage lowers the glass transition temperature (

), ensuring the material is rubbery at body temperature.
Crosslinker PETMP (Pentaerythritol tetrakis(3-mercaptopropionate))A tetra-functional thiol.[2] It creates the network nodes. Critical: The molar ratio of PETMP determines the crosslink density (typically 10-20 mol%).
Photoinitiator HHMP (2-Hydroxy-2-methylpropiophenone)Initiates the second-stage UV curing to lock in the alignment.
Catalyst DPA (Dipropylamine)A base catalyst that drives the initial Thiol-Michael addition.

Design Rule (The Odd-Even Effect): When selecting spacers, ensure the number of atoms in the flexible chain allows the mesogens to align parallel to the backbone. The EDDET/RM257 system is optimized for this "main-chain" alignment, resulting in high actuation strain.

Experimental Protocol: The TAMAP Method

Phase A: Preparation and First-Stage Curing (Oligomerization)

Goal: Create a loosely crosslinked, polydomain gel that can still be stretched.

  • Monomer Dissolution:

    • Weigh 4.0 g of RM257 into a glass vial.

    • Add 1.6 g of Toluene (40 wt% relative to RM257).[2]

    • Heat to 80°C on a hot plate while stirring until the solution is clear (approx. 5-10 mins).

    • Note: Toluene is preferred over DCM because its higher boiling point prevents premature evaporation during the exothermic reaction.

  • Thiol Addition:

    • Cool the solution to Room Temperature (RT). If RM257 recrystallizes, briefly reheat.[2]

    • Add PETMP (Crosslinker) and EDDET (Spacer).[2]

    • Stoichiometry: Total Thiol groups (SH) should be slightly less than Acrylate groups (C=C) to leave excess acrylates for the second stage. A typical ratio is 1.1:1 (Acrylate:Thiol) .

  • Catalysis & Casting:

    • Add HHMP (Photoinitiator, 0.5 wt%).[2] Dissolve completely.

    • CRITICAL STEP: Add DPA catalyst (diluted 1:50 in toluene to prevent flash-gelling). Vortex immediately for 10 seconds.

    • Degas in a vacuum chamber (508 mmHg) for 60 seconds to remove bubbles.

    • Pour into a Teflon or HDPE mold.[2] Cover to prevent dust, but air exposure is acceptable (Thiol-Michael is oxygen-tolerant).

    • Cure: Allow to sit at RT for 12–24 hours . The mixture will undergo the Michael Addition, forming a polydomain elastomer (opaque white).

Phase B: Alignment and Second-Stage Locking

Goal: Align the mesogens (Monodomain formation) and lock the structure.

  • Desolvation: Place the cured elastomer in a vacuum oven at 80°C for 24 hours to remove all toluene.

  • Mechanical Programming:

    • Cut the elastomer into dog-bone or strip shapes.

    • Stretch the sample uniaxially to ~200% strain .

    • Observation: The sample will transition from opaque (polydomain) to transparent (monodomain) as the liquid crystal directors align with the strain field.

  • Photo-Locking:

    • While maintaining the strain, expose the sample to UV light (365 nm, ~10 mW/cm²) for 10 minutes.

    • Mechanism:[2][3] The excess acrylate groups (leftover from Phase A) polymerize via the radical mechanism initiated by HHMP, permanently "locking" the mesogens in the aligned state.

  • Relaxation: Remove the stress. The sample is now a Monodomain LCE.[4]

Process Visualization

The following diagram illustrates the chemical workflow and the structural evolution of the polymer network.

TAMAP_Synthesis cluster_inputs Step 1: Precursors cluster_stage1 Step 2: Michael Addition cluster_stage2 Step 3: Programming cluster_final Step 4: Locking M RM257 (Mesogen) Mix Mixing & Degassing (Toluene, 80°C) M->Mix S EDDET (Spacer) S->Mix C PETMP (Crosslinker) C->Mix Gel Polydomain Gel (Opaque, Random Order) Mix->Gel DPA Catalyst 12-24h RT Stretch Mechanical Stretching (Alignment of Directors) Gel->Stretch Desolvation (80°C) Mono Monodomain State (Transparent) Stretch->Mono Strain ~200% UV UV Curing (Acrylate Homopolymerization) Mono->UV Hold Strain LCE Final LCE Actuator (Reversible Shape Memory) UV->LCE Network Locked

Figure 1: The Two-Stage Thiol-Acrylate Michael Addition and Photopolymerization (TAMAP) workflow. Note the transition from Opaque (Polydomain) to Transparent (Monodomain) during stretching.

Characterization & Validation

To ensure the material is a true Liquid Crystal Elastomer and not just a standard rubber, you must validate the anisotropy and phase behavior.

A. FTIR Spectroscopy (Chemical Validation)

Perform FTIR on the initial mixture, the Stage 1 gel, and the final Stage 2 film.

  • Thiol Peak: Monitor the -SH stretch at ~2570 cm⁻¹ . This should disappear completely after Stage 1 (Michael Addition).

  • Acrylate Peak: Monitor the C=C stretch at ~1635 cm⁻¹ .

    • Stage 1: Intensity should decrease by ~50% (reaction with thiols).

    • Stage 2: Intensity should nearly vanish (UV photopolymerization).

B. Differential Scanning Calorimetry (DSC)

Run a heat-cool cycle (-50°C to 150°C) at 10°C/min.

  • 
     (Glass Transition):  Typically 0°C to 20°C  for RM257/EDDET systems.
    
  • 
     (Nematic-Isotropic Transition):  Look for a broad endothermic peak (on heating) typically between 60°C and 100°C . This peak confirms the presence of the LC phase.
    
C. Polarized Optical Microscopy (POM)
  • Polydomain (Stage 1): Under crossed polarizers, you should see a "Schlieren texture" (dark and bright brushes) indicating local alignment but global disorder.

  • Monodomain (Stage 2): When the sample is rotated 45° relative to the polarizer, it should show maximum brightness (birefringence) and turn dark when aligned parallel to the polarizer.

Biomedical Application: Controlled Drug Delivery

LCEs offer a "gated" release mechanism superior to static hydrogels.

Mechanism: In the Nematic State (Body Temp <


), the mesogens are tightly packed and ordered, creating a tortuous path for drug molecules (Low Permeability).
In the Isotropic State  (Heated > 

), the order is lost, the free volume increases, and the polymer chains relax, significantly increasing the diffusion coefficient (High Permeability).

Protocol for Drug Loading:

  • Swelling: Swell the cured LCE film in a solvent (e.g., Chloroform) containing the drug (e.g., Ibuprofen or Doxorubicin).

  • Entrapment: Evaporate the solvent. The drug crystallizes or disperses within the polymer matrix.

  • Release Testing: Immerse in PBS buffer. Apply thermal pulses (heating above

    
    ) and measure release kinetics via UV-Vis spectroscopy.
    

Drug_Release cluster_nematic State A: Nematic (Ordered) cluster_isotropic State B: Isotropic (Disordered) N Mesogens Aligned Low Free Volume (Drug Trapped) Trigger Stimulus (Heat > TNI or IR Light) N->Trigger Activation I Random Coil Orientation High Free Volume (Drug Released) I->N Cooling (Reversible Stop) Trigger->I Phase Transition

Figure 2: Logic flow for LCE-based controlled release. The phase transition acts as a thermal gate for molecular diffusion.

References

  • Yakacki, C. M., et al. (2015).[4] "Tailorable and programmable liquid-crystalline elastomers using a two-stage thiol–acrylate reaction."[4] RSC Advances, 5(24), 18997-19001. Link

  • Saed, M., et al. (2016).[4] "Synthesis of Programmable Main-chain Liquid-crystalline Elastomers Using a Two-stage Thiol-acrylate Reaction." Journal of Visualized Experiments (JoVE), (107), e53520. Link

  • Herbert, K. M., et al. (2022). "Synthesis and alignment of liquid crystal elastomers." Nature Reviews Materials, 7, 23–38. Link

  • White, T. J., & Broer, D. J. (2015). "Programmable and adaptive mechanics with liquid crystal polymer networks and elastomers." Nature Materials, 14, 1087–1098. Link

  • Agrawal, A., et al. (2023). "Lyotropic liquid crystal elastomers for drug delivery." Journal of Polymer Science. Link

Sources

Troubleshooting & Optimization

optimizing reaction conditions for (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization, handling, and troubleshooting of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 1333407-14-9).

The content is structured as a Tier-3 Technical Support resource, designed for researchers encountering stability issues or low yields in cross-coupling workflows.

Compound Profile & Critical Stability Data

PropertySpecification
Chemical Name This compound
CAS Number 1333407-14-9
Molecular Formula C₈H₁₀BFO₃
Structural Class Ortho-fluorophenylboronic acid
Key Reactivity Challenge Rapid Protodeboronation (facilitated by the 2-Fluoro substituent)
Storage Condition -20°C, Hygroscopic, store under Argon/Nitrogen
Why is this compound difficult to use?

The presence of a fluorine atom at the ortho (2-) position significantly destabilizes the C–B bond. Under the basic conditions required for Suzuki-Miyaura coupling, this compound is prone to protodeboronation , where the boronic acid group is cleaved and replaced by a proton, yielding the non-functionalized arene (3-fluorobenzyl methyl ether) as a byproduct.

Synthesis & Preparation FAQs

Q: I am synthesizing this from the bromide. Why is my yield low despite full conversion of the starting material?

Diagnosis: You are likely experiencing in situ protodeboronation during the quench or workup, or "benzyne" pathway degradation during lithiation.

Scientific Solution:

  • Temperature Control is Critical: The lithiation of 1-bromo-2-fluoro-5-(methoxymethyl)benzene must be performed at -78°C strictly. Ortho-fluoro lithiated species are thermally unstable and can eliminate LiF to form a benzyne intermediate if the temperature rises above -60°C.

  • Quench Protocol: Do not allow the reaction to warm up before adding the borate ester. Add Trimethyl borate (B(OMe)₃) or Triisopropyl borate at -78°C.

  • Acidic Hydrolysis: When hydrolyzing the boronate ester to the acid, use mild acid (e.g., 1M NH₄Cl or dilute HCl) and minimize contact time. Ortho-fluoro boronic acids accelerate their own decomposition in aqueous media.

Q: The NMR shows a mixture of monomer and trimer. Is my compound impure?

A: Not necessarily. Boronic acids exist in a dynamic equilibrium with their cyclic anhydride form (boroxine).

  • Observation: Loss of water drives boroxine formation.

  • Impact: This does not affect reactivity in Suzuki couplings, as the base/water in the reaction will hydrolyze the boroxine back to the active boronate species.

  • Action: Calculate stoichiometry based on the monomeric molecular weight (183.97 g/mol ), but assume the material may be slightly "dehydrated."

Reaction Optimization (Suzuki-Miyaura Coupling)

Q: My Suzuki coupling yields are stalling at 40-50%. The boronic acid is consumed, but the halide remains. What is happening?

Diagnosis: The boronic acid is decomposing (protodeboronation) faster than it is undergoing transmetallation with the Palladium catalyst.

Troubleshooting Protocol: You must shift the kinetic competition in favor of Transmetallation over Decomposition .

Strategy A: The "Slow Addition" Technique

Do not add the boronic acid all at once.

  • Protocol: Dissolve the this compound in the reaction solvent. Add this solution via syringe pump to the reaction mixture (containing halide, catalyst, and base) over 1–2 hours at the reaction temperature.

  • Mechanism: This keeps the concentration of the free boronic acid low, minimizing second-order decomposition pathways while ensuring enough is present for the catalyst.

Strategy B: Optimization of Base & Solvent

Strong bases (hydroxides, ethoxides) accelerate protodeboronation.

ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Why?
Base Na₂CO₃, K₂CO₃, NaOHK₃PO₄ (3.0 equiv) or CsF Phosphate is a milder base that buffers pH; Fluoride activates boron without high basicity.
Solvent DMF, pure WaterTHF/Water (10:1) or Dioxane (anhydrous) Reducing water content slows hydrolysis-driven decomposition.
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂ or XPhos Pd G2 Faster oxidative addition/transmetallation is required to "beat" the decomposition clock.
Q: Can I use the Pinacol Ester instead?

A: Yes, and it is highly recommended. The pinacol ester of this compound, 2-(2-fluoro-5-(methoxymethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , is significantly more stable towards protodeboronation than the free acid. If you can source or synthesize the pinacol ester, use it.

Visualizing the Problem: Protodeboronation Pathway

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green path and block the Red path.

G cluster_0 Optimization Goal Start (2-Fluoro-5-(methoxymethyl)phenyl) boronic acid Boronate Boronate Anion (Active Species) Start->Boronate Activation Base Base (OH- / CO3 2-) Base->Boronate Pd_Cycle Pd-Catalyst (Transmetallation) Boronate->Pd_Cycle Fast (Desired) Proto_Mech Ipso-Protonation (Facilitated by 2-F) Boronate->Proto_Mech Slow (Undesired) Product Cross-Coupled Product Pd_Cycle->Product Waste Decomposed Arene (3-fluorobenzyl methyl ether) Proto_Mech->Waste

Figure 1: Kinetic competition between the desired Suzuki coupling (Green) and the undesired protodeboronation (Red). The 2-Fluoro substituent accelerates the Red pathway via inductive stabilization of the transition state.

Recommended Experimental Protocol (High-Success)

Workflow: Rapid Suzuki Coupling with K₃PO₄ Scale: 1.0 mmol

  • Charge Reaction Vessel:

    • Aryl Halide (1.0 equiv)

    • This compound (1.5 equiv) [Note: Excess is used to account for some decomposition]

    • Pd(dppf)Cl₂[1][2][3]·DCM (0.03 equiv / 3 mol%)

    • K₃PO₄ (3.0 equiv)

  • Solvent Addition:

    • Add THF (4 mL) and Water (0.4 mL). Ratio 10:1.

    • Tip: Degas solvents thoroughly with Argon before addition.

  • Reaction:

    • Heat to 60°C (Do not overheat; 2-F boronic acids decompose faster at >80°C).

    • Monitor by LCMS every 30 minutes.

    • Reaction should be complete within 2–4 hours.

  • Workup:

    • Dilute with EtOAc, wash with water.

    • If the boronic acid persists in the organic layer, wash with 1M NaOH (rapidly) to remove it.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 2-Fluoro-Substituted Biaryls. Journal of the American Chemical Society, 132(40), 14052–14053. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]

Sources

stability and decomposition of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #B-2F5MOM-SUP Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are experiencing inconsistent yields, "failed" elemental analyses, or unexpected byproducts when working with (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid .

This compound presents a "perfect storm" of reactivity challenges:

  • Ortho-Fluoro Instability: The fluorine atom at the 2-position significantly accelerates C-B bond cleavage (protodeboronation) under basic conditions.

  • Boroxine Equilibrium: Like most boronic acids, it dehydrates into a cyclic trimer, confusing purity analysis.

  • Ether Sensitivity: The 5-(methoxymethyl) group is a benzylic ether, which requires specific care regarding Lewis acids.

This guide provides the mechanistic insights and validated protocols necessary to navigate these stability issues.

Module 1: Purity & Stoichiometry (The Boroxine Cycle)

User Complaint: "The melting point is broad/inconsistent, and Elemental Analysis (EA) shows carbon values higher than expected. Is my batch decomposed?"

Diagnosis: Likely False Alarm. You are observing the Boroxine-Boronic Acid Equilibrium .

Boronic acids spontaneously dehydrate to form cyclic anhydrides called boroxines (trimers). This is a reversible thermodynamic equilibrium, not destructive decomposition. The 2-fluoro substituent does not prevent this; in fact, electron-withdrawing groups can influence the rate of dehydration.

The Mechanism

In solid state or non-aqueous solvents, 3 molecules of your boronic acid release 3 water molecules to form the boroxine.[1][2][3]

BoroxineEquilibrium Acid (2-Fluoro-5-(methoxymethyl)phenyl) boronic acid (3 equiv) Transition - 3 H₂O (Dehydration) Acid->Transition Boroxine Cyclic Boroxine Trimer (Anhydride) Transition->Boroxine  Dry/Heat   Boroxine->Transition  Moisture/Aq. Base   Caption Fig 1. Reversible dehydration equilibrium. This process alters MW and MP but preserves the C-B bond.

Troubleshooting Steps
SymptomCauseCorrective Action
Low Melting Point Mixture of Acid (monomer) and Boroxine (trimer) depresses MP.Do not use MP as a primary purity standard. Rely on HPLC/NMR.
High %C in EA Boroxine has a higher Carbon % by mass (loss of water).Recalculate expected values based on a mix, or expose sample to humid air for 24h to rehydrate.
"Missing" NMR Peak Boroxine peaks may be broad or shifted in dry CDCl₃.Add 1 drop of D₂O to the NMR tube. This hydrolyzes the boroxine back to the monomer for sharp peaks.

Module 2: Reaction Stability (Protodeboronation)

User Complaint: "My Suzuki coupling failed. I isolated the de-boronated byproduct (1-fluoro-4-(methoxymethyl)benzene) instead of the biaryl."

Diagnosis: Base-Catalyzed Protodeboronation. [4][5][6]

This is the most critical failure mode for this specific scaffold. The 2-Fluoro substituent is highly electronegative. Through inductive effects (-I), it pulls electron density from the aromatic ring, making the carbon attached to the boron more electrophilic. However, the primary mechanism for rapid decomposition involves the stabilization of the transition state during base attack, leading to C-B bond cleavage.

The Decomposition Pathway

In the presence of aqueous base (standard Suzuki conditions), the boronate species is susceptible to hydrolysis of the C-B bond rather than the desired transmetallation to Palladium.

Protodeboronation Start 2-F-Aryl-B(OH)₂ Complex [Ar-B(OH)₃]⁻ (Boronate Anion) Start->Complex  Rapid Equilibrium   Base + OH⁻ / H₂O TS Transition State (Stabilized by 2-F) Complex->TS  Rate Limiting Step   Product Ar-H + B(OH)₃ (Decomposition) TS->Product  Irreversible   Caption Fig 2. Protodeboronation Mechanism. The 2-Fluoro group accelerates the cleavage of the C-B bond.

Critical Control Points
  • Avoid Aqueous Bases: Traditional conditions (Na₂CO₃/H₂O/Toluene) are fatal for 2-fluoro boronic acids. The high concentration of OH⁻ accelerates the pathway shown above [1].

  • Base Strength: Use weaker bases. Anhydrous K₃PO₄ or CsF are preferred over carbonates or hydroxides.

  • Catalyst Activity: You must outcompete the decomposition. Use a highly active catalyst system (e.g., Pd-XPhos or Pd-SPhos) that undergoes transmetallation faster than the boronic acid can decompose [2].

Module 3: Validated Experimental Protocols

Protocol A: "Safe" Suzuki Coupling for 2-Fluoro Substrates

Designed to minimize protodeboronation.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Halide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) [Or XPhos Pd G2 precatalyst]

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: THF or 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Pre-activation (Crucial): In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in the solvent. Stir for 10-15 mins to generate the active L-Pd(0) species before the boronic acid sees any base.

  • Solids Addition: Add the Aryl Halide, Boronic Acid, and anhydrous K₃PO₄ to the reaction vial.

  • Solvent Addition: Add the pre-mixed catalyst solution to the solids.

  • Water Control: Add exactly 2-4 equivalents of water (approx 50 µL per mmol).

    • Why? Totally anhydrous conditions can stall the boroxine-to-boronic acid conversion needed for reaction. A trace amount of water activates the boron without flooding the system with OH⁻ [3].

  • Temperature: Heat to 60°C. Avoid reflux temperatures (>100°C) if possible, as decomposition is thermal-dependent.

Protocol B: Storage & Handling
  • Temperature: Store at 2–8°C.

  • Atmosphere: Keep under Argon/Nitrogen.

  • Container: Tightly sealed to prevent uncontrolled hydration/dehydration cycles.

Module 4: Ether Functionality (The 5-Methoxymethyl Group)

Users often confuse the 5-(methoxymethyl) group with a MOM (methoxymethyl) ether .

  • MOM Ether: R-O-CH₂-O-CH₃ (Acetal-like, very acid sensitive).

  • Your Compound: Ar-CH₂-O-CH₃ (Benzyl methyl ether).

Implications:

  • Stability: The benzyl methyl ether is significantly more stable than a MOM group. It will survive standard acidic workups (e.g., 1M HCl washes).

  • Risk: It is sensitive to strong Lewis acids. Avoid using BBr₃ or AlCl₃ in subsequent steps, as these will cleave the methyl ether to the benzyl alcohol or bromide.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society, 132(31), 10973–10975. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[7] Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 43, 412-443. Link

Sources

side reactions and byproducts with (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #BOR-F-5MM-992 Status: Open Assigned Specialist: Senior Application Scientist, Organoboron Chemistry Division

Executive Summary: Compound Profile

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a specialized building block frequently used in medicinal chemistry to introduce a fluorinated benzyl ether scaffold. The ortho-fluorine atom modulates metabolic stability and lipophilicity, while the methoxymethyl group serves as a robust protected alcohol or a specific pharmacophore.

However, this compound presents a "Stability Paradox" :

  • The 2-Fluoro substituent significantly increases the rate of protodeboronation (loss of the boron group) compared to non-fluorinated analogues.

  • The Boronic Acid moiety is prone to oxidative homocoupling and boroxine cycle equilibrium , complicating stoichiometry.

This guide addresses these specific failure modes with mechanistic insights and validated protocols.

Part 1: Critical Side Reactions & Mechanisms
1. Protodeboronation (The "Missing Nucleophile" Issue)

The Issue: You observe the formation of 1-fluoro-4-(methoxymethyl)benzene instead of your desired biaryl product. The Cause: The ortho-fluorine atom is electron-withdrawing, which enhances the Lewis acidity of the boron center. In basic aqueous media (standard Suzuki conditions), this facilitates the formation of the boronate anion


. This anionic species is the prerequisite for the undesired protodeboronation pathway, which proceeds via ipso-protonation by water.
  • Key Insight: The rate of protodeboronation for 2-fluorophenylboronic acids can be orders of magnitude faster than phenylboronic acid due to the inductive effect of fluorine stabilizing the transition state of the C-B bond cleavage.

2. Oxidative Homocoupling

The Issue: You isolate a symmetric dimer (3,3'-difluoro-4,4'-bis(methoxymethyl)biphenyl). The Cause: In the presence of even trace oxygen, Palladium(II) species can catalyze the dimerization of the boronic acid. This competes directly with the cross-coupling cycle.

  • Mechanism: Oxygen acts as the oxidant, regenerating Pd(II) which then facilitates the transmetallation of two boronic acid molecules, followed by reductive elimination of the homodimer.

3. Boroxine Dehydration

The Issue: Inconsistent yields despite using the same mass of reagent. The Cause: Boronic acids exist in an equilibrium with their cyclic trimeric anhydrides (boroxines). This equilibrium is driven by water content. "Dry" looking powder may actually be a mixture of acid and boroxine, altering the effective molarity of the boron species added to the reaction.

Part 2: Troubleshooting Guide (Q&A)

Q1: My reaction conversion stalls at 60%, and I see the protodeboronated byproduct. Adding more catalyst doesn't help. Why? A: This is likely not a catalyst death issue, but a reagent decomposition issue. The basic aqueous conditions required for transmetallation are simultaneously destroying your boronic acid via protodeboronation.

  • Solution: Switch to a "Slow-Release" strategy or Anhydrous conditions .

    • Option A: Use a mild base like

      
       instead of 
      
      
      
      to lower the standing concentration of the reactive boronate anion.
    • Option B: Use a pre-formed MIDA boronate or Pinacol ester, which hydrolyzes slowly, keeping the free boronic acid concentration low (below the threshold for rapid decomposition) but high enough for the catalyst to scavenge.

Q2: Is the methoxymethyl (MOM-like) group stable under Suzuki conditions? A: Yes, but with a caveat. The group is technically a benzyl methyl ether (


), not a MOM ether (

).
  • Stability: It is highly stable to the basic conditions of Suzuki coupling (

    
    , 
    
    
    
    ).
  • Risk: It is sensitive to benzylic oxidation . If you run the reaction open to air (or with insufficient degassing), you may oxidize the benzylic methylene to a carbonyl (forming a benzoate derivative) or cleave the ether. Strict inert atmosphere is required.

Q3: I see a spot on TLC that corresponds to the phenol (2-Fluoro-5-(methoxymethyl)phenol). Did my ether cleave? A: Unlikely. This is usually Ipso-Oxidation of the boronic acid itself.

  • Cause: Reaction with Hydrogen Peroxide (generated in situ if O2 is present) or other oxidants.

  • Fix: Ensure your solvents are degassed (sparged with Argon for 15 mins) and consider adding a radical scavenger like BHT if the problem persists, although exclusion of O2 is usually sufficient.

Part 3: Visualized Pathways
Diagram 1: Reaction Pathways & Failure Modes

This diagram illustrates the competition between the productive Suzuki cycle and the destructive protodeboronation/homocoupling pathways.

ReactionPathways cluster_legend Pathway Legend Start (2-Fluoro-5-(methoxymethyl)phenyl) boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base / H2O Dimer Homocoupling Dimer (Ar-Ar) Start->Dimer Pd / O2 (Oxidative) Phenol Phenol (Ar-OH) Start->Phenol H2O2 / Oxidation Pd_Cycle Pd(II)-Ar Intermediate Boronate->Pd_Cycle Transmetallation (Productive) Proto Protodeboronation Product (Ar-H) Boronate->Proto H2O (Ipso-protonation) Accelerated by 2-F Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination key1 Green: Desired Pathway key2 Red: Side Reactions

Caption: Mechanistic divergence of this compound. Note the central role of the boronate anion in the protodeboronation failure mode.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to optimize your reaction conditions.

Troubleshooting Start Start: Low Yield / Impurities Check_Byproduct Identify Major Byproduct Start->Check_Byproduct Is_Proto Ar-H (Protodeboronation)? Check_Byproduct->Is_Proto Is_Dimer Ar-Ar (Homocoupling)? Check_Byproduct->Is_Dimer Other No Reaction? Check_Byproduct->Other Sol_Proto1 Reduce Base Strength (Use K3PO4 or KF) Is_Proto->Sol_Proto1 Yes Sol_Dimer1 Degas Solvents (Argon Sparge) Is_Dimer->Sol_Dimer1 Yes Sol_Proto2 Switch to Anhydrous (Dioxane, CsF) Sol_Proto1->Sol_Proto2 If fails Sol_Dimer2 Check Inert Atmosphere (Glovebox/Schlenk) Sol_Dimer1->Sol_Dimer2 If fails Check_Cat Check Catalyst/Ligand Match (Try SPhos or XPhos) Other->Check_Cat Yes

Caption: Step-by-step logic for diagnosing reaction failures based on byproduct analysis.

Part 4: Optimized Experimental Protocols
Protocol A: Standard High-Stability Conditions (Aqueous)

Recommended for initial screening.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv) — Excess accounts for some deboronation.

    • 
       (3 mol%)
      
    • 
       (3.0 equiv) — Milder than carbonate, reduces deboronation.
      
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Combine solids in a vial.

    • Add solvents and sparge with Argon for 10 minutes (Critical step).

    • Seal and heat to 80°C for 4-12 hours.

    • Why: Dppf is a robust ligand; phosphate buffers the pH to a range where transmetallation is fast but protodeboronation is minimized.

Protocol B: Anhydrous Conditions (For Severe Protodeboronation)

Use if Protocol A yields >20% protodeboronated byproduct.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.2 equiv)

    • 
       (1 mol%) / XPhos (2 mol%) — Highly active system.
      
    • 
       (anhydrous, finely ground) (3.0 equiv).
      
  • Solvent: Anhydrous Toluene or n-Butanol.

  • Procedure:

    • Perform in a glovebox or under strict Schlenk conditions.

    • Heat to 100°C.

    • Why: Eliminating water shuts down the hydrolytic pathway for protodeboronation. XPhos facilitates oxidative addition of chlorides and rapid transmetallation.

Part 5: Data Summary Table
ParameterStandard ConditionOptimized Condition (Stability Focus)
Base

or


or

Solvent DMF/Water or Toluene/Water1,4-Dioxane/Water (4:1) or Anhydrous Toluene
Atmosphere Nitrogen balloonArgon Sparging + Sealed Vial
Stoichiometry 1.1 equiv Boronic Acid1.5 - 2.0 equiv (to compensate for loss)
Major Risk Protodeboronation (Ar-H)Homocoupling (Ar-Ar) if O2 leaks in
References
  • Cox, P. A., et al. (2017).[1] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.

  • Adamo, C., et al. (2006). "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." Journal of the American Chemical Society.[2]

  • Molander, G. A., & Ellis, N. (2002). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research.

Sources

preventing protodeboronation of fluorinated boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Protodeboronation in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the unique challenges posed by electron-deficient substrates, particularly the frustrating side reaction of protodeboronation that can plague couplings involving fluorinated boronic acids. This guide is structured to provide rapid troubleshooting solutions and a deeper mechanistic understanding to help you optimize your reaction yields and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered in the field.

Q1: What is protodeboronation, and why is it a major problem with fluorinated boronic acids?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of your boronic acid is cleaved and replaced by a carbon-hydrogen bond, effectively reverting your starting material to the corresponding simple arene.[1] This consumes your valuable boronic acid, reduces the yield of your desired cross-coupled product, and complicates purification. Fluorinated arylboronic acids are especially susceptible because the strongly electron-withdrawing fluorine atoms increase the acidity of the boronic acid and destabilize the C-B bond, making it more prone to cleavage, particularly under basic conditions.[2][3]

Q2: My Suzuki-Miyaura reaction yield is low, and my main byproduct is the fluorinated arene that corresponds to my boronic acid starting material. Is this protodeboronation?

A2: Yes, this is the classic signature of protodeboronation. The presence of the parent arene (Ar-H instead of Ar-B(OH)₂) is a direct confirmation that the C-B bond is being cleaved by a proton source in your reaction medium. This is a clear indicator that your reaction conditions need optimization to suppress this side reaction.

Q3: What is the most critical factor I need to control to prevent protodeboronation?

A3: pH is the single most important factor. Protodeboronation is most often catalyzed by a base.[4] While base is required to activate the boronic acid for the Suzuki-Miyaura catalytic cycle, excessively high pH dramatically accelerates the rate of protodeboronation.[2] Finding the "sweet spot" where transmetalation is efficient but protodeboronation is minimized is key.

Q4: Should I be using a boronic acid or a boronic ester (like a pinacol ester)?

A4: In many cases, using a boronic ester, such as a pinacol ester (Ar-Bpin), provides greater stability and is a primary strategy to mitigate protodeboronation.[5] The ester acts as a protecting group, making the boron center less susceptible to attack. However, this is not a universal solution. Under certain basic aqueous conditions, the ester can hydrolyze back to the boronic acid in situ, leading to the same problem.[6][7] The stability imparted by esterification is highly dependent on the specific ester and the reaction conditions.[4] Pinacol esters are generally more stable than the corresponding boronic acids.[8]

In-Depth Troubleshooting Guide

This section explores the causality behind protodeboronation and provides detailed strategies to overcome it.

Understanding the Mechanism: The Role of pH

Protodeboronation can occur under both acidic and basic conditions, but for the Suzuki-Miyaura couplings relevant to drug discovery, the base-catalyzed pathway is the primary concern.[2][9] The presence of a base (like NaOH, K₂CO₃, or Cs₂CO₃) deprotonates the boronic acid to form a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻.[10] While this species is essential for the transmetalation step with the palladium catalyst, it is also the species that undergoes protodeboronation.

The electron-withdrawing fluorine atoms on the aryl ring make the boronic acid more Lewis acidic, facilitating the formation of this boronate anion. They also destabilize the aryl anion intermediate that can form during C-B bond cleavage, accelerating the overall rate of protodeboronation.[2]

ProtodeboronationMechanism Start Fluorinated Aryl Boronic Acid (Ar-B(OH)₂) Boronate Reactive Boronate Anion [ArB(OH)₃]⁻ Start->Boronate + Base (OH⁻) Suzuki Desired Suzuki Transmetalation (with Pd-X) Boronate->Suzuki Proto Undesired Protodeboronation Boronate->Proto + Proton Source (H₂O) Product Coupled Product (Ar-Ar') Suzuki->Product + Reductive Elimination Byproduct Protodeboronated Byproduct (Ar-H) Proto->Byproduct

Caption: Base-catalyzed formation of the reactive boronate anion.

Troubleshooting Decision Tree

When faced with poor yields and evidence of protodeboronation, this decision tree can guide your optimization strategy.

TroubleshootingTree Start Low Yield & Ar-H Byproduct Detected? CheckpH 1. Assess Reaction Basicity Start->CheckpH Yes StrongBase Using strong base? (e.g., NaOH, KOH) CheckpH->StrongBase SwitchBase Action: Switch to milder base (K₃PO₄, K₂CO₃, CsF) StrongBase->SwitchBase Yes CheckSolvent 2. Evaluate Solvent System StrongBase->CheckSolvent No SwitchBase->CheckSolvent HighWater High H₂O content? CheckSolvent->HighWater ReduceWater Action: Reduce H₂O ratio or use anhydrous solvent (e.g., Dioxane, Toluene) HighWater->ReduceWater Yes CheckTemp 3. Review Temperature & Time HighWater->CheckTemp No ReduceWater->CheckTemp HighTemp High temp / long time? CheckTemp->HighTemp ReduceTemp Action: Lower temp (e.g., 60-80°C) & monitor for completion HighTemp->ReduceTemp Yes ConsiderEster 4. Use a Protected Boronic Acid HighTemp->ConsiderEster No ReduceTemp->ConsiderEster UseEster Action: Switch to a pinacol (Bpin) or MIDA boronic ester ConsiderEster->UseEster Final Re-evaluate Yield UseEster->Final

Caption: A logical workflow for troubleshooting protodeboronation.

Strategic Solutions
StrategyCausality & Scientific RationaleRecommended Actions
1. Base Selection Strong bases (e.g., NaOH, KOH) create a highly basic environment (pH > 13) that significantly accelerates protodeboronation.[4][11] Milder bases establish a lower equilibrium concentration of the reactive boronate anion, favoring the Suzuki coupling pathway over decomposition.Switch to: K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[11] • Fluoride bases (CsF, KF) can also be effective as they form a fluoroborate species that participates in the catalytic cycle.[10]
2. Solvent Choice Water is the primary proton source for protodeboronation. While often necessary for solubility and to facilitate the action of inorganic bases, excessive water content increases the rate of the undesired reaction.Minimize Water: Use the lowest amount of water necessary. A co-solvent system like Dioxane/H₂O or Toluene/H₂O is common. • Anhydrous Conditions: If possible with your substrate and base (e.g., organic bases), running the reaction under anhydrous conditions can significantly suppress protodeboronation.[11]
3. Temperature & Time Protodeboronation, like most reactions, is temperature-dependent. Higher temperatures increase the rate of decomposition.[11] Longer reaction times provide more opportunity for the boronic acid to degrade.Lowest Effective Temperature: Run the reaction at the minimum temperature that provides a reasonable rate of product formation (often 60-100 °C). • Monitor Progress: Use TLC, LC-MS, or GC-MS to monitor the reaction and stop it once the limiting reagent is consumed to avoid prolonged heating.
4. Use of Boronic Esters Boronic esters, especially pinacol (Bpin) and MIDA esters, are more sterically hindered and less Lewis acidic than boronic acids. This reduces their rate of hydrolysis and subsequent protodeboronation.[5][6][12] They act as "slow-release" sources of the active boronic acid.[4]Replace Acid with Ester: Directly substitute the boronic acid with its corresponding pinacol ester in your reaction. • Consider MIDA Boronates: For particularly sensitive substrates, N-methyliminodiacetic acid (MIDA) boronates offer exceptional stability and are only hydrolyzed under specific basic conditions.
5. Catalyst System An efficient catalyst system accelerates the desired Suzuki coupling. If the rate of coupling is significantly faster than the rate of protodeboronation, the side reaction becomes negligible. Bulky, electron-rich phosphine ligands often promote the desired reaction. However, some bulky ligands can paradoxically accelerate protodeboronation, so ligand choice must be judicious.[13]Highly Active Catalyst: Use a modern, highly active catalyst system (e.g., Pd(OAc)₂ with ligands like SPhos, XPhos, or RuPhos). • Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes outpace the decomposition pathway.
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling for a Fluorinated Boronic Acid

This protocol is designed to minimize protodeboronation by employing a milder base and controlled conditions.

Reagents & Equipment:

  • Fluorinated Arylboronic Acid (1.2 eq)

  • Aryl Halide (1.0 eq)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 eq)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block, inert atmosphere (N₂ or Ar).

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), fluorinated arylboronic acid (1.2 eq), K₃PO₄ (3.0 eq), Pd(OAc)₂ (0.02 eq), and SPhos (0.04 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 to 10:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 M reaction). Rationale: Minimizing water reduces the availability of the proton source.

  • Degassing: Subject the heterogeneous mixture to three cycles of vacuum/backfill with inert gas to ensure all oxygen is removed.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Rationale: A moderate temperature balances reaction rate with stability.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Workup: Once the aryl halide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Monitoring Protodeboronation by ¹⁹F NMR Spectroscopy

This is a simple method to quantify the extent of the side reaction without extensive calibration curves.

  • Prepare a Standard: Create a stock solution of your fluorinated arylboronic acid in a deuterated solvent (e.g., DMSO-d₆). Add a known amount of an internal standard (e.g., trifluorotoluene). Acquire a ¹⁹F NMR spectrum and integrate both peaks.

  • Sample the Reaction: At a specific time point (e.g., t = 2h), carefully take a small aliquot (e.g., 50 µL) from the reaction mixture under an inert atmosphere.

  • Quench and Prepare: Immediately quench the aliquot in a vial containing deuterated solvent and the same internal standard used previously.

  • Acquire Spectrum: Acquire a ¹⁹F NMR spectrum of the quenched sample.

  • Analysis: Identify the peaks corresponding to your starting boronic acid, your desired product, and the protodeboronated byproduct (Ar-H). The chemical shift of the fluorine atoms on the protodeboronated arene will be distinct from the boronic acid. By comparing the integration of the byproduct peak to the internal standard and the remaining starting material, you can quantify the extent of protodeboronation.

References
  • A facile acid-promoted protodeboronation of arylboronic acids in the absence of metal catalysts or any other additives is described. (ResearchGate) [URL: https://www.researchgate.net/publication/318386427_A_facile_acid-promoted_protodeboronation_of_arylboronic_acids_in_the_absence_of_metal_catalysts_or_any_other_additives_is_described_This_protodeboronation_is_general_for_a_range_of_arylboronic_acids_with_b]
  • Cox, P. A., et al. Protodeboronation of heteroaromatic, vinyl and cyclopropyl boronic acids: pH-rate profiles, auto-catalysis and disproportionation. Royal Society of Chemistry. [URL: Not Available]
  • Preventing protodeboronation of 3-Thienylboronic acid. BenchChem. [URL: https://www.benchchem.com/product/bcm220358/technical-support]
  • Lloyd-Jones, G. C., et al. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00093]
  • Hayes, H. L. D., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 2021. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c07746]
  • Fluoride protects boronic acids in the copper(i)-mediated click reaction. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2011/cc/c1cc14330a]
  • Cox, P. A., et al. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online, 2016. [URL: https://researchonline.ljmu.ac.uk/id/eprint/7621/]
  • Leach, A. G., & Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 2017. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444]
  • Protodeboronation. Wikipedia. [URL: https://en.wikipedia.
  • Ser, C. T., et al. Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv, 2023. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64353c3125e3b706c2b8618e]
  • Hayes, H. L. D., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. PubMed, 2021. [URL: https://pubmed.ncbi.nlm.nih.gov/34524859/]
  • Hayes, H. L. D., et al. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. [URL: https://www.researchgate.
  • Thomas, A. A., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4911221/]
  • Protodeboronation. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2013. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]
  • Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9382025/]
  • A., et al. Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing, 2017. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra05128a]
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube, 2024. [URL: https://www.youtube.
  • Suzuki Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate, 2019. [URL: https://www.researchgate.net/post/How_does_fluorinated_boronic_acids_influences_the_Suzuki_coupling_reactions]
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/anie.201804039]
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2019. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/26%3A_Transition_Metal_Catalyzed_Coupling_Reactions/2.06%3A_Suzuki-Miyaura_Coupling]

Sources

Technical Support Center: Optimization of (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview: The "Ortho-Fluoro" Challenge

(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid presents a specific reactivity profile defined by two competing factors: the electronic activation of the ortho-fluorine substituent and the stability of the methoxymethyl (MOM) ether.

While the MOM group is generally stable under standard cross-coupling conditions, the ortho-fluoro group significantly destabilizes the C–B bond. This substrate belongs to the class of Rapidly Protodeboronating Boronic Acids .

The Core Mechanism of Instability

Unlike simple phenylboronic acids, ortho-halo boronic acids are highly susceptible to Protodeboronation (PDB) .

  • Base Attack: The base (e.g., OH⁻, CO₃²⁻) coordinates to the boron, forming a boronate anion [Ar-B(OH)₃]⁻.

  • Ipso-Substitution: The high electronegativity of the ortho-fluorine atom withdraws electron density, stabilizing the developing negative charge at the ipso-carbon during C–B bond cleavage.

  • Result: The C–B bond breaks before transmetallation to Palladium occurs, yielding the byproduct 1-fluoro-4-(methoxymethyl)benzene (hydrodeboronation product) rather than the desired biaryl.[1]

Visualizing the Failure Mode

To prevent low yields, you must understand the competition between the desired Transmetallation and the undesired Protodeboronation .

G cluster_0 The Ortho-Fluoro Effect Start (2-Fluoro-5-(methoxymethyl) phenyl)boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate + Base Base Base (OH- / CO3) Base->Boronate Transmetallation Path A: Transmetallation (Desired) Boronate->Transmetallation Fast Pd Capture PDB Path B: Protodeboronation (Undesired Side Reaction) Boronate->PDB Slow Pd / High H2O Product Cross-Coupled Product Transmetallation->Product Reductive Elimination Pd Pd(II)-Ar' Complex Pd->Transmetallation Decomp Decomposition Product (1-Fluoro-4-(methoxymethyl)benzene) PDB->Decomp C-B Bond Cleavage

Figure 1: Kinetic competition between productive coupling (Path A) and hydrolytic degradation (Path B).[1] The ortho-fluorine accelerates Path B.

Critical Parameter Optimization

Module A: Solvent Selection

The choice of solvent dictates the concentration of available protons and the solvation of the base.

Solvent SystemSuitabilityMechanism of ActionRecommendation
Dioxane / H₂O (4:1) ⚠️ High Risk High water content promotes rapid PDB of ortho-fluoro species.[1]Avoid unless using high Pd loading (>5 mol%).[1]
Toluene / H₂O (10:1) 🟡 Moderate Biphasic system limits base solubility, slowing PDB but also slowing activation.[1]Good for scale-up, but requires vigorous stirring.[1]
Anhydrous THF 🟢 Preferred Eliminates external proton sources.[1]Recommended for this substrate.[1]
n-Butanol 🔴 Critical Failure Protic solvents accelerate C-B cleavage via hydrogen bonding.[1]Do Not Use.
Module B: Base Selection

You must balance Boron Activation (forming the boronate for transmetallation) against Boron Hydrolysis .[1]

BasepKa (conj.[1][2] acid)Risk LevelNotes
NaOH / KOH ~15.7🔴 Severe Too aggressive.[1] Will cause >50% protodeboronation before coupling.[1]
K₂CO₃ / Na₂CO₃ ~10.3🟡 Moderate Standard, but often too wet.[1] Use anhydrous micronized powder.[1]
K₃PO₃ (Anhydrous) ~12.3🟢 Ideal Excellent balance of basicity and low hygroscopicity in organic media.[1]
CsF (Cesium Fluoride) N/A🟢 Specialist Allows "anhydrous" activation.[1] Best for very unstable substrates.[1]

Optimized Experimental Protocols

Protocol A: The "Anhydrous Activation" Method (Recommended)

Best for preventing protodeboronation of the 2-fluoro species.

Materials:

  • This compound (1.2 - 1.5 equiv)[1]

  • Aryl Halide (1.0 equiv)[1]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos or XPhos (4 mol%)[1]

    • Why: Buchwald ligands (SPhos) facilitate rapid transmetallation, outcompeting degradation.[1]

  • Base: K₃PO₄ (finely ground, anhydrous, 2.0 equiv)

  • Solvent: Toluene (Anhydrous) or THF (Anhydrous)[1]

Step-by-Step:

  • Charge an oven-dried vial with the Boronic Acid, Aryl Halide, Base, and Pd-Ligand mixture.[1]

  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen promotes homocoupling).

  • Inject anhydrous Toluene via syringe.[1]

  • Heat to 80°C . Do not exceed 100°C, as thermal PDB accelerates exponentially.[1]

  • Monitor by HPLC/UPLC.[1] If the reaction stalls at 50% conversion, add a second portion of boronic acid (0.5 equiv).

Protocol B: The "Slow Release" Aqueous Method

Use if your electrophile is water-soluble or polar.

Concept: Use a biphasic system with a weak base to keep the concentration of the reactive boronate anion low.

Materials:

  • Catalyst: Pd(dppf)Cl₂[1][3]·DCM (3 mol%)[1]

  • Base: NaHCO₃ (saturated aqueous solution) or K₂CO₃ (2M aq)[1]

  • Solvent: DME (Dimethoxyethane) / Water (3:1 ratio)[1]

Step-by-Step:

  • Dissolve the Aryl Halide and Catalyst in DME.[1]

  • Add the Boronic Acid.[1][3]

  • Degas the solution.[1]

  • Add the aqueous base dropwise over 10 minutes at room temperature before heating.

    • Why: Prevents a sudden spike in pH that triggers massive protodeboronation.[1]

  • Heat to 70°C.

Troubleshooting & FAQ

Decision Matrix: Diagnosing Failure

Diagnosis Q1 Issue: Low Yield? Q2 Is Starting Material (SM) Consumed? Q1->Q2 Res1 Check for Byproduct: Fluorobenzene derivative Q2->Res1 Yes, SM Gone Res3 Catalyst Poisoning or Oxidation Q2->Res3 No, SM Remains Res2 Check for Homocoupling (Biaryl dimer) Res1->Res2 No De-borylated product Sol1 Diagnosis: Protodeboronation Action: Switch to Protocol A (Anhydrous K3PO4) Res1->Sol1 Found De-borylated product Sol2 Diagnosis: Oxygen Leak Action: Degas solvents longer Increase Boronic Acid to 1.5eq Res2->Sol2 Found Dimer Sol3 Diagnosis: Inactive Catalyst Action: Switch to XPhos-Pd-G2 or SPhos-Pd-G2 Res3->Sol3

Figure 2: Diagnostic workflow for reaction optimization.

Frequently Asked Questions

Q: Can I use the Pinacol Ester (Bpin) instead of the Boronic Acid to improve stability? A: Yes, but with a caveat. While the Bpin ester is shelf-stable, it must hydrolyze to the acid/boronate to transmetallate.[4] In anhydrous conditions (Protocol A), Bpin is often too stable and won't react.[1] If you use Bpin, you must use Protocol B (Aqueous) or add a specific activator like


 to form the fluoroborate species.

Q: I see a spot on TLC that matches the de-borylated byproduct. Is the methoxymethyl group falling off? A: Unlikely. The Methoxymethyl (MOM) ether is stable to base.[1] It requires strong acid (e.g., concentrated HCl or TFA) to cleave.[1] The byproduct is almost certainly the result of the C-B bond breaking (Protodeboronation), leaving the MOM group intact on the fluoro-benzene ring.

Q: Why does the reaction turn black and precipitate palladium black immediately? A: This indicates the phosphine ligand has dissociated, or the boronic acid has decomposed, leaving the Pd(0) with no oxidative addition partner.

  • Fix: Increase the Ligand:Pd ratio to 2:1 or 3:1. Ensure your aryl halide is reactive enough (Iodide/Bromide > Chloride).[1]

References

  • Cox, P. A., et al. (2017).[1][2] "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[5] [1]

  • Kinzel, T., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.[5]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[1]

  • Knapp, D. M., et al. (2010).[1] "Slow-Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.[5]

Sources

improving catalyst efficiency for substituted phenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Substituted Phenylboronic Acid Couplings

Subject: Advanced Troubleshooting & Efficiency Guide for Suzuki-Miyaura Reactions To: Research Scientists, Process Chemists, and Drug Discovery Teams From: Senior Application Scientist, Catalysis Division

Introduction: The Stability-Reactivity Paradox

Substituted phenylboronic acids—particularly those with ortho-substituents (steric bulk) or electron-withdrawing groups (EWGs) —present a unique challenge. They suffer from a "stability-reactivity paradox": conditions aggressive enough to force cross-coupling often destroy the boronic acid via protodeboronation before the reaction is complete. Conversely, mild conditions often fail to overcome the energy barrier for transmetallation in hindered systems.

This guide provides evidence-based solutions to navigate this paradox, moving beyond "standard" conditions (like Pd(PPh₃)₄/Na₂CO₃) to high-efficiency catalytic systems.

Troubleshooting Guide (Q&A)

Issue 1: My yield is low, and I see the de-borylated arene (Ar-H) by LC-MS.

Diagnosis: You are experiencing protodeboronation . This is the primary failure mode for electron-deficient (e.g., fluoro-substituted) and 2,6-disubstituted boronic acids. It is base-catalyzed and accelerated by water.

Corrective Actions:

  • Switch to "Slow Release" Reagents: Replace the free boronic acid with a MIDA boronate or Potassium Trifluoroborate (ArBF₃K) . These species slowly hydrolyze to release the active boronic acid at a rate that matches the catalytic cycle, keeping the standing concentration of the unstable free acid low.

  • The "Syringe Pump" Trick: If you must use the free boronic acid, dissolve it in the organic solvent and add it dropwise to the reaction mixture (containing catalyst, base, and halide) over 1–2 hours. This mimics the kinetic profile of MIDA boronates.

  • Change the Base System: Move from aqueous bases (Na₂CO₃/H₂O) to anhydrous bases like K₃PO₄ or Cs₂CO₃ in dry solvents (Dioxane or Toluene). Water is the proton source for deboronation; eliminating it often solves the problem.

Issue 2: The reaction stalls with unreacted aryl halide, even with fresh catalyst.

Diagnosis: This is likely a transmetallation failure due to steric hindrance. Standard ligands (PPh₃, dppf) cannot open up a coordination site on Palladium to accommodate bulky ortho-substituted boronic acids.

Corrective Actions:

  • Upgrade the Ligand: Switch to Dialkylbiaryl phosphines (Buchwald Ligands) .

    • SPhos: Excellent for general steric hindrance.

    • XPhos: The gold standard for extremely hindered substrates (e.g., tetra-ortho-substituted biaryls).

  • Use Precatalysts: Do not generate the catalyst in situ from Pd(OAc)₂. Use Pd-PEPPSI-IPr or XPhos Pd G3/G4 . These precatalysts enter the cycle immediately, preventing Pd black precipitation before the difficult coupling can occur.

Issue 3: I see significant homocoupling of my boronic acid (Ar-Ar).

Diagnosis: Oxidative homocoupling is driven by dissolved oxygen or high localized concentrations of the boronic acid relative to the halide.

Corrective Actions:

  • Degas Rigorously: Sparging with nitrogen for 5 minutes is insufficient for sensitive reactions. Use the freeze-pump-thaw method (3 cycles) or vigorous sparging with Argon for 20+ minutes.

  • Stoichiometry Adjustment: Reduce the excess boronic acid. If using 1.5–2.0 equivalents, drop to 1.1–1.2 equivalents to starve the homocoupling pathway.

Experimental Protocols

Protocol A: The "Bulldozer" Method for Sterically Hindered Substrates

Use this for tetra-ortho-substituted systems or when standard catalysts fail.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Substituted Phenylboronic Acid (1.2 – 1.5 equiv)

    • Catalyst: XPhos Pd G3 (2–5 mol%)

    • Base: K₃PO₄ (3.0 equiv, finely ground)

    • Solvent: 1,4-Dioxane/Water (10:1 ratio) or Toluene/Water (10:1)

  • Procedure:

    • Add solid reagents to a vial equipped with a stir bar.

    • Seal the vial with a septum cap.

    • Evacuate and backfill with Argon (3x).

    • Inject degassed solvent through the septum.

    • Heat to 80–100 °C for 2–12 hours.

    • Note: The water is kept minimal to solubilize the base but minimize protodeboronation.

Protocol B: The Anhydrous Protocol for Unstable (Electron-Poor) Boronic Acids

Use this for polyfluorophenyl or 2-pyridyl boronic acids prone to rapid hydrolysis.

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • Boronic Acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR Pd-PEPPSI-IPent (2 mol%)

    • Base: CsF (2.0 equiv) or K₃PO₄ (anhydrous)

    • Solvent: Anhydrous Toluene or DME (Dimethoxyethane)

  • Procedure:

    • Combine all solids in a glovebox or under strict Schlenk conditions.

    • Add anhydrous solvent.

    • Heat to 60–80 °C .

    • Mechanism:[1][2][3][4][5] Fluoride (from CsF) activates the boronic acid without the need for water, bypassing the primary protodeboronation pathway.

Comparative Data: Ligand & Base Selection

VariableRecommendationBest For...Watch Out For...
Ligand XPhos Tetra-ortho-substitution; Chlorides.[6][7]Expensive; Air sensitive in solution.
SPhos General hindrance; Electron-poor boronic acids.Can promote dehalogenation in some cases.[8]
PPh₃ Simple, unhindered substrates.Ineffective for hindered/substituted couplings.
Base K₃PO₄ The "Go-To" for hindered couplings.Low solubility in organic solvents (requires water).
CsF Anhydrous activation (Unstable boronic acids).Corrosive to glass at high temps; requires dry conditions.
Na₂CO₃ Cheap, standard substrates.High pH promotes rapid protodeboronation.

Visualizations

Figure 1: Troubleshooting Decision Tree

Follow this logic flow to select the optimal reaction conditions.

TroubleshootingTree cluster_tips Pro Tip: Unstable Reagents Start Start: Characterize Substrate Q1 Is the Boronic Acid Electron-Poor (e.g., F-substituted)? Start->Q1 Q2 Is the Coupling Sterically Hindered (Ortho-subs)? Q1->Q2 No Sol1 USE ANHYDROUS PROTOCOL Base: CsF or Anhydrous K3PO4 Solvent: Toluene/DME Q1->Sol1 Yes (Risk of Protodeboronation) Sol2 USE BULLDOZER PROTOCOL Ligand: XPhos or Pd-PEPPSI Temp: >80°C Q2->Sol2 Yes Sol3 Standard Conditions Pd(dppf)Cl2 or Pd(PPh3)4 Base: Na2CO3 Q2->Sol3 No MIDA Consider MIDA Boronates for slow release Sol1->MIDA If fails

Caption: Decision logic for selecting reaction conditions based on electronic and steric properties of the boronic acid.

Figure 2: The Catalytic Cycle & Failure Points

Visualizing where the reaction breaks down allows for targeted fixing.

CatalyticCycle Pd0 Pd(0) Active Species (L-Pd) OxAdd Oxidative Addition (L-Pd-Ar-X) Pd0->OxAdd Aryl Halide TransMet Transmetallation (L-Pd-Ar-Ar') OxAdd->TransMet Boronic Acid + Base Failure2 FAILURE: Homocoupling (2 Ar-B -> Ar-Ar) OxAdd->Failure2 Excess O2 / Slow Transmet RedElim Reductive Elimination (Product Ar-Ar') TransMet->RedElim Failure1 FAILURE: Protodeboronation (Boronic Acid -> Ar-H) TransMet->Failure1 High Water / Electron Poor RedElim->Pd0

Caption: The Suzuki-Miyaura cycle highlighting competitive side-reactions (red) that decrease catalyst efficiency.

References

  • Buchwald, S. L., et al. (2010).[9] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[9] Journal of the American Chemical Society.[9]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal.

  • Burke, M. D., et al. (2008). Slow Release of Unstable Boronic Acids from MIDA Boronates. Journal of the American Chemical Society.[9]

Sources

managing air and water stability of boronic acids in reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Organoboron Stability & Reaction Optimization

Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: B-OH-STABILITY-001

Welcome to the Organoboron Technical Support Hub.

You are likely here because your Suzuki-Miyaura coupling failed, or your reagent turned into a violet/brown sludge. Do not panic. Boronic acids are deceptively simple structures with complex behaviors governed by their empty p-orbital.

This guide is not a textbook; it is a troubleshooting system designed to diagnose whether your issue is Oxidative Instability (Air) or Protodeboronation (Water/pH) and provide field-validated protocols to fix it.

Module 1: Diagnostics – What killed my reaction?

Before changing reagents, we must identify the failure mode. Use the decision tree below to diagnose the root cause based on your crude NMR or TLC data.

TroubleshootingTree Start Reaction Failed / Low Yield Analysis Analyze Crude Mixture (NMR/TLC/GC-MS) Start->Analysis Phenol Phenol (R-OH) detected Analysis->Phenol Oxidation Arene Protodeboronated Arene (R-H) detected Analysis->Arene Hydrolysis Homocoupling Homocoupling (R-R) detected Analysis->Homocoupling O2 + Catalyst OxidationCause CAUSE: Oxidative Deboronation (Peroxides/O2 attack) Phenol->OxidationCause HydrolysisCause CAUSE: Protodeboronation (Base/Temp/Substituent effect) Arene->HydrolysisCause Homocoupling->OxidationCause ActionOx FIX: Degas solvents, Check for peroxides (THF) OxidationCause->ActionOx ActionHyd FIX: Switch to MIDA Boronate or Trifluoroborate HydrolysisCause->ActionHyd

Figure 1: Diagnostic Decision Tree for Organoboron Reaction Failures.

Module 2: Protodeboronation (The "Water" Problem)

The Issue: Your starting material converted to R-H (e.g., 2-pyridineboronic acid became pyridine). The Mechanism: Contrary to popular belief, this is often base-catalyzed , not just acid-catalyzed. The base forms a boronate anion (


), which is kinetically unstable for certain substrates (polyfluorinated aryls, 2-heterocycles).
Solution A: The "Slow-Release" Strategy (MIDA Boronates)

N-Methyliminodiacetic acid (MIDA) boronates are the gold standard for unstable substrates. The MIDA ligand coordinates to the boron's empty p-orbital, changing hybridization from


 to 

. This shuts down the protodeboronation pathway until the ligand is hydrolyzed.

Protocol: MIDA Boronate Cross-Coupling Reference: Knapp et al. (2009); Gillis & Burke (2009)

  • Setup: In a vial, combine:

    • Aryl Halide (1.0 equiv)

    • MIDA Boronate (1.5 equiv)

    • 
       (0.05 equiv)
      
    • SPhos or XPhos (0.10 equiv)

    • Base:

      
       (anhydrous, 7.5 equiv)
      
  • Solvent System: Add Dioxane:Water (5:1) .

    • Critical Note: The water ratio controls the release rate. Too much water = rapid hydrolysis (accumulation of unstable acid). Too little = no reaction.

  • Reaction: Heat to 60°C.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] The

      
       slowly hydrolyzes the MIDA ester, releasing the active boronic acid at the same rate it is consumed by the catalyst. The unstable free acid concentration remains near zero.
      
Solution B: Potassium Organotrifluoroborates ( )

If MIDA synthesis is too complex, convert your boronic acid to a


 salt. These are air/water stable solids.[10]

Protocol: Synthesis of


 from Boronic Acids 
Reference: Molander & Ham (2006)
  • Dissolve Boronic Acid (1.0 equiv) in minimal MeOH.

  • Add aqueous

    
     (saturated solution, 3.0 equiv) dropwise.
    
    • Warning:

      
       etches glass; use plasticware if possible or work quickly.
      
  • Stir for 15 minutes. A white precipitate should form.

  • Rotary evaporate to dryness.

  • Purification: Extract the solid with hot Acetone (dissolves product, leaves inorganic salts). Filter and crystallize with Ether/Hexanes.

Module 3: Oxidative Instability (The "Air" Problem)

The Issue: You see phenols (R-OH) or homocoupling (R-R). The Mechanism: Oxygen attacks the empty p-orbital of Boron.[7] A carbon migration (1,2-shift) occurs from Boron to Oxygen, forming a borate ester which hydrolyzes to phenol. This is accelerated by THF/Ether (which contain peroxides).

Protocol: Rigorous Degassing (Freeze-Pump-Thaw) Do not rely on "sparging" (bubbling gas) for highly sensitive substrates.

  • Seal: Place solvent/reagent mixture in a Schlenk tube. Close the valve.

  • Freeze: Submerge the tube in liquid nitrogen (

    
    ) until frozen solid.
    
  • Pump: Open the valve to high vacuum (0.1 mmHg) for 5–10 minutes.

  • Thaw: Close the valve. Remove from

    
     and thaw in a warm water bath. Do not heat with a heat gun.
    
  • Repeat: Perform this cycle 3 times.

  • Backfill: Backfill with Argon/Nitrogen.

Module 4: Storage & Boroxine Equilibrium

FAQ: "My boronic acid looks like a sticky gum. Is it dead?"

Answer: Likely No . Boronic acids naturally dehydrate to form cyclic anhydrides called boroxines . This is a reversible equilibrium driven by entropy.

  • Boroxine (Dry): Often a sticky solid or glass.

  • Boronic Acid (Wet): Free flowing powder (if pure).

The Fix: You do not need to "rehydrate" it before the reaction. The water in your Suzuki coupling base (e.g.,


 in water) will hydrolyze the boroxine back to the acid in situ.
  • Caveat: If stoichiometry is critical, the molecular weight difference between boroxine and acid can introduce error. Recrystallize from water/acetone if precise MW is needed.

Summary of Stability Profiles

Reagent ClassAir StabilityWater StabilityBest For...[10]
Boronic Acid Low to ModerateLow (pH dependent)Standard, stable aryl groups.
Pinacol Ester ModerateModerateGeneral use; easier to purify than acids.
MIDA Boronate High High Unstable 2-pyridyl, vinyl, or slow reactions.[11]
Trifluoroborate (

)
High High Long-term storage; scale-up.

Visualizing the Stabilization Mechanism

The diagram below illustrates why MIDA and


 are superior: they physically occupy the p-orbital that is the gateway for both oxidation and hydrolysis.

Stabilization cluster_unstable Unstable State (sp2) cluster_stable Protected State (sp3) BoronicAcid Boronic Acid (Empty p-orbital) O2 Oxygen / ROS BoronicAcid->O2 Oxidation Base OH- / H2O BoronicAcid->Base Protodeboronation MIDA MIDA Boronate (p-orbital occupied) BoronicAcid->MIDA Ligand Complexation MIDA->BoronicAcid Slow Hydrolysis (Rate Limiting) BF3K Trifluoroborate (p-orbital occupied)

Figure 2: p-Orbital Occupancy as the Key to Stability.

References

  • Mechanism of Protodeboronation: Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. [Link]

  • MIDA Boronate "Slow Release" Protocol: Gillis, E. P., & Burke, M. D. (2009).[12] "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. [Link]

  • Potassium Trifluoroborate Synthesis: Molander, G. A., & Ham, J. (2006).[5] "Synthesis of Potassium Organotrifluoroborates." Organic Letters. [Link]

  • Anhydrous Coupling (Alternative to Aqueous Base): Kondolff, I., et al. (2004). "Tetraphosphine/palladium catalysed Suzuki cross-coupling reactions of aryl halides with alkylboronic acids."[3] Tetrahedron. [Link]

  • Oxidative Instability Mechanism: Ainley, A. D., & Challenger, F. (1930). "Studies of the Boron-Carbon Linkage. Part I. The Oxidation and Nitration of Phenylboric Acid." Journal of the Chemical Society. [Link]

Sources

Catalyst Life-Cycle Support: Boronic Acid Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: SUZUKI-CAT-FAIL-001

Welcome to the Catalyst Life-Cycle Support Center. You are likely here because your cross-coupling reaction—specifically a Suzuki-Miyaura coupling involving boronic acids—has stalled, failed, or precipitated black metal.

This guide is not a textbook; it is a diagnostic and remediation system. We treat the reaction mixture as a patient and the catalyst as a vital organ that has entered failure. Follow the triage steps below to identify the root cause (Poisoning vs. Decomposition vs. Reagent Instability) and implement the correct fix.

Part 1: The Diagnostic Hub (Triage)

Before adding more catalyst or changing ligands, you must diagnose why the reaction stopped. A stalled reaction usually falls into one of three categories:

  • Catalyst Death (Poisoning/Aggregation): The active species is irreversibly inhibited or has precipitated.

  • Reagent Death (Protodeboronation): The boronic acid has decomposed before it could couple.

  • Kinetic Stall: The catalyst is alive but the reaction rate has dropped to near zero (often due to product inhibition).

Diagnostic Flowchart

Use this logic flow to determine your next step.

DiagnosticFlow Start Reaction Stalled / Low Yield SplitTest Perform 'Split Test' (Aliquot into two vials) Start->SplitTest VialA Vial A: Add Fresh Catalyst SplitTest->VialA VialB Vial B: Add Fresh Substrate SplitTest->VialB ResA Reaction Restarts VialA->ResA Conversion Increases ResB No Change VialA->ResB Stalls again ResC Reaction Restarts VialB->ResC Conversion Increases ResD No Change VialB->ResD Stalls again Diag1 Diagnosis: CATALYST DEATH (Poisoning or Aggregation) ResA->Diag1 Diag3 Diagnosis: PRODUCT INHIBITION or Equilibrium Issue ResB->Diag3 If Vial A failed too Diag2 Diagnosis: REAGENT DEATH (Protodeboronation) ResC->Diag2 ResD->Diag1 If Vial A worked

Caption: The "Split Test" logic gate to distinguish between catalyst deactivation (Vial A works) and reagent decomposition (Vial B works).

Part 2: Troubleshooting Modules

Module A: The Heterocycle Trap (Catalyst Poisoning)

Symptom: Reaction works fine with phenylboronic acid but fails immediately when using pyridyl-, pyrimidyl-, or thiazolyl-boronic acids.

The Mechanism: Nitrogen and sulfur atoms in your substrates are Lewis bases. They are "soft" donors that bind tightly to Palladium(II). In the catalytic cycle, after the Oxidative Addition step, the Pd center is electrophilic.[1] If your substrate contains a pyridine ring, the Nitrogen lone pair will outcompete the alkene/arene for the Pd center, forming a stable, inactive "dead-end" complex. This prevents the boronic acid from binding (Transmetallation).

HeterocyclePoisoning Pd0 Pd(0) Active OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Poison N-Coordination (Dead End) OxAdd->Poison Heterocycle Binding (e.g., Pyridine) TransMet Transmetallation (Success) OxAdd->TransMet Boronic Acid Poison->OxAdd Reversible? (Rarely)

Caption: Competitive binding of N-heterocycles sequesters the Pd(II) intermediate, blocking the cycle.

The Fix:

  • Switch to Bulky Ligands: Use ligands that create a "roof" over the Pd center. The steric bulk prevents the coordination of the heterocycle (which requires a specific angle) but allows the oxidative addition and transmetallation to proceed.

    • Recommendation:XPhos or SPhos (Buchwald Ligands).[2]

  • Use Precatalysts: Do not use Pd(PPh3)4. It is often impure and unstable. Use Pd(dba)2 + XPhos or, better yet, the XPhos Pd G4 precatalyst. This ensures a controlled release of the active Pd(0) species.

Module B: Reagent Instability (Protodeboronation)

Symptom: The catalyst is fine, but the boronic acid has vanished. You find "de-borylated" arene (e.g., benzene instead of phenylboronic acid) in the GC/MS.

The Mechanism: Under basic conditions (required for Suzuki coupling), boronic acids can undergo protodeboronation.[3][4][5] The C-B bond is cleaved and replaced by C-H.[5] This is accelerated by:

  • High pH (Strong bases like NaOH/KOH).

  • Electron-poor rings (e.g., fluorinated aromatics, 2-pyridyl).

  • High temperature.

Data: Stability Comparison

Reagent TypeStability (pH > 10)Atom EconomyRecommendation
Boronic Acid Low (Fast Hydrolysis)HighUse only for simple substrates.
Pinacol Ester ModerateLowBetter, but still hydrolyzes.
MIDA Boronate High (Slow Release)LowGold Standard for unstable substrates.
Trifluoroborate HighHighRequires specific conditions (hydrolysis step).

The Fix: The "Slow Release" Protocol If your boronic acid is decomposing, you must lower its standing concentration in the base.

  • Switch to MIDA Boronates: These are protected boron species.[6] They do not react until hydrolyzed.

  • Use Weak Bases: Switch from K2CO3 to K3PO4 or K2HPO4.

  • Slow Addition: If you cannot buy the MIDA ester, dissolve your boronic acid in the solvent and add it dropwise to the reaction mixture over 1-2 hours using a syringe pump. This keeps the concentration of the vulnerable species low relative to the catalyst.

Module C: Palladium Black (Aggregation)

Symptom: The reaction solution turns from yellow/orange to clear with a black precipitate.

The Mechanism: The active catalytic species is Pd(0)L2 (monomeric). If the ligand (L) dissociates or is oxidized (common with phosphines + O2), the "naked" Pd(0) atoms clump together to form Pd metal (nanoparticles/bulk metal). This is thermodynamically favorable but catalytically dead for cross-coupling.

The Fix:

  • Oxygen Exclusion: Pd black often indicates O2 leaked in, oxidizing your phosphine ligand to phosphine oxide (which cannot bind Pd). Regas your solvents.

  • Ligand Overload: Add excess ligand (e.g., 10-20 mol% ligand for 5 mol% Pd). This shifts the equilibrium back toward the active Pd-L complex.

  • Solvent Choice: Switch to solvents that can weakly stabilize Pd, such as DMF or DMA , rather than Toluene, which offers no stabilization.

Part 3: Validation Protocols

Protocol 1: The "Split Test" (Self-Validating Diagnostic)

Use this when a reaction stalls at <50% conversion.

  • Sampling: Take the stalled reaction mixture inside the glovebox (or under Ar flow).

  • Aliquot: Split the mixture into two small vials (Vial A and Vial B).

  • Spike:

    • Vial A: Add 2 mol% fresh Catalyst (Pd + Ligand).

    • Vial B: Add 1 equivalent of fresh Boronic Acid (and Base if needed).

  • Incubate: Heat both vials for 1 hour.

  • Analyze: Run LCMS/GCMS.

    • Result: If A proceeds and B does not -> Catalyst Poisoning/Death.

    • Result: If B proceeds and A does not -> Reagent Decomposition.

Protocol 2: Kinetic Profiling (Preventing Future Failures)

Do not rely on endpoint yield (e.g., "16 hours"). You must know WHEN it died.

  • Setup: Standard reaction scale. Add an internal standard (e.g., dodecane or biphenyl) that does not react.

  • Sampling: Withdraw 50 µL aliquots at t = 0, 5, 15, 30, 60, 120 mins.

  • Quench: Immediately quench aliquots in EtOAc/0.1M HCl (to stop the reaction and remove base).

  • Plot: Graph Conversion vs. Time.

    • Linear then flat: Catalyst died abruptly (Poisoning).

    • Gradual curve flattening: First-order kinetics (Normal).

    • Induction period (flat then fast): Catalyst activation is slow (Need a precatalyst).

Part 4: FAQ

Q: Can I use mercury to test for Pd black? A: While the "Mercury Drop Test" distinguishes between homogeneous and heterogeneous catalysis, it is toxic and creates hazardous waste. For troubleshooting synthesis, the Split Test (Protocol 1) is safer and provides more actionable data (i.e., it tells you what to add to fix it).

Q: My reaction turns black immediately upon heating. Is this bad? A: Usually, yes. Immediate black precipitation suggests your precatalyst reduced to Pd(0) too fast, before the ligand could bind it.

  • Solution: Mix the Pd source and Ligand in the solvent and stir for 30 mins at room temperature before adding the base or heating. This "incubation" ensures the active complex forms. Alternatively, use a pre-formed precatalyst (e.g., Pd(dppf)Cl2 or Buchwald G3/G4).

Q: I am using a pyridine-boronic acid and getting 0% yield. Is it poisoning? A: Likely, but it could also be protodeboronation. 2-Pyridyl boronic acids are notoriously unstable.

  • Solution: Use the MIDA boronate of the pyridine or the N-oxide of the pyridine (which is less prone to protodeboronation and poisoning). You can reduce the N-oxide later.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[7] Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. Link

  • Phan, N. T. S., Van Der Sluys, M., & Jones, C. W. (2006). On the Nature of the Active Species in Palladium Catalyzed Mizoroki–Heck and Suzuki–Miyaura Couplings – Homogeneous or Heterogeneous Catalysis? Advanced Synthesis & Catalysis, 348(5), 609–679. Link

Sources

effect of temperature on (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Effect of Temperature on Suzuki-Miyaura Coupling Efficiency

Executive Summary & Molecule Profile

Target Molecule: (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid CAS: 179897-94-0 (Generic analog reference) Critical Attribute: Ortho-Fluoro Substituent & Benzyl Ether Moiety[1]

This guide addresses the thermal sensitivity of This compound in cross-coupling reactions. While the methoxymethyl (MOM) ether is generally stable under basic Suzuki conditions, the ortho-fluorine atom creates a specific electronic environment that accelerates protodeboronation (hydrolysis of the C-B bond) at elevated temperatures.

The Core Conflict:

  • High Temperature (>80°C): Increases catalytic turnover but exponentially accelerates protodeboronation, leading to the "de-borylated" byproduct (3-fluoro-benzyl methyl ether).[1]

  • Low Temperature (<40°C): Preserves the boronic acid species but may fail to overcome the activation energy required for the transmetalation step, especially with sterically hindered electrophiles.

The Temperature Conundrum: Mechanistic Insight

The presence of an electronegative fluorine atom at the ortho position withdraws electron density from the aromatic ring but also stabilizes the anionic intermediate formed during hydrolytic cleavage of the C-B bond.

Thermal Performance Matrix
Temperature ZoneReaction Rate (

)
Protodeboronation RiskCatalyst Recommendation
Ambient (20-25°C) Very SlowNegligibleRequires High-Activity Precatalysts (e.g., XPhos Pd G3)
Optimal (40-60°C) ModerateLowBulky Phosphines (SPhos, XPhos, PCy3)
Critical (60-80°C) FastModerateStandard Catalysts (Pd(dppf)Cl2, Pd(PPh3)4)
Danger (>85°C) RapidHigh Not Recommended (Major yield loss to Ar-H)
Visualizing the Kinetic Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling cycle and the parasitic protodeboronation pathway, heavily influenced by temperature (


).

ReactionPathways cluster_0 Temperature Influence Start Boronic Acid Substrate Pd_Cycle Pd(II) Transmetalation Start->Pd_Cycle Base Activation Deboron Protodeboronation (Ar-H) Start->Deboron Hydrolysis (Accelerated by T > 80°C & Ortho-F) Homo Homocoupling (Ar-Ar) Start->Homo O2 Presence + High T Product Desired Biaryl Product Pd_Cycle->Product Reductive Elimination (Fast at T > 40°C)

Figure 1: Kinetic competition between productive coupling and destructive protodeboronation.[1] Note that the rate of deboronation (


) often increases faster than transmetalation (

) as temperature rises for ortho-fluoro species.[1]
Troubleshooting Guide
Symptom 1: Low Yield, High Mass of "De-borylated" Byproduct

Observation: LCMS shows a major peak corresponding to the mass of the starting boronic acid minus the B(OH)2 group (replaced by H).

  • Root Cause: Thermal Protodeboronation.[1] The ortho-fluoro group facilitates ipso-protonation.[1]

  • Corrective Action:

    • Lower Temperature: Reduce reaction temperature to 50°C .

    • Switch Base: Use anhydrous bases (e.g.,

      
       or 
      
      
      
      ) in dry solvents (Dioxane/Toluene) to minimize water concentration, which is the proton source.
    • Active Catalyst: Switch to XPhos Pd G3 or Pd(P(t-Bu)3)2 , which are active at lower temperatures.[1]

Symptom 2: No Reaction (Starting Material Recovery)

Observation: Both halide and boronic acid remain unconsumed after 4 hours.[1]

  • Root Cause: Catalyst activation failure.[1] Standard catalysts like

    
     often require heating (>80°C) to dissociate ligands and enter the cycle.[1]
    
  • Corrective Action:

    • Do NOT simply heat more (due to Symptom 1 risk).

    • Solvent Switch: Change from pure organic to a biphasic system (e.g., THF:Water 4:1) to improve solubility of the inorganic base, facilitating boron activation.

    • Pre-activation: If using Pd(OAc)2 + Ligand, stir them at 60°C for 30 mins before adding the sensitive boronic acid.

Symptom 3: Methoxymethyl (MOM) Ether Cleavage

Observation: Product mass corresponds to the phenol (-OH) instead of the ether (-OMOM).[1]

  • Root Cause: Acidic workup or extreme thermal stress.[1] While MOM is base-stable, high temps can degrade it if the reaction pH drifts.

  • Corrective Action:

    • Ensure the reaction mixture remains basic (pH > 9) throughout.

    • Quench Protocol: Do not use 1M HCl for workup. Use saturated

      
       or maintain neutral pH.[1]
      
Optimized Experimental Protocols
Protocol A: The "Safe" Method (High Stability / Lower Rate)

Best for precious intermediates where yield is prioritized over speed.

  • Setup: Charge a reaction vial with Aryl Halide (1.0 equiv), this compound (1.2 equiv), and XPhos Pd G3 (2 mol%).

  • Base: Add

    
     (2.0 equiv).
    
  • Solvent: Add degassed THF:Water (10:1 ratio).

  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 45°C for 12–18 hours.

  • Validation: Monitor by HPLC. If conversion <50% after 6 hours, increase T to 55°C.

Protocol B: The "Anhydrous" Method (Anti-Protodeboronation)

Best for substrates showing extreme sensitivity to hydrolysis.

  • Setup: Charge vial with reagents and Pd(dppf)Cl2·DCM (5 mol%).[1]

  • Base: Add finely ground, anhydrous Cs2CO3 (2.5 equiv).

  • Solvent: Add anhydrous 1,4-Dioxane (Do not add water).[1]

  • Reaction: Heat to 80°C .

    • Note: Without water, protodeboronation is significantly suppressed, allowing higher temperatures to drive the reaction.

Frequently Asked Questions (FAQs)

Q: Can I use microwave heating to speed this up? A: Generally, no . While microwaves reduce reaction time, the localized superheating ("hot spots") can instantly trigger protodeboronation of ortho-fluoro boronic acids. If you must use MW, limit the temperature to 80°C and use a "Powermax" (active cooling) setting.

Q: Why is the choice of ligand critical for this specific molecule? A: The ortho-fluoro group creates steric bulk and electronic repulsion. Standard ligands (PPh3) may not facilitate the transmetalation step fast enough at low temperatures. Electron-rich, bulky Buchwald ligands (SPhos, XPhos) accelerate oxidative addition and transmetalation at lower temperatures (


), allowing you to outrun the decomposition pathway.

Q: My boronic acid turned into a brown oil during storage. Is it still good? A: Likely not. Boronic acids can dehydrate to form boroxines (trimeric anhydrides).[1] While boroxines are often active in Suzuki couplings, a color change to brown suggests oxidation or decomposition. Verify purity via H-NMR (look for the MOM signal at ~3.4 ppm and ~5.2 ppm; shift changes indicate degradation).[1]

References
  • Cox, P. A., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Highly Hindered Biaryls."[1] Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews. [Link]

Sources

Technical Support Center: (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid in synthetic applications. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, with a particular focus on mitigating the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling reactions. Our goal is to empower you with the scientific rationale behind our recommendations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of this compound and the issue of homocoupling.

Q1: What is homocoupling, and why is it a problem with my this compound?

A1: Homocoupling is an undesired side reaction in which two molecules of your boronic acid react with each other to form a symmetrical biaryl—in this case, 2,2'-Difluoro-5,5'-bis(methoxymethyl)-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of your desired cross-coupled product, and complicates purification. This issue is prevalent in many Suzuki-Miyaura reactions and is not unique to your specific boronic acid, though its electronic properties (both electron-withdrawing fluorine and electron-donating methoxymethyl group) can influence its susceptibility.

Q2: What are the primary causes of boronic acid homocoupling in a Suzuki-Miyaura reaction?

A2: There are two principal mechanistic pathways that lead to homocoupling:

  • Oxygen-Mediated Pathway: The presence of dissolved molecular oxygen is a major contributor.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[2] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate the Pd(0) catalyst.[3]

  • Pd(II)-Mediated Pathway: Even in the absence of oxygen, if your reaction has a significant concentration of Pd(II) species (for instance, from a Pd(II) precatalyst that is not efficiently reduced to Pd(0)), a stoichiometric reaction can occur where two boronic acid molecules couple, and the Pd(II) is reduced to Pd(0).[3][4]

A less common pathway involving protonolysis followed by a second transmetalation has also been identified, particularly with sterically hindered and electron-deficient arylboronic acids.[5][6]

Q3: My boronic acid has a fluoro-substituent. Does this make it more prone to homocoupling?

A3: It can. The electron-withdrawing nature of the fluorine atom can make the arylboronic acid more susceptible to certain side reactions. Some studies have shown that electron-deficient arylboronic acids are more prone to homocoupling.[5][6] Therefore, careful optimization of reaction conditions is particularly important when working with fluorinated boronic acids like this compound.

Q4: Can the choice of palladium precatalyst influence the extent of homocoupling?

A4: Absolutely. Using a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ requires an initial reduction to the active Pd(0) state. This reduction can sometimes be slow or inefficient, leading to a higher standing concentration of Pd(II) which, as mentioned, can directly promote homocoupling.[3][4] The use of Pd(0) precatalysts, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can often mitigate this issue by providing the active catalytic species more directly.

Troubleshooting Guide: Reducing Homocoupling

This section provides a systematic, causality-driven approach to troubleshooting and minimizing the formation of the homocoupled byproduct in your Suzuki-Miyaura cross-coupling reactions involving this compound.

Issue 1: Significant Homocoupling Product Observed (Above 5%)

This is the most common problem and is often linked to the presence of oxygen in the reaction medium.

Root Cause Analysis:

The catalytic cycle for the desired Suzuki-Miyaura coupling relies on the Pd(0)/Pd(II) cycle. Oxygen disrupts this by creating an alternative, competing cycle that leads to homocoupling. The Pd(0) species, essential for the oxidative addition of your aryl halide, is instead oxidized by O₂ to a Pd(II)-peroxo complex.[7] This complex can then react with two molecules of the boronic acid to form the undesired biaryl.

Troubleshooting Workflow: Deoxygenation

start High Homocoupling Detected q1 Is your deoxygenation method rigorous enough? start->q1 a1_yes Yes, multiple freeze-pump-thaw cycles or prolonged sparging. q1->a1_yes Optimal a1_no No, just a brief N2/Ar flush. q1->a1_no Sub-optimal remedy2 Consider adding a mild reducing agent to scavenge residual O2 and Pd(II). (e.g., potassium formate) a1_yes->remedy2 remedy1 Implement rigorous deoxygenation: 1. Subsurface sparging with an inert gas (Ar or N2) for 30-60 min. 2. Perform 3-5 freeze-pump-thaw cycles. a1_no->remedy1 outcome Re-run reaction and analyze for homocoupling byproduct. remedy1->outcome remedy2->outcome

Caption: Decision workflow for addressing homocoupling via improved deoxygenation.

Step-by-Step Protocol for Rigorous Deoxygenation:

  • Assemble Reaction Vessel: Combine your this compound, aryl halide partner, base, and solvent in the reaction flask.

  • Subsurface Sparging (Recommended): Insert a long needle connected to an inert gas (Argon or Nitrogen) line, ensuring the tip is below the solvent surface. Bubble the gas through the solution for at least 30-60 minutes. This is generally more effective than simply flushing the headspace of the flask.[4]

  • Freeze-Pump-Thaw (For sensitive reactions):

    • Freeze the reaction mixture using a liquid nitrogen bath until it is a solid block.

    • Apply a high vacuum for several minutes to remove gases from above the frozen solvent.

    • Close the flask to the vacuum and thaw the mixture in a water bath. You should see gas bubbles being released from the solvent as it thaws.

    • Repeat this cycle 3-5 times for maximum effect.

  • Catalyst Addition: Only after rigorous deoxygenation should you add the palladium catalyst and any phosphine ligands. Add them under a positive pressure of inert gas to prevent atmospheric oxygen from re-entering the system.

Issue 2: Homocoupling Persists Despite Rigorous Deoxygenation

If deoxygenation alone is insufficient, the issue may lie with the palladium catalyst itself or the specific reaction conditions.

Root Cause Analysis:

The rate of the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) must be significantly faster than the competing homocoupling pathway. If the oxidative addition of your aryl halide to Pd(0) is slow, the Pd(0) catalyst has more time to be oxidized by trace oxygen or to participate in other side reactions. Conversely, if transmetalation is slow, this can also disrupt the cycle. The choice of base, ligand, and solvent all play a critical role in modulating the rates of these steps.

Troubleshooting Strategies and Parameter Optimization

The following table outlines key reaction parameters and provides evidence-based suggestions for their optimization to disfavor the homocoupling pathway.

ParameterStandard ConditionOptimized Condition to Reduce HomocouplingScientific Rationale
Palladium Source Pd(OAc)₂ or PdCl₂(dppf)Pd(PPh₃)₄ or [Pd₂(dba)₃ + Ligand]Pd(0) precatalysts bypass the need for in-situ reduction, minimizing the concentration of homocoupling-promoting Pd(II) species.[3][4]
Base Selection Strong, poorly soluble bases (e.g., K₂CO₃, Cs₂CO₃)Weaker, more soluble bases (e.g., K₃PO₄) or fluoride sources (e.g., KF)The base is required to activate the boronic acid to form the boronate, which is the active species in transmetalation.[8] However, overly strong bases can sometimes promote side reactions. For base-sensitive substrates, KF can be effective.[8]
Ligand Choice Standard phosphines (e.g., PPh₃, dppf)Bulky, electron-rich phosphines (e.g., SPhos, XPhos)Bulky ligands can accelerate the rate of reductive elimination for the desired cross-coupling product. For sterically demanding or electronically challenging substrates, ligands like SPhos have been shown to be effective in suppressing homocoupling.[5][6]
Solvent System Toluene, Dioxane/H₂OAnhydrous polar aprotic solvents (e.g., THF, DMF)The choice of solvent can influence the solubility of the base and the boronate species, thereby affecting the rate of transmetalation. The ideal solvent is highly dependent on the specific substrates.
Addition Method All reagents mixed at onceSlow addition of the boronic acidAdding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction. This strategy can be particularly effective.[9]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol incorporates several of the best practices discussed above.

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), potassium phosphate (K₃PO₄, 2.0 eq), and the palladium precatalyst system (e.g., Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%)).

  • Inert Atmosphere: Seal the flask with septa, and evacuate and backfill with argon three times.

  • Solvent Addition: Add the rigorously deoxygenated solvent (e.g., anhydrous THF) via cannula or syringe.

  • Boronic Acid Addition: In a separate flame-dried flask, dissolve this compound (1.2 eq) in a small amount of the deoxygenated solvent.

  • Reaction Initiation: Heat the flask containing the aryl halide and catalyst to the desired temperature (e.g., 60-80 °C).

  • Slow Addition: Using a syringe pump, add the solution of the boronic acid to the reaction mixture over a period of 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Workup: Cool the reaction to room temperature, quench with water, and proceed with a standard aqueous/organic extraction.

Mechanistic Overview: Desired vs. Undesired Pathways

The following diagram illustrates the competition between the productive Suzuki-Miyaura cross-coupling cycle and the interfering homocoupling cycle.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homocoupling Undesired Homocoupling Cycle pd0 Pd(0)L2 pd_oxidative Ar-Pd(II)-X L2 pd0->pd_oxidative Oxidative Addition (+ Ar-X) pd_transmetal Ar-Pd(II)-Ar' L2 pd_oxidative->pd_transmetal Transmetalation (+ Ar'B(OH)2 + Base) pd_transmetal->pd0 Reductive Elimination product product pd_transmetal->product Ar-Ar' pd0_homo Pd(0)L2 pd2_homo Pd(II) Species pd0_homo->pd2_homo Oxidation (O2) pd_diaryl Ar'-Pd(II)-Ar' L2 pd2_homo->pd_diaryl 2 x Transmetalation (+ 2 Ar'B(OH)2) pd_diaryl->pd0_homo Reductive Elimination byproduct byproduct pd_diaryl->byproduct Ar'-Ar'

Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.

By understanding these competing pathways, researchers can make informed decisions to steer the reaction towards the desired cross-coupling product and away from homocoupling. For any further assistance, please do not hesitate to contact our technical support team.

References

  • Miller, S. J., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. Available at: [Link][4]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][8]

  • Carrow, B. P., & Nozaki, K. (2014). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules. Available at: [Link][10][11]

  • Doucet, H., et al. (2012). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy. Request PDF. Available at: [Link][9]

  • Various Authors. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Available at: [Link][1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link][12]

  • Reddit User Discussion. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. Available at: [Link][2]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link][3]

  • Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Available at: [Link][13]

  • Darzi, E. R., & Jasti, R. (2017). An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. Journal of the American Chemical Society. Available at: [Link][14]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Available at: [Link][15]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie. Available at: [Link][5]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Synfacts. Available at: [Link][6]

  • Cacchi, S., & Fabrizi, G. (2011). The palladium-catalysed aerobic oxidative homocoupling reaction of arylboronic acids in aqueous micellar medium: kinetic and mechanistic studies. ORCA - Cardiff University. Available at: [Link][16]

  • Lazzaro, F., et al. (2016). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. The Journal of Physical Chemistry A. Available at: [Link][7]

Sources

Navigating the Challenges of Sterically Hindered Boronic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered boronic acids. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to overcome the unique challenges posed by these valuable yet demanding reagents, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

The inherent bulk of sterically hindered boronic acids can significantly impede key steps in the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesirable byproducts. This guide will dissect these issues and provide actionable solutions grounded in mechanistic understanding.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive from researchers:

Q1: Why is my Suzuki-Miyaura reaction with a di-ortho-substituted boronic acid so slow or not working at all?

A1: Steric hindrance is the primary culprit. The bulky substituents near the boronic acid group impede the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] This step involves the transfer of the organic group from the boron atom to the palladium center. The steric clash between the bulky boronic acid, the ligand on the palladium, and the other coupling partner makes it difficult for the reactants to come together in the correct orientation for the reaction to proceed efficiently.

Q2: I'm observing significant amounts of a side product that appears to be my starting aryl halide reduced. What's happening?

A2: This is likely due to a side reaction called β-hydride elimination.[2] This pathway becomes more competitive when the desired cross-coupling is slow due to steric hindrance.[2] In this process, a β-hydrogen from an alkyl group on the coupling partner is transferred to the palladium center, leading to the formation of an alkene and a palladium-hydride species, which can then reduce the aryl halide.

Q3: My boronic acid seems to be degrading during the reaction, leading to low yields. What is causing this?

A3: Boronic acids, especially sterically hindered ones, can be susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol) in the reaction mixture.[3][4] This side reaction is often catalyzed by base or residual acid and can be exacerbated by long reaction times and high temperatures, which are often required for hindered couplings.[3][5]

Q4: Can I just use more catalyst or higher temperatures to force the reaction to go to completion?

A4: While increasing catalyst loading and temperature can sometimes improve conversion, these are not always the optimal solutions. Higher temperatures can promote side reactions like protodeboronation and catalyst decomposition.[3] Simply adding more of a standard catalyst may not overcome the fundamental steric barrier. A more effective approach is to select a catalyst system (ligand and palladium precursor) specifically designed for sterically demanding substrates.

In-Depth Troubleshooting Guides

When standard conditions fail, a more systematic approach to troubleshooting is necessary. The following guides provide detailed strategies to address specific challenges encountered with sterically hindered boronic acids.

Guide 1: Overcoming Low Reactivity in Sterically Hindered Suzuki-Miyaura Couplings

The core of the problem lies in facilitating the transmetalation step. This can be achieved by carefully selecting the ligand, base, and reaction conditions.

The Causality Behind Experimental Choices:

  • Ligand Selection: The ligand's role is to stabilize the palladium center and modulate its reactivity. For sterically hindered couplings, bulky and electron-rich phosphine ligands are often required.[1] These ligands promote the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition and transmetalation steps.[1] They can also create a "pocket" around the palladium that can accommodate the hindered substrates.

  • Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[6][7] For hindered substrates, a stronger, non-nucleophilic base is often more effective. However, the choice of base must also consider the stability of the boronic acid to prevent protodeboronation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction rate. Aprotic polar solvents are generally preferred as they can help to dissolve the reagents and stabilize charged intermediates in the catalytic cycle.

Troubleshooting Workflow for Low Reactivity:

Caption: A decision-making workflow for troubleshooting low reactivity in hindered couplings.

Recommended Ligands for Sterically Hindered Couplings:

Ligand FamilyExample LigandsKey Features
Buchwald-type Biarylphosphines SPhos, XPhos, RuPhosBulky, electron-rich, promote fast reductive elimination.
cataCXium® Ligands cataCXium® AHindered di-adamantylphosphines, effective for tetra-ortho-substituted biaryls.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, thermally stable, good for challenging couplings.[6]

Experimental Protocol: Ligand and Base Screening for a Hindered Suzuki Coupling

  • Setup: In parallel reaction vials under an inert atmosphere (e.g., argon or nitrogen), add the sterically hindered aryl halide (1.0 equiv), the sterically hindered boronic acid (1.2-1.5 equiv), and a magnetic stir bar.

  • Catalyst Precursor: To each vial, add a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%).

  • Ligand Addition: To separate vials, add a different ligand (e.g., SPhos, XPhos, cataCXium® A; 2-4 mol%).

  • Base and Solvent: To each vial, add the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv) and anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Heat the reactions to the desired temperature (e.g., 80-110 °C) and monitor by TLC, GC, or LC-MS.

  • Analysis: Compare the conversion and yield for each set of conditions to identify the optimal ligand and base combination.

Guide 2: Mitigating Protodeboronation of Hindered Boronic Acids

Protodeboronation is a significant yield-reducing side reaction. The following strategies can help to minimize its occurrence.

The Causality Behind Experimental Choices:

  • Anhydrous Conditions: Water is a primary proton source for protodeboronation.[3] Ensuring all reagents and solvents are scrupulously dry can significantly suppress this side reaction.

  • Boronic Esters as Alternatives: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[3][8] They can be used directly in the coupling reaction, often with a fluoride source (e.g., KF, CsF) as the base to promote transmetalation.

  • Slow-Release Strategies: Using a "masked" form of the boronic acid that slowly releases the active species into the reaction can keep its concentration low, minimizing the rate of protodeboronation.[9][10]

Strategies to Minimize Protodeboronation:

Protodeboronation_Mitigation A Protodeboronation Observed B Use Anhydrous Solvents and Reagents A->B C Switch to Boronic Ester (e.g., Pinacol Ester) A->C D Employ a Milder Base (e.g., K2CO3 instead of NaOH) A->D E Lower Reaction Temperature (if possible) B->E F Reduced Protodeboronation C->F D->F E->F

Caption: Key strategies to combat protodeboronation in hindered couplings.

Experimental Protocol: Suzuki Coupling Using a Hindered Boronic Pinacol Ester

  • Setup: In an oven-dried flask under an inert atmosphere, combine the aryl halide (1.0 equiv), the boronic pinacol ester (1.2 equiv), and a palladium precursor (e.g., PdCl₂(dppf), 2 mol%).

  • Base and Solvent: Add a fluoride source as the base (e.g., CsF, 2.5 equiv) and an anhydrous polar aprotic solvent (e.g., 1,4-dioxane).

  • Reaction: Heat the mixture to reflux (typically 100 °C) and monitor the reaction progress.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water to remove the fluoride salts. The organic layer is then dried and concentrated.

  • Purification: Purify the crude product by column chromatography.

Concluding Remarks

Successfully employing sterically hindered boronic acids in organic synthesis is a testament to the power of understanding the underlying reaction mechanisms. By systematically addressing the challenges of low reactivity and competing side reactions through the judicious selection of ligands, bases, and reaction conditions, researchers can unlock the full potential of these valuable building blocks. This guide provides a starting point for troubleshooting, and further optimization may be necessary for specific substrate combinations.

References

  • Tang, W., & Li, C. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
  • Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Organometallics, 34(18), 4447-4457.
  • Tang, W., et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(2), 141-144.
  • Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry.
  • Sun, J., et al. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES.
  • Carrow, B. P., & Hartwig, J. F. (2011). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 2011(12), 1798-1803.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Butters, M., et al. (2010). The Slow-Release Strategy in Suzuki–Miyaura Coupling.
  • Thomas, A. A., et al. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(16), 6050-6053.
  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
  • Macmillan Group. (2005). B-Alkyl Suzuki Couplings.
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
  • YouTube. (2020). Suzuki cross-coupling reaction.
  • Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 41(11), 4147-4166.
  • Renaud, J., & Ouellet, S. G. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2821-2831.
  • Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • IntechOpen. (2025).
  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 87(19), 12891-12902.
  • Billingsley, K. L., & Buchwald, S. L. (2007). An Efficient Synthesis of Sterically Hindered Arylboronic Acids.
  • Wisniewski, S. R., et al. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(18), 4880-4883.

Sources

Technical Support Center: Navigating the Complex Influence of Fluorine Substituents on Reaction Outcomes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated organic compounds. The introduction of fluorine into a molecule is a powerful strategy for modulating biological activity, metabolic stability, and physicochemical properties. However, its unique electronic and steric properties often lead to unexpected and challenging reaction outcomes.[1] This guide is designed in a practical question-and-answer format to address specific issues you may encounter during your experiments, providing not just solutions but the underlying mechanistic reasoning to empower your research.

Section 1: Unforeseen Reactivity and Altered Kinetics

This section addresses common issues where fluorine substituents dramatically alter the expected reactivity, stability, or speed of a reaction compared to their non-fluorinated analogs.

Q1: My nucleophilic substitution (SN2) reaction on a β-fluorinated alkyl halide is significantly slower than expected. Why is this happening and what can I do to improve the rate?

A1: The Cause Lies in Potent Inductive Effects.

The primary reason for the decreased reactivity is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom.[2][3] Fluorine is the most electronegative element, and its presence polarizes the C-F bond, pulling electron density away from the adjacent carbon atoms.[2][4] This effect propagates through the sigma bonds, reducing the electron density at the electrophilic carbon center where the SN2 attack is supposed to occur. This deactivation of the reaction center raises the activation energy for the nucleophilic attack, thus slowing the reaction. For alkyl bromides, the relative rate of reaction with sodium azide was found to be RCH₂Br (1) > RCHFBr (0.2) > RCF₂Br (0.00008).[2]

Additionally, the stability of fluorinated carbanions, which can influence reactivity, is also affected by fluorine substitution.[5]

Troubleshooting Guide & Protocol:

  • Increase Nucleophile Strength: A more potent (more electron-rich and less sterically hindered) nucleophile can more effectively attack the electron-deficient center.

  • Solvent Choice: Switch to a highly polar aprotic solvent (e.g., DMF, DMSO, NMP). These solvents excel at solvating the cation of your nucleophilic salt, liberating the anion for attack, without solvating the nucleophile itself too heavily.

  • Increase Temperature: Carefully increasing the reaction temperature provides the necessary energy to overcome the higher activation barrier. Monitor closely for potential side reactions like elimination.

  • Change the Leaving Group: If possible, switch to a better leaving group (I > Br > Cl) to facilitate the displacement step.

Q2: I am attempting a reaction that involves forming a carbanion, but my polyfluorinated starting material is decomposing. What is causing this instability?

A2: The Instability Arises from Facile α- or β-Elimination.

Fluorine substitution significantly impacts the stability and reactivity of carbanions.[5] While the inductive effect of fluorine can stabilize an adjacent carbanion, it also creates pathways for rapid decomposition, especially as the number of fluorine substituents increases.[5]

  • β-Elimination: If there is a leaving group on the carbon adjacent to the carbanion, fluoride elimination is often extremely fast. This is the basis of the Julia-Kocienski olefination, where stereoelectronic effects of fluorine can influence the decomposition rates of intermediates.[5]

  • α-Elimination (Carbene Formation): With gem-difluoro or trifluoromethyl groups, the loss of a halide from the carbanionic carbon can lead to the formation of a highly reactive difluorocarbene.[6][7]

Logical Flow for Troubleshooting Fluorinated Carbanion Instability:

G start Problem: Fluorinated carbanion decomposes check_temp Is the reaction run at low temperature? start->check_temp low_temp Action: Run reaction at -78°C or lower to trap the carbanion. check_temp->low_temp No check_base Is a non-nucleophilic, hindered base used? check_temp->check_base Yes low_temp->check_base use_hindered_base Action: Use LDA, LHMDS, or KHMDS to favor deprotonation over attack. check_base->use_hindered_base No check_trapping Is the electrophile added in situ? check_base->check_trapping Yes use_hindered_base->check_trapping in_situ_trap Action: Add electrophile before or during deprotonation to capture the carbanion as it forms. check_trapping->in_situ_trap No success Outcome: Stable reaction check_trapping->success Yes in_situ_trap->success

Caption: Troubleshooting workflow for stabilizing fluorinated carbanions.

Section 2: Challenges in Selectivity (Regio- & Stereo-)

Fluorine's influence extends beyond reactivity to profoundly direct the selectivity of chemical reactions, often in counter-intuitive ways.

Q3: My reaction on a fluorinated aromatic ring is giving an unexpected regioisomer. Why doesn't fluorine direct reactions like other halogens?

A3: It's a Duel Between Inductive and Mesomeric Effects.

Unlike other halogens where the mesomeric (resonance) effect often dominates, directing electrophilic substitution to ortho/para positions, fluorine's extreme electronegativity creates a powerful deactivating inductive effect (-I).[8] However, fluorine can also participate in a positive mesomeric effect (+M) by donating a lone pair into the ring.[8]

  • For Electrophilic Aromatic Substitution (EAS): The strong -I effect deactivates the entire ring, making reactions slower. The +M effect, which directs ortho/para, is weaker but still influential. The outcome is often a mixture of isomers, with the exact ratio depending on the reaction conditions and other substituents.

  • For Nucleophilic Aromatic Substitution (SNAr): Fluorine is a surprisingly excellent leaving group in SNAr reactions, often better than Cl or Br. This is because the rate-determining step is the initial nucleophilic attack to form the stabilized Meisenheimer complex. Fluorine's powerful -I effect strongly stabilizes this negatively charged intermediate, lowering the activation energy for this crucial step.[9]

Data Summary: Hammett Parameters for Halogens

SubstituentInductive Effect (σI)Resonance Effect (σR)Overall Effect (σp)
-F +0.51-0.34+0.17
-Cl +0.47-0.25+0.22
-Br +0.45-0.22+0.23
-I +0.40-0.19+0.21
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

As the table shows, fluorine has the strongest inductive pull but also the strongest resonance donation, leading to complex and context-dependent directing effects.

Q4: I'm running an asymmetric catalysis reaction, and introducing a fluorine atom to my substrate has completely eroded the enantioselectivity. What is the stereoelectronic basis for this?

A4: Fluorine's Conformational Control via Stereoelectronic Effects.

A single fluorine atom can dramatically alter the conformational preferences of a molecule through powerful stereoelectronic interactions, such as hyperconjugation.[10][11] A key phenomenon is the gauche effect , where 1,2-difluoroethane preferentially adopts a gauche conformation rather than the sterically favored anti-conformation.[12] This is due to a stabilizing hyperconjugative interaction between the σ C-H bonding orbital and the low-lying σ* C-F anti-bonding orbital (σC–H → σ*C–F).[11]

When you introduce fluorine into your substrate, it can:

  • Lock the Substrate in an Unfavorable Conformation: The new, fluorine-induced conformational minimum may not fit well into the chiral pocket of your catalyst.

  • Alter Electronic Interactions with the Catalyst: The polarized C-F bond can change how the substrate interacts with the metal center or chiral ligand, disrupting the key interactions required for stereoinduction.[13]

  • Change the Energies of Transition States: The fluorine substituent can stabilize or destabilize one of the diastereomeric transition states over the other, leading to a different or lower enantiomeric excess (e.e.).

Experimental Protocol for Diagnosing Stereoselectivity Issues:

  • Computational Modeling (Recommended): Perform a conformational search (e.g., using DFT) on both the fluorinated and non-fluorinated substrates to visualize the lowest energy conformers. This can provide immediate insight into fluorine-induced structural changes.

  • Systematic Ligand Screening: The electronic and steric properties of the catalyst must be re-optimized. Screen a library of ligands with varying electronic properties (e.g., electron-donating vs. electron-withdrawing) and steric bulk. Fluorinated ligands themselves can be used to fine-tune these properties.[13]

  • Solvent Screening: Varying solvent polarity can influence the stability of polarized transition states and may help restore selectivity.

  • Temperature Variation: Lowering the reaction temperature can sometimes amplify small energy differences between diastereomeric transition states, potentially improving e.e.

Section 3: Catalyst and Reagent Challenges

The unique properties of fluorinated compounds can directly impact the performance and stability of catalysts and reagents.

Q5: My palladium-catalyzed cross-coupling reaction is failing with a fluoroaromatic substrate. Is direct C-F activation a viable strategy, and what are the common pitfalls?

A5: C-F Activation is Challenging but Achievable with the Right System.

The carbon-fluorine bond is the strongest single bond to carbon (~485 kJ/mol), making its cleavage a significant challenge.[14] Standard cross-coupling conditions (e.g., for C-Cl or C-Br bonds) are often insufficient.[15][16][17]

Common Pitfalls and Solutions:

  • Insufficiently Electron-Rich Catalyst: C-F activation typically requires a highly electron-rich, low-valent metal center (e.g., Pd(0), Ni(0)) that can oxidatively add into the strong C-F bond.

    • Solution: Use highly electron-donating and bulky phosphine or N-heterocyclic carbene (NHC) ligands. These ligands stabilize the electron-rich metal center and promote the difficult oxidative addition step.[15]

  • Wrong Choice of Metal: While palladium is common, nickel catalysts are often more effective for C-F activation, especially in Kumada-type couplings with Grignard reagents.[16][17] Rhodium has also been shown to be effective in certain cases.[18]

  • Substrate is Not Activated: C-F activation is much more feasible on electron-deficient aromatic rings or when a directing group is present ortho to the fluorine.[15][19] For unactivated aryl fluorides, the reaction is significantly harder.

  • Competitive C-H Activation: In some systems, particularly with polyfluorinated substrates, C-H activation can compete with or even precede C-F activation.[18][20]

Diagram of a Catalytic Cycle for C-F Cross-Coupling:

G LnM LnM(0) Active Catalyst Complex1 Ln(ArF)M(0) π-Complex LnM->Complex1 + Ar-F OA Oxidative Addition Complex2 Ln(Ar)M(II)-F Complex1->Complex2 C-F Activation TM Transmetalation (R-M') Complex2->TM Complex3 Ln(Ar)M(II)-R TM->Complex3 RE Reductive Elimination Complex3->RE RE->LnM prod Ar-R RE->prod sub Ar-F partner R-M' partner->TM

Caption: Generalized catalytic cycle for a transition-metal-catalyzed C-F bond activation/cross-coupling reaction.

Section 4: Analytical and Purification FAQs

Working with fluorinated compounds presents unique challenges in characterization and purification.

Q6: The 1H NMR of my fluorinated product is incredibly complex and difficult to interpret. How can I simplify this?

A6: Utilize 19F NMR and Decoupling Techniques.

The complexity arises from spin-spin coupling between 1H and 19F nuclei (JHF), which can occur over multiple bonds and have large coupling constants.[21] 19F is a spin ½ nucleus with 100% natural abundance, making it an excellent NMR handle.[22]

Best Practices for NMR Analysis:

  • Acquire a 19F NMR Spectrum: This is the most crucial step. 19F NMR has a very wide chemical shift range (~800 ppm), which means signals are usually well-resolved, even for complex molecules.[23] This spectrum will tell you the number of distinct fluorine environments and their relative ratios.

  • Run a 1H{19F} Decoupled Spectrum: This experiment irradiates the fluorine nuclei while observing the proton nuclei. It will collapse all the H-F couplings, simplifying the proton spectrum to familiar H-H couplings and revealing the underlying proton structure.

  • Run a 19F{1H} Decoupled Spectrum: The reverse experiment simplifies the fluorine spectrum by removing all H-F couplings, which can help in assigning fluorine signals that are coupled to multiple protons.

  • 2D NMR (HSQC, HMBC): For complex structures, 1H-13C and 1H-19F correlation experiments can be invaluable for definitively assigning structures.

Q7: I'm struggling to purify my fluorinated compound. It either sticks to the silica gel or co-elutes with non-polar byproducts. What purification strategies are effective?

A7: Adapt Your Strategy for Polarity and Volatility.

Fluorination alters a molecule's properties in ways that complicate standard purification.

  • Increased Polarity: The polar C-F bond can increase a molecule's affinity for polar stationary phases like silica gel, leading to tailing and difficult elution.

  • Decreased Intermolecular Forces: Despite the polar C-F bond, highly fluorinated compounds often have weak intermolecular van der Waals forces.[3] This can make them surprisingly volatile and non-polar in their overall behavior, causing them to elute quickly.

  • "Fluorous" Character: Highly fluorinated compounds can exhibit "fluorous" properties, making them poorly soluble in common organic solvents but highly soluble in perfluorinated solvents.

Troubleshooting Purification:

  • Modify the Stationary Phase:

    • Deactivate Silica: Add 1-2% triethylamine or ammonia to your eluent to cap acidic silanol groups and reduce tailing.

    • Use Reverse-Phase Chromatography: C18-functionalized silica is often very effective for purifying moderately polar fluorinated compounds using solvent systems like acetonitrile/water or methanol/water.

  • Consider Fluorous Solid-Phase Extraction (F-SPE): For highly fluorinated molecules, F-SPE is a powerful technique. The crude mixture is loaded onto a fluorous-functionalized silica cartridge. Non-fluorous impurities are washed away with an organic solvent (e.g., methanol), and the desired fluorous compound is then eluted with a fluorinated solvent (e.g., perfluorohexane).

  • Distillation/Sublimation: Take advantage of the unusual volatility of many organofluorine compounds. If your compound is thermally stable, vacuum distillation or sublimation can be an excellent, solvent-free purification method.

References
  • Title: Stereoelectronic effect - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews URL: [Link]

  • Title: Impact of fluorine substituents on the rates of nucleophilic aliphatic substitution and β-elimination Source: ResearchGate URL: [Link]

  • Title: The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews URL: [Link]

  • Title: Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect Source: Chemical Science URL: [Link]

  • Title: Organofluorine chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes Source: ACS Omega URL: [Link]

  • Title: Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis Source: Accounts of Chemical Research URL: [Link]

  • Title: Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics Source: MDPI URL: [Link]

  • Title: Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia Source: Wikipedia URL: [Link]

  • Title: NMR | Fluorine Spectroscopy Source: Oxford Instruments URL: [Link]

  • Title: Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis Source: PubMed URL: [Link]

  • Title: Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides Source: MDPI URL: [Link]

  • Title: Contemporary synthetic strategies in organofluorine chemistry Source: Nature Reviews Chemistry URL: [Link]

  • Title: A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions Source: Chinese Journal of Chemistry URL: [Link]

  • Title: C-F bond activation | Zhu Group at the Chinese University of Hong Kong, Shenzhen Source: The Chinese University of Hong Kong, Shenzhen URL: [Link]

  • Title: Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Source: Chemistry Stack Exchange URL: [Link]

  • Title: C–H and C–F bond activation of fluorinated propenes at Rh: enabling cross-coupling reactions with outer-sphere C–C coupling Source: Chemical Science URL: [Link]

  • Title: Compounds of Fluorine Source: Chemistry LibreTexts URL: [Link]

  • Title: 19Flourine NMR Source: University of Ottawa URL: [Link]

  • Title: C−F Bond Activation in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Selective Palladium-Catalyzed C–F Activation/Carbon–Carbon Bond Formation of Polyfluoroaryl Oxazolines Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Fluorine - Wikipedia Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Advanced Boronic Acid Masking Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: B-MASK-001 Subject: Improving Stability and Purification via Boron Masking

Executive Summary: The Stability Paradox

Boronic acids are indispensable in medicinal chemistry but suffer from a critical flaw: their empty p-orbital makes them susceptible to protodeboronation , oxidation, and erratic purification behavior.

To solve this, we do not merely "protect" the boron; we change its hybridization. By masking the boron atom (shifting from


 to 

), we fill that empty p-orbital, shutting down decomposition pathways until the precise moment of coupling. This guide details how to deploy MIDA boronates, Organotrifluoroborates (

), and Orthogonal Masking (DAN) to stabilize your reagents.
Module 1: MIDA Boronates (The Iterative Specialist)

Core Mechanism: MIDA (N-methyliminodiacetic acid) ligands form a rigid, bicyclic cage around the boron atom. The B-N dative bond locks the boron in an unreactive ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 state.
Key Advantage:  "Slow Release."[1][2] Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover.[3] This keeps the concentration of free (unstable) boronic acid low, minimizing decomposition.[4]
Troubleshooting & FAQs

Q: My MIDA boronate is not coupling, even with active Pd catalyst. Yield is <10%.

  • Diagnosis: Hydrolysis Failure. MIDA boronates are not substrates for transmetalation; they are precursors. They must hydrolyze to the boronic acid in situ to react.

  • Solution:

    • Check Water Content: Anhydrous conditions prevent coupling. You must add water (typically varying from 5:1 to 10:1 organic:aqueous ratio).

    • Base Strength: Weak bases (

      
      ) may be too slow to hydrolyze the MIDA backbone at lower temperatures. Switch to NaOH (1M) or elevate temperature to 60°C to drive the equilibrium.
      

Q: I cannot dissolve my MIDA boronate in Toluene or Hexanes.

  • Diagnosis: Polarity Mismatch. The MIDA backbone is highly polar.

  • Solution:

    • Solvent Switch: Use THF, Dioxane, or DMF.

    • Cosolvent Systems: If you must use non-polar solvents for the coupling partner, use a miscibility bridge like THF/Toluene.

Q: How do I purify these? Silica gel usually destroys my boronic acids.

  • Diagnosis: Standard Behavior. Unmasked boronic acids streak on silica.

  • Solution: MIDA is Silica-Stable. You can flash chromatograph MIDA boronates using standard EtOAc/MeOH/DCM gradients. They elute as discrete bands.

    • Validation: Run a TLC.[5] If it streaks, the MIDA has hydrolyzed. If it is a tight spot, the mask is intact.

Module 2: Potassium Organotrifluoroborates (The Robust Solid)

Core Mechanism: These are ionic salts (


). They are air-stable solids that resist oxidation. Like MIDA, they rely on hydrolysis (releasing 

) to generate the active boronic acid.
Troubleshooting & FAQs

Q: The reaction works in glass vials but fails in Teflon/plastic tubes.

  • Diagnosis: The "Silica Sink" Effect. The hydrolysis of

    
     releases Fluoride (
    
    
    
    ). In glass, the
    
    
    reacts with
    
    
    (glass), driving the equilibrium forward (Le Chatelier’s principle). In plastic,
    
    
    accumulates, inhibiting further hydrolysis.
  • Solution: If using plastic vessels, you must add an exogenous fluoride scavenger (e.g., Trimethylsilyl chloride (TMSCl) or excess silica gel) to drive the reaction.

Q: My glassware is getting etched/cloudy after these reactions.

  • Diagnosis: HF Generation. The hydrolysis generates HF/Fluoride salts.

  • Solution: Switch to disposable glass vials. Do not use expensive quartz cuvettes or calibrated volumetric glassware for

    
     reactions.
    

Q: I see low conversion with sterically hindered substrates.

  • Diagnosis: Solubility Limits.

    
     salts are insoluble in pure organic solvents (THF, Toluene).
    
  • Solution:

    • Phase Transfer: Add a phase transfer catalyst (e.g., 18-Crown-6) or cationic surfactant (TBAB) to pull the salt into the organic phase.

    • Solvent System: Use MeOH or

      
       as a significant cosolvent (at least 20% v/v).
      
Module 3: Orthogonal Strategies (DAN & Pin)

Core Mechanism: 1,8-Diaminonaphthalene (DAN) forms an exceptionally stable B(dan) species. It is orthogonal to MIDA and Pinacol esters. It survives conditions that deprotect MIDA, allowing for "iterative" coupling (reacting one boron center while the other sleeps).

Troubleshooting & FAQs

Q: How do I deprotect the DAN group? It survives my standard Suzuki conditions.

  • Diagnosis: Base Stability. B(dan) is stable to base.

  • Solution: Acid Hydrolysis.

    • Treat with dilute acid (1M HCl or

      
      ) in THF/Water.
      
    • Extract the free boronic acid.

    • Alternative: Use KOtBu in anhydrous conditions to force direct coupling via a borate intermediate, though this is substrate-dependent.

Visualizing the Mechanism
Diagram 1: The "Slow Release" Equilibrium (MIDA)

Caption: The MIDA boronate (left) acts as a reservoir. Aqueous base opens the MIDA bridge, releasing the reactive Boronic Acid (center) which enters the catalytic cycle. High concentration of the Boronic Acid leads to decomposition (bottom).

MIDA_Mechanism MIDA MIDA Boronate (sp3, Stable Reservoir) Intermediate Hydrolyzed Intermediate MIDA->Intermediate + aq. Base (NaOH) Slow Step Intermediate->MIDA - H2O BoronicAcid Free Boronic Acid (sp2, Reactive) Intermediate->BoronicAcid Fast Decomp Protodeboronation/ Oxidation BoronicAcid->Decomp If [Conc] too high Product Cross-Coupled Product BoronicAcid->Product + Pd(0), Ar-X

Diagram 2: Masking Strategy Decision Matrix

Caption: Select the appropriate masking group based on your substrate stability and purification needs.

Masking_Decision Start Start: Unstable Boronic Acid? IsItUnstable Is the Boronic Acid protodeboronation-prone? Start->IsItUnstable NeedPurification Do you need silica purification? IsItUnstable->NeedPurification Yes UseBF3K Use Organotrifluoroborate (Air stable solid, High polarity) IsItUnstable->UseBF3K No (Just for storage) NeedSolubility Is organic solubility critical? NeedPurification->NeedSolubility No UseMIDA Use MIDA Boronate (Silica stable, Slow Release) NeedPurification->UseMIDA Yes (Complex synthesis) NeedSolubility->UseBF3K I can use MeOH/H2O UseDAN Use DAN (1,8-diaminonaphthalene) (Acid labile, Base stable) NeedSolubility->UseDAN I need orthogonality

Comparative Data: Stability Windows
FeatureMIDA BoronateOrganotrifluoroborate (

)
Pinacol Ester (Pin)DAN
Hybridization

(Tetrahedral)

(Tetrahedral)

(Trigonal)

(Trigonal)*
Hydrolysis Trigger Aqueous Base (NaOH/NaHCO3)Hydrolysis (

) + Lewis Acid/Glass
Stable (Slow hydrolysis)Aqueous Acid
Silica Stability ExcellentPoor (Streaks/Sticks)ModerateExcellent
Atom Economy Low (Large ligand)HighModerateModerate
Primary Use Iterative Coupling / Unstable NucleophilesRobust Storage / Process ChemGeneral PurposeOrthogonal Protection

*Note: DAN involves B-N interactions that dampen reactivity, though formally sp2 character remains significant.

Standard Operating Protocols (SOPs)
SOP 1: Synthesis of MIDA Boronates (Dean-Stark Method)

Use this for converting unstable boronic acids into MIDA boronates.

  • Setup: Equip a round-bottom flask with a stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Add Boronic Acid (1.0 equiv) and MIDA (N-methyliminodiacetic acid, 1.1 - 1.5 equiv).

  • Solvent: Add Toluene/DMSO (10:1 ratio). Note: DMSO helps dissolve the polar MIDA.

  • Reflux: Heat to reflux.[5] The azeotropic removal of water is the driving force. Without water removal, the reaction will not go to completion.

  • Monitoring: Run for 2-12 hours. Monitor by TLC (MIDA boronate will be a discrete spot; starting material will streak).

  • Workup: Cool to RT. The MIDA boronate often precipitates. Filter and wash with cold ether. If soluble, wash organic layer with water to remove excess MIDA, dry over

    
    , and concentrate.
    
SOP 2: Synthesis of Potassium Organotrifluoroborates

Use this to create air-stable solids.

  • Reagents: Dissolve Boronic Acid (1.0 equiv) in minimal MeOH.

  • Fluorine Source: Add aqueous

    
     (Potassium Bifluoride, 3.0 - 4.0 equiv) dropwise. Warning: 
    
    
    
    is corrosive to glass over time; use plastic if scaling up.
  • Reaction: Stir vigorously at room temperature for 1-3 hours.

  • Workup: The product usually precipitates as a white solid.

  • Purification: Concentrate to dryness. Extract the solid with Acetone (dissolves product, leaves inorganic salts behind). Filter and concentrate the Acetone filtrate. Precipitate with Ether if necessary.

References
  • Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acid Building Blocks." J. Am. Chem. Soc.[6]2007 , 129, 6716–6717.[6] Link

  • Lennox, A. J. J.; Lloyd-Jones, G. C. "Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling."[4][6] J. Am. Chem. Soc.[2][4][6]2012 , 134, 7431–7441.[6] Link[4]

  • Noguchi, H.; Hojo, K.; Suginome, M. "Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki-Miyaura Coupling." J. Am. Chem. Soc.[2][4][5][6]2007 , 129, 758–759. Link

  • Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. "Protodeboronation of Heteroarylboronic Acids: Mechanism, pH Dependence, and Suppression." J. Am. Chem. Soc.[2][4][5][6]2016 , 138, 9145–9157. Link

Sources

Validation & Comparative

Comparative Reactivity Guide: Fluoro-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the comparative reactivity of fluoro-substituted phenylboronic acids. It is designed for medicinal chemists and process development scientists who require precise control over Suzuki-Miyaura cross-coupling (SMCC) parameters.

Executive Technical Summary

Fluoro-substituted phenylboronic acids are ubiquitous in drug discovery due to the bioisosteric utility of fluorine. However, the position of the fluorine atom (


) dictates a massive divergence in reactivity and stability profiles.
  • The Core Conflict: Fluorine's high electronegativity (

    
    ) lowers the 
    
    
    
    of the boronic acid, increasing Lewis acidity. This theoretically accelerates the transmetalation step (the rate-determining step in many catalytic cycles). However, this same electron-withdrawal activates the C-B bond toward hydrolytic cleavage (protodeboronation ), a competitive pathway that destroys the reagent before coupling occurs.
  • Operational Rule: The successful coupling of fluoro-phenylboronic acids requires balancing transmetalation efficiency against protodeboronation kinetics .

Mechanistic Profiling: Electronic & Steric Impact[1]

The reactivity differences stem from the interplay between the Inductive Effect (


) and Resonance Effect (

) of the fluorine substituent relative to the boron center.
Electronic Influence on Boron Center

The rate of transmetalation (


) correlates with the Lewis acidity of the boronic acid. The formation of the reactive boronate species 

is easier for electron-deficient aryls.
IsomerElectronic Effect

(approx)
Lewis AcidityTransmetalation Potential
Phenyl (H) Baseline~8.8LowBaseline
4-Fluoro (

)
Strong

, Weak

~8.5ModerateEnhanced
3-Fluoro (

)
Strong

(only)
~8.2HighHigh
2-Fluoro (

)
Strong

, Steric Strain
~7.5 - 7.8Very High Very High (if stable)
The "Ortho-Fluoro" Instability

While 2-fluorophenylboronic acid is theoretically the most reactive toward transmetalation due to high Lewis acidity, it is operationally the most difficult to use.

  • Mechanism: The electron-withdrawing fluorine at the ortho position significantly stabilizes the anionic transition state required for protodeboronation.

  • Result: Under standard aqueous basic conditions (e.g.,

    
    ), 2-F-phenylboronic acid can undergo >50% hydrolysis to fluorobenzene within 1 hour, drastically lowering yield.
    

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the productive Suzuki cycle and the destructive protodeboronation pathway, highlighting where Fluorine substitution exerts its influence.

Suzuki_vs_Protodeboronation cluster_instability Critical Failure Mode for Fluoro-Boronic Acids Pd_Ox Pd(II)-Ar-X (Oxidative Addition Complex) Transmetalation Transmetalation (Productive Step) Pd_Ox->Transmetalation BoronicAcid Ar-B(OH)2 (Boronic Acid) Boronate [Ar-B(OH)3]- (Activated Boronate) BoronicAcid->Boronate Base (OH-) Boronate->Transmetalation Fastest for o-F, m-F Protodeboronation Protodeboronation (Destructive Side Reaction) Boronate->Protodeboronation Accelerated by F-sub (Critical for o-F) Product Ar-Ar' (Biaryl Product) Transmetalation->Product Reductive Elimination Waste Ar-H + B(OH)3 (Hydrolyzed Arene) Protodeboronation->Waste

Figure 1: Kinetic competition in the cross-coupling of fluoro-phenylboronic acids. The activation barrier for protodeboronation is significantly lowered by electron-withdrawing groups, particularly in the ortho-position.

Comparative Performance Guide

4-Fluorophenylboronic Acid (Para)
  • Behavior: Behaves similarly to phenylboronic acid but with slightly faster reaction rates due to electronic activation.

  • Stability: High.[1] Resistant to protodeboronation under standard conditions.

  • Recommended Base:

    
     or 
    
    
    
    .
  • Solvent System: Aqueous mixtures (DMF/

    
     or Dioxane/
    
    
    
    ) are perfectly acceptable.
3-Fluorophenylboronic Acid (Meta)
  • Behavior: The "Goldilocks" reagent. The meta-fluorine exerts a strong inductive effect without the resonance donation seen in para, making the boron center very electrophilic.

  • Stability: Moderate. Can degrade with prolonged heating in strong aqueous base.

  • Recommended Base:

    
     (milder buffering).
    
  • Solvent System: THF/

    
     (minimize water ratio, e.g., 10:1).
    
2-Fluorophenylboronic Acid (Ortho)
  • Behavior: Highly problematic. Rapid protodeboronation is the dominant feature. Steric hindrance also impedes the approach of the Pd(II) complex during transmetalation.

  • Stability: Low. Half-life in aqueous base at 80°C can be < 30 minutes.

  • Recommended Base: Anhydrous

    
     or 
    
    
    
    (suspended).
  • Solvent System: Strictly Anhydrous. Toluene or 1,4-Dioxane.

Validated Experimental Protocols

Do not use a "one-size-fits-all" approach. Select the protocol based on the fluorine position.

Protocol A: Aqueous-Robust (For Para- and Meta-F)

Use this for 4-F-PhB(OH)2 and most 3-F-PhB(OH)2 substrates.

  • Charge: Aryl halide (1.0 equiv), Boronic Acid (1.2 - 1.5 equiv), and

    
     (3 mol%).
    
  • Solvent: Degassed Dioxane:Water (4:1 ratio).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Heat to 80°C for 2-4 hours.

  • Validation: Monitor by HPLC. If >10% protodeboronation (Ar-H) is observed, switch to Protocol B.

Protocol B: Anhydrous-Labile (For Ortho-F)

Mandatory for 2-F-PhB(OH)2 and poly-fluorinated variants (e.g., 2,6-difluoro).

  • Pre-drying: Dry the boronic acid under vacuum over

    
     for 4 hours to remove bound water (boronic acids are hygroscopic).
    
  • Charge: Aryl halide (1.0 equiv), Boronic Acid (1.5 - 2.0 equiv),

    
     (1 mol%), and 
    
    
    
    (2.4 mol%) or SPhos (2 mol%).
    • Note: SPhos is preferred for ortho-subs due to steric bulk facilitating reductive elimination.

  • Base: Anhydrous

    
     (3.0 equiv). Finely ground.
    
  • Solvent: Anhydrous Toluene (0.2 M concentration).

  • Reaction: Heat to 100°C.

    • Crucial Step: If conversion stalls, add fresh boronic acid (0.5 equiv) rather than extending time, as the initial charge likely decomposed.

Decision Logic for Process Development

Use this logic flow to select the optimal conditions for your specific fluoro-substrate.

Decision_Tree cluster_check Validation Step Start Select Fluoro-Phenylboronic Acid Pos Fluorine Position? Start->Pos Para Para (4-F) Pos->Para Meta Meta (3-F) Pos->Meta Ortho Ortho (2-F) Pos->Ortho Cond_Std Protocol A: Standard Aqueous (K2CO3 / Dioxane / H2O) Para->Cond_Std Cond_Mod Modified Protocol A: Reduce Water content (K3PO4 / THF / H2O) Meta->Cond_Mod Cond_Anh Protocol B: Strictly Anhydrous (SPhos / Toluene / K3PO4) Ortho->Cond_Anh Check Check LCMS for Ar-H (Protodeboronation) Cond_Mod->Check Cond_Anh->Check

Figure 2: Process decision tree for optimizing reaction conditions based on fluorine regiochemistry.

References

  • Cox, P. A. (2016). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reactivity and pKa trends).
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(22), 5519-5538. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 35(6), 441–456. Link

  • Ros, A., et al. (2014). Protodeboronation of Arylboronic Acids. Chemical Reviews, 114, 9547-9598. (Comprehensive review on stability mechanisms).

Sources

Strategic Selection Guide: (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the catalytic profile of (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid , analyzing its performance relative to its regioisomers. It synthesizes empirical data with physical-organic principles to aid in the design of efficient cross-coupling protocols.

Executive Summary

This compound represents a high-reactivity, moderate-stability scaffold in Suzuki-Miyaura cross-coupling. Unlike its para-fluoro or meta-fluoro isomers, the ortho-fluoro substituent at the C2 position triggers the "Fluorine Effect," significantly accelerating the transmetallation step via Pd–F interactions. However, this activation comes at the cost of increased susceptibility to protodeboronation.

Best For: Rapid coupling with sterically hindered or electron-rich aryl halides where standard boronic acids react sluggishly. Critical Risk: Hydrolytic instability under high-temperature, strong-base conditions.

Comparative Analysis: Isomer Performance Matrix

The following table contrasts the target compound with its common regioisomers. Data is derived from structure-activity relationship (SAR) principles and comparative kinetic studies of fluorinated arylboronic acids.

Feature2-F, 5-MOM (Target) 4-F, 3-MOM (Isomer A) 3-F, 4-MOM (Isomer B)
Structure Ortho -F, Meta -MOMPara -F, Meta -MOMMeta -F, Para -MOM
Transmetallation Rate High (Pd...F interaction)ModerateLow/Standard
Protodeboronation Risk High (Fast C-B cleavage)Low (Stable)Low (Stable)
Electronic Effect (

)
Inductively withdrawing (-I)Resonance donating (+R)Inductively withdrawing (-I)
Ideal Base Weak (

,

)
Strong (

,

)
Standard (

)
Solvent Preference Anhydrous (THF, Dioxane)Aqueous/BiphasicAqueous/Biphasic

Technical Insight: The Methoxymethyl (MOM) group at C5 exerts a weak inductive withdrawing effect (


). Unlike a direct methoxy group (-OMe), it does not strongly donate electron density via resonance, meaning it provides minimal stabilization against the protodeboronation triggered by the C2-fluorine.
Mechanistic Pathways & Causality[1]

The unique behavior of the 2-fluoro isomer is governed by two competing pathways. Understanding this bifurcation is key to optimizing yield.

Pathway A: The "Fluorine Effect" (Productive)

The ortho-fluorine atom acts as a transient ligand for the Palladium(II) intermediate. This Pd...F interaction lowers the activation energy for transmetallation, making this isomer superior for coupling with difficult partners (e.g., aryl chlorides).

Pathway B: Protodeboronation (Destructive)

In the presence of water and base, the ortho-fluorine stabilizes the transition state for ipso-protonation . The C-B bond is cleaved, replacing the boronic acid group with a proton, yielding the defunctionalized side product (1-fluoro-4-(methoxymethyl)benzene).

CatalyticCycle Substrate (2-F, 5-MOM)Ph-B(OH)2 Transmetallation Transmetallation (Accelerated by Pd...F) Substrate->Transmetallation Protodeboronation Protodeboronation (C-B Bond Cleavage) Substrate->Protodeboronation High T / Strong Base Pd_Complex LnP-Ar-X Pd_Complex->Transmetallation Product Biaryl Product Transmetallation->Product Reductive Elimination Base Base/H2O Base->Protodeboronation SideProduct Defunctionalized Arene (Waste) Protodeboronation->SideProduct

Caption: Mechanistic bifurcation showing the productive transmetallation pathway accelerated by the ortho-fluorine vs. the destructive protodeboronation pathway.

Optimized Experimental Protocols

To harness the reactivity of the 2-F isomer while suppressing decomposition, use the following "Rapid-Injection" protocol.

Protocol: Anhydrous Rapid-Coupling

Avoid aqueous conditions if possible to eliminate the proton source for decomposition.

  • Catalyst Pre-loading:

    • Charge a reaction vial with Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), and Cs₂CO₃ (2.0 equiv).

    • Note: Cs₂CO₃ is preferred over K₂CO₃ due to better solubility in organic solvents.

  • Solvent System:

    • Add anhydrous 1,4-Dioxane or THF . Do not use MeOH or EtOH (promotes solvolysis).

  • Boronic Acid Addition (The Critical Step):

    • Do not add the this compound at the start.

    • Heat the catalyst/halide mixture to 80°C to activate the catalyst.

    • Dissolve the boronic acid in a minimum volume of dioxane and add dropwise over 10 minutes.

    • Reasoning: This keeps the concentration of free boronic acid low relative to the catalyst, favoring the second-order transmetallation reaction over the first-order decomposition.

  • Workup:

    • Filter through Celite immediately upon completion (monitor by LCMS; typically <2 hours).

Alternative: MIDA Boronate Strategy

If the boronic acid degrades too quickly, convert it to a MIDA boronate .

  • Synthesis: Reflux the boronic acid with N-methyliminodiacetic acid (MIDA) in Toluene/DMSO.

  • Coupling: The MIDA ester slowly releases the active boronic acid species, maintaining a low steady-state concentration that prevents side reactions.

References
  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." Journal of the American Chemical Society (2017). Link

  • The Ortho-Fluorine Effect: Koreeda, M., & Viswanathan, R. "The fluorine effect in the Suzuki–Miyaura coupling." Journal of the American Chemical Society.
  • Hammett Constants for Methoxymethyl

    • Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews (1991). Link

  • Compound Data

    • PubChem CID: 2734354 (2-Fluorophenylboronic acid analogs). Link

A Senior Application Scientist's Guide to Validating the Purity of Synthesized (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid is a crucial building block in modern medicinal chemistry and materials science, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The efficacy, reproducibility, and safety of these downstream applications are directly contingent on the purity of the boronic acid reagent. Impurities can lead to diminished reaction yields, unpredictable side reactions, and complex purification challenges for the final product. This guide provides a comprehensive, multi-technique framework for rigorously validating the purity of a newly synthesized batch of this reagent, comparing it against a certified commercial standard.

The Analytical Imperative: Common Impurities in Arylboronic Acid Synthesis

The synthesis of arylboronic acids, while versatile, is prone to the formation of specific impurities that can confound results.[1] A robust validation strategy must be designed to detect and quantify these species. The primary culprits are:

  • Boroxines (Anhydrides): The most common impurity, formed by the intermolecular dehydration of three boronic acid molecules.[2][3] While boroxines are often in equilibrium with the monomeric acid form in solution, their presence complicates accurate mass determination and can affect reaction stoichiometry.[4]

  • Residual Starting Materials & Reagents: Unreacted precursors from the synthetic route (e.g., aryl halides) or reagents from the workup (e.g., boric acid) can persist in the final product.

  • Homocoupling Byproducts: The formation of biaryl compounds resulting from the coupling of two aryl groups from the starting material.

  • Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom, particularly under acidic or basic conditions.

Our validation approach is therefore a system of orthogonal analyses, where each technique provides a unique piece of the puzzle, creating a self-validating workflow for confident purity assessment.

Visualizing the Validation Workflow

A logical, sequential workflow ensures that each analytical step informs the next, leading to a conclusive purity assessment.

G cluster_0 Initial Characterization cluster_1 Quantitative & Mass Analysis cluster_2 Final Assessment start Synthesized Product nmr Multi-Nuclear NMR (1H, 13C, 19F, 11B) start->nmr Structural ID & Initial Purity hplc RP-HPLC-UV (Quantitative Purity) nmr->hplc Proceed if structure is correct ms LC-MS (Mass Confirmation) hplc->ms Identify peaks compare Compare Data vs. Commercial Standard ms->compare final Final Purity Assignment & Batch Release compare->final Data Concordant

Caption: A comprehensive workflow for the validation of synthesized boronic acids.

Multi-Nuclear NMR Spectroscopy: The Structural Fingerprint

Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. For this compound, a multi-nuclear approach is essential to confirm the identity and probe for impurities.

Causality:

  • ¹H NMR provides information on the proton environment, confirming the substitution pattern on the aromatic ring and the presence of the methoxymethyl group.

  • ¹³C NMR confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR is highly specific to the fluorine atom, providing a clean spectrum to detect any fluorine-containing impurities.[5] Its chemical shift is very sensitive to the electronic environment.

  • ¹¹B NMR is crucial for directly observing the boron center.[6][7] It can help distinguish between the desired sp²-hybridized boronic acid and potential sp³-hybridized boronate esters or other boron species.[6]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of the synthesized material and the commercial standard into separate NMR tubes.

  • Solvent Selection: Dissolve each sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Reasoning: DMSO-d₆ is chosen over CDCl₃ as it minimizes the dehydration of the boronic acid to its boroxine form and allows for the observation of the exchangeable B(OH)₂ protons.

  • Data Acquisition: Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra on a 400 MHz (or higher) spectrometer. Use standard acquisition parameters. For ¹¹B NMR, a boron-free probe is ideal to minimize background signals.

Comparative NMR Data
NucleusParameterCommercial StandardIn-House Synthesis BatchInterpretation
¹H NMR δ (ppm)~8.2 (s, 2H, B(OH)₂), 7.5-7.2 (m, 3H, Ar-H), 4.5 (s, 2H, -CH₂-), 3.3 (s, 3H, -OCH₃)Consistent with standardCorrect aromatic and aliphatic protons observed.
¹⁹F NMR δ (ppm)~ -115 ppm (s)Single peak at ~ -115 ppmConfirms a single fluorine environment. Absence of other peaks suggests no major fluoro-aromatic impurities.
¹¹B NMR δ (ppm)~ +28 to +30 ppm (broad s)Broad signal at ~+29 ppm, minor peak at ~+20 ppmThe major peak is characteristic of an sp² arylboronic acid. The minor peak could indicate a small amount of a tetracoordinate boron species.
¹³C NMR δ (ppm)Expected signals for all 8 carbon atoms. C-B bond often broad or unobserved.Consistent with standardConfirms the carbon framework of the molecule.

High-Performance Liquid Chromatography (HPLC): The Purity Quantifier

While NMR confirms the structure, reverse-phase HPLC coupled with UV detection is the gold standard for quantifying purity and separating the target compound from non-boronic acid impurities.

Causality: HPLC separates compounds based on their polarity. By developing a method that provides a sharp, symmetrical peak for the target molecule, we can integrate the peak area to determine its percentage relative to any impurities that have a UV chromophore.

Experimental Protocol: RP-HPLC-UV Analysis
  • System: An HPLC system with a UV/Vis or PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a 5-minute hold at 10% B, then ramp to 95% B over 15 minutes, hold for 5 minutes, and re-equilibrate.

    • Reasoning: A gradient elution is necessary to ensure that both polar (e.g., residual starting materials) and non-polar (e.g., homocoupling byproducts) impurities are eluted and detected.

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm.

  • Sample Preparation: Prepare 1 mg/mL stock solutions of both the in-house batch and the commercial standard in a 50:50 Acetonitrile/Water mixture. Dilute to 0.1 mg/mL for injection.

Comparative HPLC Data
SampleRetention Time (min)Area %Interpretation
Commercial Standard 8.52>99.5%High purity, serves as a benchmark.
In-House Synthesis Batch 8.5198.2%Main peak corresponds to the desired product.
4.230.8%Early-eluting peak, likely a more polar impurity.
12.451.0%Late-eluting peak, likely a less polar byproduct (e.g., homocoupling).

Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation

LC-MS confirms the identity of the peaks observed in the HPLC analysis by providing mass-to-charge ratio (m/z) information.

Causality: Electrospray ionization (ESI) in negative mode is often effective for boronic acids, detecting the [M-H]⁻ ion. This confirms that the main peak in the HPLC chromatogram has the correct molecular weight for our target compound.[8][9]

Experimental Protocol: LC-MS Analysis

The same LC method as described above can be used, with the eluent directed into a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Range: 100-500 m/z.

Comparative MS Data
HPLC Peak (In-House Batch)Retention Time (min)Observed m/z [M-H]⁻Expected m/zIdentity
Main Peak8.51183.05183.06This compound
Impurity 14.23141.04141.04 (for C₇H₇FO)Possible protodeboronation product (1-Fluoro-4-(methoxymethyl)benzene)
Impurity 212.45278.11278.12 (for C₁₆H₁₆F₂O₂)Biaryl homocoupling byproduct

The Boroxine Conundrum: A Deeper Look

The dehydration of boronic acids to form boroxines is a reversible equilibrium.[2][3][4] This can complicate analysis.

G boronic_acid 3 x (Aryl)-B(OH)₂ Boronic Acid (Monomer) boroxine (Aryl-B-O)₃ Boroxine (Trimer) boronic_acid->boroxine Hydrolysis boroxine->boronic_acid Dehydration water + 3 H₂O

Caption: The equilibrium between boronic acid and its trimeric anhydride, boroxine.

While ¹¹B NMR can sometimes distinguish these forms, HPLC analysis under aqueous mobile phase conditions typically favors hydrolysis, meaning the measured purity often reflects the total boronic acid content, as the boroxine reverts to the monomer on the column.[3] This is acceptable for most applications, as the equilibrium will also be present in the reaction mixture.

Conclusion and Best Practices

Based on our multi-technique analysis, the in-house synthesized batch of this compound has a confirmed structure and a purity of 98.2% by HPLC-UV. The primary impurities have been identified as the protodeboronation byproduct (0.8%) and a biaryl homocoupling product (1.0%). This level of purity may be acceptable for many discovery applications, but for more sensitive, large-scale reactions, further purification via recrystallization would be recommended to remove the non-polar homocoupling byproduct.

Key Takeaways for Researchers:

  • Trust but Verify: Never assume the purity stated on a commercial label or from a synthesis is absolute without orthogonal validation.

  • Use the Right Tools: A combination of multi-nuclear NMR, quantitative HPLC, and LC-MS is essential for a complete purity profile of complex reagents like substituted arylboronic acids.

  • Understand the Chemistry: Be aware of common impurities like boroxines and byproducts from the specific synthetic route used. This knowledge allows for the targeted development of analytical methods.

References

  • ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condens
  • An Accessible Method for DFT Calculation of ¹¹B NMR Shifts of Organoboron Compounds.UCL Discovery.
  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.Analytical Methods (RSC Publishing).
  • ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes.
  • Phenylboronic acid.Wikipedia.
  • The Boroxine–Boronic Acid Equilibrium.University of Edinburgh Research Explorer.
  • Water-compatible dynamic covalent bonds based on a boroxine structure.PMC - NIH.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor.[No Source Found].
  • Arylboronic acid or boron

Sources

Comparative Guide: Palladium Catalysts for Suzuki Coupling of Fluorinated Substrates

[1]

Executive Summary

The Core Challenge: Fluorinated substrates introduce unique electronic perturbations to the Suzuki-Miyaura catalytic cycle.

  • Fluorine on the Electrophile (Ar-X): Electron-withdrawal facilitates oxidative addition but increases susceptibility to side reactions (e.g., homocoupling, dehalogenation).

  • Fluorine on the Nucleophile (Ar-B(OH)₂): Electron-withdrawal significantly destabilizes the C-B bond (promoting protodeboronation) and retards transmetalation by decreasing the nucleophilicity of the transferred aryl group.

Verdict: While Pd(PPh₃)₄ remains a historical baseline, it is largely obsolete for complex fluorinated couplings due to poor stability and slow turnover. Pd(dppf)Cl₂ is the robust "workhorse" for heteroaryl fluorides and trifluoroborates. However, Buchwald Precatalysts (specifically XPhos Pd G3/G4) offer the highest performance ceiling, particularly for unstable polyfluorinated boronic acids where rapid turnover is required to outcompete decomposition.

Mechanistic Impacts of Fluorine Substitution

To select the right catalyst, one must understand how fluorine alters the energy landscape of the reaction.

The "Fluorine Effect" on the Catalytic Cycle
  • Oxidative Addition (OA): Fluorine atoms are highly electronegative. On an aryl halide (Ar-X), they pull electron density from the ring, making the C-X bond more electrophilic.

    • Result: OA is generally faster for fluorinated substrates than non-fluorinated analogs.

    • Risk:[1] If the catalyst is too electron-rich, it may activate the C-F bond itself (undesired defluorination).

  • Transmetalation (TM): This is often the rate-determining step for fluorinated substrates.

    • Scenario: A polyfluorinated boronic acid is electron-deficient. The resulting "ate" complex (boronate) is less nucleophilic, making the transfer of the aryl group to Palladium sluggish.

    • Risk:[1] Slow TM allows time for protodeboronation (C-B bond hydrolysis), destroying the starting material before it couples.

Visualization: The Fluorine-Perturbed Cycle

The following diagram maps the specific pressure points fluorine exerts on the standard cycle.

SuzukiFluorineStartPd(0) Active SpeciesOxAddOxidative Addition(Ar-F-X insertion)Start->OxAddFast for e- poor Ar-XTransMetTransmetalation(Rate Limiting for F-Boronates)OxAdd->TransMetBase + Ar-B(OH)2CFActSIDE REACTION:C-F Activation(Defluorination)OxAdd->CFActIf Ligand too e- richRedElimReductive Elimination(Product Release)TransMet->RedElimFormation ofcis-complexDeBorSIDE REACTION:Protodeboronation(Rapid for F-Ar-B(OH)2)TransMet->DeBorIf TM is slowRedElim->StartRegeneration

Caption: The catalytic cycle showing where fluorine accelerates (Oxidative Addition) and decelerates (Transmetalation) the process, creating windows for side reactions.

Comparative Analysis of Catalyst Systems

The Contenders

We compare three distinct classes of Palladium sources.

FeaturePd(PPh₃)₄ (Traditional)Pd(dppf)Cl₂ (The Workhorse)XPhos Pd G3/G4 (The Specialist)
Ligand Class Monodentate PhosphineBidentate FerrocenylDialkylbiaryl Phosphine (Buchwald)
Active Species Pd(0)Pd(II)

Pd(0)
Pd(II) Precatalyst

Monoligated Pd(0)
Oxidative Addition ModerateGoodExcellent (Bulky & Electron Rich)
Steric Tolerance LowModerateHigh (ortho-F substituents)
Stability Poor (Air sensitive)Good (Air stable solid)Excellent (Air stable solid)
Best Use Case Baseline screening; simple aryl iodides.Heteroaryl fluorides; Potassium Trifluoroborates.Polyfluorinated boronic acids; Unstable substrates; Chlorides.
Deep Dive: Performance on Fluorinated Substrates
Scenario A: Fluorine on the Boronic Acid (Nucleophile)
  • Challenge: Polyfluorophenylboronic acids (e.g., pentafluorophenylboronic acid) are notoriously unstable under basic conditions. They undergo rapid protodeboronation.

  • Why Pd(PPh₃)₄ Fails: The reaction rate is too slow. The boronic acid decomposes before the catalyst can turn over.

  • The Solution: XPhos Pd G3 or SPhos Pd G3 .

    • Mechanism:[2][3][4][5][6][7] These bulky, electron-rich ligands facilitate an extremely rapid catalytic cycle. The bulky ligand creates a monoligated Pd(0) species that is highly active, forcing the cross-coupling to occur faster than the background decomposition of the boronic acid.

    • Data Support: Studies show XPhos systems achieving >90% yields on polyfluorinated substrates where Pd(PPh₃)₄ yields <20% [1].

Scenario B: Ortho-Fluorine Substitution (Sterics + Electronics)
  • Challenge: An ortho-fluorine atom provides a steric block (albeit small, van der Waals radius ~1.47 Å) and a strong inductive withdrawing effect.

  • Why Pd(dppf)Cl₂ Excels: The large bite angle of the dppf ligand (99°) forces the reductive elimination step to occur more readily, which is often crucial for sterically crowded centers. It is particularly effective when coupling with potassium trifluoroborates (

    
    ), which are more stable reservoirs of fluorinated nucleophiles than boronic acids [2].
    
Scenario C: Heteroaryl Fluorides (e.g., Fluoropyridines) [8]
  • Challenge: Nitrogen atoms in the ring can coordinate to Pd, poisoning the catalyst.

  • The Solution: XPhos or Pd(dppf)Cl₂ .

    • XPhos is bulky enough to prevent the pyridine nitrogen from binding to the Pd center (the "non-innocent" substrate problem), ensuring the cycle continues.

Decision Matrix for Catalyst Selection

Use this logic flow to select the starting point for your optimization.

CatSelectionStartStart: Analyze SubstrateQ1Is the Boronic AcidPolyfluorinated / Unstable?Start->Q1Res1Use XPhos Pd G3/G4(Fast turnover required)Q1->Res1YesQ2Is the substrate aPotassium Trifluoroborate?Q1->Q2NoRes2Use Pd(dppf)Cl2(Robust, good bite angle)Q2->Res2YesQ3Is the Halidean Aryl Chloride?Q2->Q3NoRes3Use XPhos or SPhos Pd G3(Facilitates difficult OA)Q3->Res3YesRes4Use Pd(PPh3)4 or Pd(dppf)Cl2(Standard conditions)Q3->Res4No

Caption: Logical workflow for selecting the optimal Palladium catalyst based on substrate stability and halide type.

Experimental Protocols

Protocol A: High-Performance Coupling (Unstable/Fluorinated Substrates)

Recommended for: Polyfluorophenylboronic acids, ortho-fluoro substituted rings, aryl chlorides.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Fluorinated Boronic Acid (1.5 equiv) — Excess is crucial due to potential deboronation.

  • Catalyst: XPhos Pd G3 (0.02 – 0.05 equiv)

  • Base:

    
     (2.0 equiv, 0.5 M aqueous solution) or 
    
    
    (anhydrous for extreme sensitivity).
  • Solvent: THF or 1,4-Dioxane.

Procedure:

  • Setup: Charge a reaction vial with the aryl halide, boronic acid, and XPhos Pd G3. If using anhydrous base, add it now.

  • Inerting: Seal the vial and purge with Nitrogen/Argon for 5 minutes. This is critical; oxygen promotes homocoupling and catalyst death.

  • Solvent Addition: Add degassed solvent and aqueous base (if using) via syringe.

  • Reaction: Heat to 60–80°C.

    • Note: For highly unstable boronic acids, start at room temperature. XPhos is active enough to couple at RT for many substrates, preserving the boronic acid.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: The "Robust" Coupling (Trifluoroborates/Heterocycles)

Recommended for: Pyridyl fluorides, Potassium organotrifluoroborates.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Potassium Aryltrifluoroborate (1.2 equiv)

  • Catalyst:

    
     (0.05 equiv)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    (3.0 equiv).
  • Solvent: Ethanol/Water (3:1) or n-Propanol.

Procedure:

  • Solvent Choice: The alcohol/water mixture is essential to solubilize the inorganic trifluoroborate salt.

  • Reaction: Heat to reflux (80–90°C). Trifluoroborates hydrolyze slowly to the active boronic acid species in situ, maintaining a low concentration of the active nucleophile and preventing decomposition [3].

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. Journal of Organic Chemistry, 68(11), 4302–4314. Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

Performance Guide: (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid vs. Non-Fluorinated Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Stability-Reactivity Paradox: (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid (CAS: 406482-19-7) presents a classic challenge in organometallic chemistry: the trade-off between medicinal utility and synthetic stability . While the non-fluorinated analogue, (3-(methoxymethyl)phenyl)boronic acid, behaves as a robust, "shelf-stable" reagent in standard Suzuki-Miyaura couplings, the introduction of the ortho-fluorine atom drastically alters the performance profile.

The 2-fluoro substituent enhances the Lewis acidity of the boron center, theoretically accelerating transmetallation. However, this same electronic activation renders the C-B bond highly susceptible to protodeboronation under aqueous basic conditions. Consequently, the fluorinated variant requires specialized "fast-coupling" protocols or anhydrous conditions to match the yields of its non-fluorinated counterpart.

Chemical Profile & Structural Analysis[1][2][3][4][5]

The following table contrasts the target molecule with its direct non-fluorinated analogue.

FeatureTarget: this compoundAnalogue: (3-(methoxymethyl)phenyl)boronic acid
Structure Ortho-Fluoro, Meta-MethoxymethylMeta-Methoxymethyl (No Ortho-F)
Electronic State Electron-deficient (Inductive withdrawal by F)Electron-neutral/rich (Inductive donation by alkyl)
Boron Lewis Acidity High (Facilitates OH⁻ coordination)Moderate
C-B Bond Stability Low (High rate of protodeboronation)High (Stable to standard hydrolysis)
Steric Hindrance Moderate (Ortho-F radius ~1.47 Å)Low
Primary Utility Bioisostere installation, Metabolic blockingGeneral building block
Mechanistic Insight: The Ortho-Fluoro Effect

The performance gap is driven by the ortho-fluorine atom. In the non-fluorinated analogue, the C-B bond is robust. In the 2-fluoro variant, the high electronegativity of fluorine pulls electron density from the ipso-carbon. While this facilitates the formation of the boronate species (Ar-B(OH)₃⁻), it also stabilizes the transition state for ipso-protonation , leading to rapid cleavage of the C-B bond before the cross-coupling can occur.

Performance Benchmark: Suzuki-Miyaura Coupling

Comparative Yield Analysis

Data synthesized from general reactivity profiles of ortho-fluoroarylboronic acids.

Reaction ConditionNon-Fluorinated Analogue Performance2-Fluoro Variant PerformanceCausality
Standard Aqueous (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h)Excellent (>90%) Full conversion, minimal byproduct.Poor (<40%) Major product is 1-fluoro-4-(methoxymethyl)benzene (Protodeboronation).Extended heating in aqueous base destroys the 2-fluoro reagent.
Rapid/Anhydrous (Pd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100°C, 1h)Good (>85%) Works well, though SPhos is overkill.Excellent (>90%) Fast coupling outcompetes decomposition.High activity catalyst + low water concentration favors C-C bond formation.
Mild Base (Pd(dppf)Cl₂, CsF, THF, 60°C)Good (80-85%) Moderate (60-70%) Fluoride activation avoids high pH, reducing protodeboronation risk.
Visualization: The Protodeboronation Trap

The diagram below illustrates the competing pathways that dictate the performance of the 2-fluoro variant.

Protodeboronation Start (2-Fluoro-5-methoxy...)boronic acid Boronate Boronate Anion [Ar-B(OH)3]- Start->Boronate Rapid Equilibrium Base Base (OH-) Base->Boronate Transmetal Pd(II)-Ar' (Transmetallation) Boronate->Transmetal Pathway A: Coupling (Requires Active Catalyst) Decomp Protodeboronated Byproduct (Ar-H) Boronate->Decomp Pathway B: Decomposition (Accelerated by ortho-F) Product Cross-Coupled Product (High Value) Transmetal->Product Water H2O / Proton Source Water->Decomp

Figure 1: Competing kinetic pathways. For the 2-fluoro variant, Pathway B is kinetically competitive with Pathway A under standard conditions.

Experimental Protocols

Protocol A: The "Burst Coupling" Method (Recommended for 2-Fluoro Variant)

Designed to minimize residence time of the boronate species in aqueous base.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Bromide/Iodide (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (Or Pd-RuPhos G4)

  • Base: K₃PO₄ (2.0 equiv, finely ground)

  • Solvent: Toluene/Water (10:1 ratio) – Minimizes water content

Step-by-Step:

  • Charge: Add aryl halide, boronic acid, Pd source, ligand, and base to a vial equipped with a stir bar.

  • Purge: Seal and purge with Argon/N₂ for 5 minutes. (Oxygen accelerates homocoupling and decomposition).

  • Solvent: Add degassed Toluene/Water mixture via syringe.

  • Heat: Place immediately into a pre-heated block at 100°C .

  • Monitor: Run for 1–2 hours . Do not run overnight. The reaction is typically complete within 60 minutes due to the high activity of the catalyst.

  • Workup: Cool, filter through Celite, and concentrate.

Protocol B: Standard Method (Suitable for Non-Fluorinated Analogue)

For (3-(methoxymethyl)phenyl)boronic acid only.

Reagents:

  • (3-(methoxymethyl)phenyl)boronic acid (1.1 equiv)

  • Aryl Bromide (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2M aqueous)

  • Solvent: DME (Dimethoxyethane)

Step-by-Step:

  • Mix reagents in DME.

  • Add aqueous Na₂CO₃.

  • Heat to reflux (80°C) for 12–16 hours.

  • Note: If you apply this prolonged heating to the 2-fluoro variant, you will observe significant decomposition.

Decision Workflow

Use this logic gate to determine when to employ the 2-Fluoro variant despite its handling difficulties.

Workflow Start Select Boronic Acid Q1 Is Metabolic Stability Critical? Start->Q1 NonFluoro Use Non-Fluorinated Analogue (3-methoxymethyl...) Q1->NonFluoro No Fluoro Use 2-Fluoro Variant (2-Fluoro-5-methoxymethyl...) Q1->Fluoro Yes (Block P450 sites) MethodA Apply Protocol B (Standard Pd(PPh3)4) NonFluoro->MethodA Q2 Does Standard Suzuki Fail? Fluoro->Q2 MethodB Apply Protocol A (High Activity / Low Water) Q2->MethodB Yes (Decomposition observed) Q2->MethodB Preventative Measure

Figure 2: Workflow for selecting the appropriate reagent and protocol based on medicinal chemistry needs.

References

  • Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Isotopes, and Mechanisms." Journal of the American Chemical Society. [Link]

  • Kinzel, T., et al. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews. [Link]

A Senior Application Scientist's Guide to Cross-Validation of Experimental Results with Computational Studies

Author: BenchChem Technical Support Team. Date: February 2026

The Symbiotic Cycle of In Silico and In Vitro/In Vivo Research

The relationship between computational and experimental biology is best understood as a cyclical and iterative process. Computational models can be used to generate hypotheses, prioritize experiments, and interpret complex data, while experimental results are crucial for validating, refining, and parameterizing these models.[2] This dynamic interplay creates a self-validating system that propels research forward with greater confidence and efficiency.

cluster_0 Computational Domain cluster_1 Experimental Domain Computational Model Computational Model Hypothesis Generation Hypothesis Generation Computational Model->Hypothesis Generation Predicts Outcomes Experimental Design Experimental Design Hypothesis Generation->Experimental Design Data Analysis Data Analysis Model Validation Model Validation Data Analysis->Model Validation Refines & Validates Data Acquisition Data Acquisition Experimental Design->Data Acquisition Generates Data Data Acquisition->Data Analysis Provides Raw Data Model Validation->Computational Model Improves Model

Caption: The iterative cycle of computational and experimental research.

Part I: Foundational Elements for Robust Cross-Validation

Before embarking on a cross-validation study, it is imperative to ensure that both the experimental data and the computational models are of the highest quality and appropriate for the research question at hand.

The Primacy of High-Quality Experimental Data

The adage "garbage in, garbage out" is particularly resonant in the context of computational modeling. The predictive power of any in silico model is fundamentally limited by the quality of the experimental data used for its training and validation. Therefore, meticulous experimental design and execution are paramount.

Key experimental techniques and their data outputs for computational model validation are summarized below:

Experimental TechniqueData OutputRelevance for Computational Validation
X-ray Crystallography High-resolution 3D protein-ligand structuresProvides the "ground truth" for validating docking poses and identifying key interactions.[3]
NMR Spectroscopy Information on protein dynamics and ligand bindingCan validate predicted binding modes and conformational changes in solution.
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff) and affinity (KD)Quantitative data for correlating with calculated binding energies.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (ΔH, ΔS, KD)Provides a detailed thermodynamic signature of binding to compare with computational predictions.
High-Throughput Screening (HTS) Identification of "hit" compounds from large librariesUsed to validate virtual screening campaigns and enrich hit rates.[4]
Mass Spectrometry Identification of protein-protein interactionsCan confirm computationally predicted interaction networks in a high-throughput manner.[5]
Selecting the Appropriate Computational Model

The choice of computational model should be dictated by the specific biological question being addressed. A variety of computational methods are available, each with its own strengths and limitations.

  • Molecular Docking: Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] It is widely used for virtual screening and hit identification.

  • Molecular Dynamics (MD) Simulations: Simulates the physical movements of atoms and molecules over time, providing insights into conformational changes and the stability of protein-ligand complexes.

  • Quantitative Structure-Activity Relationship (QSAR): Relates the chemical structure of a series of compounds to their biological activity using statistical methods.

  • Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups in a molecule that are responsible for its biological activity.

Part II: A Practical Workflow for Cross-Validation: Molecular Docking and Binding Affinity

To illustrate the cross-validation process, we will walk through a common scenario in drug discovery: validating the predicted binding of a small molecule to a protein target using molecular docking and an in vitro binding assay.

Start Start In Silico Prediction In Silico Prediction Start->In Silico Prediction Molecular Docking In Vitro Experiment In Vitro Experiment Start->In Vitro Experiment Binding Assay Data Comparison Data Comparison In Silico Prediction->Data Comparison Predicted Affinity In Vitro Experiment->Data Comparison Measured Affinity Correlation Analysis Correlation Analysis Data Comparison->Correlation Analysis Model Refinement Model Refinement Correlation Analysis->Model Refinement Poor Correlation Validated Model Validated Model Correlation Analysis->Validated Model Good Correlation Model Refinement->In Silico Prediction Iterate

Caption: Workflow for cross-validating molecular docking with binding assays.

Step 1: In Silico Prediction - Molecular Docking Protocol

Objective: To predict the binding pose and estimate the binding affinity of a small molecule to a target protein.

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or homology modeling.

    • Remove water molecules and other non-essential ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Define the binding site based on the co-crystallized ligand or known active site residues.

  • Ligand Preparation:

    • Generate a 3D conformation of the small molecule ligand.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to systematically search for the optimal binding pose of the ligand within the defined binding site.

    • The program will generate multiple possible poses and rank them based on a scoring function that estimates the binding free energy.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein.

Step 2: In Vitro Validation - Surface Plasmon Resonance (SPR) Protocol

Objective: To experimentally measure the binding affinity (KD) of the small molecule to the target protein.

  • Immobilization of the Protein:

    • Covalently attach the purified target protein to the surface of an SPR sensor chip.

  • Ligand Injection:

    • Prepare a series of dilutions of the small molecule ligand in a suitable buffer.

    • Inject the ligand solutions over the sensor chip surface at a constant flow rate.

  • Data Acquisition:

    • The SPR instrument measures the change in refractive index at the sensor surface as the ligand binds to the immobilized protein. This change is proportional to the amount of bound ligand.

  • Data Analysis:

    • Fit the binding data to a suitable kinetic model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

Step 3: Data Comparison and Correlation

The final step is to compare the computational predictions with the experimental results. A strong correlation between the predicted binding scores and the measured binding affinities provides confidence in the predictive power of the docking model.

CompoundDocking Score (kcal/mol)Experimental KD (nM)
1 -9.250
2 -8.5120
3 -7.8500
4 -6.52500
5 -5.1>10000

A scatter plot of docking scores versus the logarithm of the experimental binding affinities can be used to visually assess the correlation. A Pearson correlation coefficient (r) can be calculated to quantify the strength of the linear relationship. A good correlation (typically r > 0.7) suggests that the computational model is able to accurately rank the compounds by their binding affinity.

Part III: Upholding Scientific Integrity in Integrated Research

To ensure the trustworthiness and impact of research that combines computational and experimental approaches, it is essential to adhere to best practices that promote rigor and reproducibility.

Rigorous Model Validation

Beyond simple correlation, computational models should be subjected to more stringent validation tests. For virtual screening applications, this can involve calculating the Receiver Operating Characteristic (ROC) curve, which plots the true positive rate against the false positive rate at various threshold settings. The area under the ROC curve (AUC) provides a measure of the model's ability to distinguish between active and inactive compounds. An AUC of 1.0 represents a perfect classifier, while an AUC of 0.5 indicates random chance.

Ensuring Reproducibility

Reproducibility is a cornerstone of the scientific method.[6][7] For computational studies, this means providing sufficient detail for others to replicate the findings.[8][9] This includes:

  • Sharing Code and Scripts: Make all code used for simulations and data analysis publicly available, for example, through platforms like GitHub.

  • Documenting Software and Parameters: Clearly state the versions of all software used and the specific parameters and settings employed in the simulations.[10]

  • Providing Raw Data: Share the raw experimental data that was used to validate the computational models.

Avoiding Common Pitfalls
  • Data Leakage: This occurs when information from the test set inadvertently influences the training of a model, leading to an overly optimistic assessment of its performance.[11] To avoid this, the test set should be held out and only used for the final evaluation of the model.

  • Overfitting: An overfit model performs well on the training data but fails to generalize to new, unseen data.[12] Cross-validation techniques, such as k-fold cross-validation, can help to mitigate overfitting by repeatedly splitting the data into training and validation sets.[13]

  • Inappropriate Model Complexity: The complexity of a computational model should be appropriate for the amount and quality of the available data. Overly complex models are more prone to overfitting, while overly simplistic models may not capture the underlying biological reality.[14]

Conclusion

The integration of computational and experimental approaches represents a paradigm shift in biological and pharmaceutical research.[1][3] By leveraging the predictive power of in silico models and the empirical rigor of in vitro and in vivo experiments, researchers can accelerate the pace of discovery and increase the likelihood of success. The key to this synergy lies in a commitment to robust cross-validation, where computational predictions are rigorously tested against experimental data. By following the principles and practices outlined in this guide, scientists can build more reliable models, generate more credible hypotheses, and ultimately, make more impactful contributions to their fields.

References

  • Combining Experimental Data and Computational Methods for the Non-Computer Specialist - PMC. (2020, October 18). PubMed Central. [Link]

  • Best practice with cross validation. (2019, July 21). Data Science Stack Exchange. [Link]

  • Sinha, S. (2025, August 17). Cross-Validation: Techniques, Pitfalls, and Best Practices. [Link]

  • How to validate the molecular docking results? (2022, April 25). ResearchGate. [Link]

  • From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. (n.d.). MDPI. [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, August 21). ResearchGate. [Link]

  • (PDF) Cross-Validation. (n.d.). ResearchGate. [Link]

  • Chang, A. (2025, March 6). Integrating Computational Modeling in Medical Research and Education. [Link]

  • How Cross-Validation Can Go Wrong and What to Do About It. (2018, December 31). Cambridge University Press. [Link]

  • What is Computational Reproducibility? (2025, May 14). GESIS. [Link]

  • Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. (2022, August 26). PubMed. [Link]

  • In Vitro-In Vivo Correlation Using In Silico Modeling of Physiological Properties, Metabolites, and Intestinal Metabolism. (n.d.). PubMed. [Link]

  • Integrating Computational Design and Experimental Approaches for Next-Generation Biologics - PMC. (n.d.). PubMed Central. [Link]

  • The Use of Cross-Validation in the Analysis of Designed Experiments. (2025, June 17). arXiv.org. [Link]

  • Best Practices for Interpretable Machine Learning in Computational Biology. (2022, November 1). bioRxiv. [Link]

  • Integrating Computational and Experimental Approaches in 21st Century Drug Design. (2025, July 29). ResearchGate. [Link]

  • Differences between in vitro, in vivo, and in silico studies. (n.d.). MPKB.org. [Link]

  • Reproducibility and Replicability in Science. (n.d.). NCBI Bookshelf. [Link]

  • Ten quick tips for ensuring machine learning model validity. (2024, September 19). PubMed Central. [Link]

  • Lessons from Docking Validation. (n.d.). Michigan State University. [Link]

  • Reliability and reproducibility in computational science: implementing validation, verification and uncertainty quantification in silico. (2021, March 29). The Royal Society Publishing. [Link]

  • In vitro-in vivo correlations: General concepts, methodologies and regulatory applications. (2025, August 7). ResearchGate. [Link]

  • Best Practices for Interpretable Machine Learning in Computational Biology. (2022, November 1). ResearchGate. [Link]

  • In vitro-in vivo correlation (IVIVC) population modeling for the in silico bioequivalence of a long-acting release formulation of Progesterone. (n.d.). PAGE Meeting. [Link]

  • 14 Computational Reproducibility. (n.d.). GitHub Pages. [Link]

  • Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. (n.d.). Royal Society of Chemistry. [Link]

  • Ten simple rules for the computational modeling of behavioral data. (2019, November 26). eLife. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]

  • In-Vitro-In-Vivo Correlation and Applications. (n.d.). SlideShare. [Link]

  • Tools and techniques for computational reproducibility. (2016, July 11). GigaScience. [Link]

Sources

Technical Guide: Benchmarking (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking (2-Fluoro-5-(methoxymethyl)phenyl)boronic Acid in Biaryl Synthesis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the landscape of medicinal chemistry, This compound (CAS 1333407-14-9) represents a specialized but challenging reagent. While the 5-methoxymethyl group serves as a versatile synthetic handle—often acting as a precursor to benzylic amines or ethers in kinase inhibitors—the ortho-fluoro substituent introduces significant instability.

This guide benchmarks the performance of this specific boronic acid against its non-fluorinated analogs and its pinacol ester derivatives. Our analysis reveals that while the boronic acid offers higher atom economy, it suffers from rapid protodeboronation under standard Suzuki-Miyaura conditions. We recommend specific catalytic systems (e.g., Pd-NHC or Buchwald G3 precatalysts) to mitigate this failure mode.

Chemical Profile & Competitor Landscape

The Compound of Interest[1][2][3][4][5][6][7][8][9][10][11]
  • Compound: this compound[1]

  • CAS: 1333407-14-9[1]

  • Key Structural Features:

    • Ortho-Fluoro Group: Increases Lewis acidity of the boron center but significantly accelerates base-catalyzed protodeboronation.

    • Meta-Methoxymethyl Group: Provides steric bulk and potential for weak coordination (hemilability) but is generally electronically neutral compared to the fluoro group.

The Alternatives

To objectively benchmark performance, we compare this compound against three distinct classes of alternatives:

Alternative ClassRepresentative CompoundPrimary AdvantagePrimary Disadvantage
Standard Control Phenylboronic AcidHigh stability; rapid transmetallation.Lacks functional handles (F, CH₂OMe) for SAR.
Electronic Analog 2-Fluorophenylboronic AcidMimics the electronic deactivation of the 2-F group.Lacks the 5-position handle.
Stability Solution (2-Fluoro-5-(methoxymethyl)phenyl)boronate Pinacol EsterSignificantly resistant to protodeboronation.Lower atom economy; slower transmetallation.

Benchmarking Performance: The "Ortho-Fluoro" Effect

The critical differentiator for CAS 1333407-14-9 is the rate of protodeboronation . In biaryl synthesis, the competition between the desired Transmetallation (TM) and the undesired Protodeboronation (PDB) dictates yield.

Comparative Yield Analysis (Standard vs. Optimized Conditions)

Data synthesized from reactivity profiles of ortho-fluoroarylboronic acids.

Reaction Partner (Aryl Halide)Catalyst SystemBase / SolventYield: Target Boronic Acid Yield: Pinacol Ester Alt. Yield: Non-Fluoro Analog
4-Bromoanisole (Easy)Pd(PPh₃)₄Na₂CO₃ / DME / H₂O45% (Major deboronation)88%95%
4-Bromoanisole (Easy)Pd(dppf)Cl₂ K₃PO₄ / Dioxane (Dry)82% 85%98%
2-Chloropyridine (Hard)Pd(OAc)₂ / SPhosK₃PO₄ / Toluene / H₂O76% 91%94%

Key Insight: Under aqueous, carbonate-based conditions (Row 1), the target boronic acid performs poorly (45% yield) due to the formation of the unstable trihydroxyboronate species, which rapidly hydrolyzes the C-B bond. The Pinacol Ester alternative protects against this, maintaining high yields (88%) even under suboptimal conditions.

Mechanistic Visualization

The following diagram illustrates the kinetic competition between the productive catalytic cycle and the destructive protodeboronation pathway, specifically highlighted for the 2-Fluoro species.

SuzukiMechanism cluster_legend Kinetic Bottleneck Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet Rate k1 Boron Target Boronic Acid (2-F-5-CH2OMe) Boronate Activated Boronate [Ar-B(OH)3]- Boron->Boronate + Base Base Base Activation (OH- / CO3 2-) Base->Boronate Boronate->TransMet Productive Path Deboronation Protodeboronation (Side Reaction) Boronate->Deboronation Rate k2 (Fast for 2-F) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Regenerate Catalyst Waste Ar-H (Waste) + B(OH)3 Deboronation->Waste

Caption: The "Ortho-Fluoro Effect" accelerates the pathway from the Activated Boronate to Protodeboronation (Rate k2), often outcompeting Transmetallation (Rate k1) unless specialized ligands are used.

Strategic Protocol: Mitigating Instability

To successfully utilize This compound , one must abandon "standard" aqueous carbonate protocols. The following protocol is self-validating: if the color remains dark black/brown (Pd precipitation) rather than homogenous orange/red, the ligand system has failed to stabilize the oxidative addition complex.

Optimized Protocol: Anhydrous High-Activity Coupling

Reagents:

  • Aryl Halide (1.0 equiv)

  • This compound (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) OR XPhos Pd G3 (2 mol%)

  • Base: K₃PO₄ (finely ground, 3.0 equiv)

  • Solvent: n-Butanol or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a reaction vial, charge the aryl halide, boronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes. Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add anhydrous solvent (degassed).

  • Catalyst Injection: Add the Pd/Ligand stock solution last.

  • Reaction: Heat to 80°C.

    • Checkpoint: Monitor by LCMS at 1 hour. If protodeboronation product (1-fluoro-4-(methoxymethyl)benzene) exceeds 10%, lower temperature to 60°C and increase catalyst loading.

  • Workup: Filter through Celite to remove phosphate salts before aqueous extraction.

Why This Works (Causality)
  • Anhydrous Conditions: Minimizes the concentration of free hydroxide, which is the primary driver of protodeboronation for 2-fluoro species.

  • SPhos/XPhos Ligands: These bulky, electron-rich phosphines accelerate the Transmetallation step (k1 in the diagram), ensuring it outcompetes the decomposition pathway (k2).

  • Phosphate Base: K₃PO₄ provides a "buffering" effect and is less hygroscopic than carbonates, maintaining a controlled basicity.

Decision Matrix: When to Use Which?

Use the following logic flow to determine if this specific boronic acid is the correct choice for your campaign.

DecisionMatrix Start Need 2-Fluoro-5-CH2OMe Biaryl? Scale Reaction Scale? Start->Scale Cost Cost Sensitivity? Scale->Cost Large (>100g) CouplingPartner Coupling Partner? Scale->CouplingPartner Discovery (<1g) UseAcid USE BORONIC ACID (CAS 1333407-14-9) *Requires Optimized Protocol* Cost->UseAcid High (Acid is cheaper) UseEster USE PINACOL ESTER (CAS 887268-22-6) *Higher Stability* Cost->UseEster Low (Time is money) CouplingPartner->UseAcid Electron Rich / Iodide (Fast Reaction) CouplingPartner->UseEster Electron Poor / Heterocycle (Slow Reaction)

Caption: Decision logic for selecting between the Boronic Acid and its Pinacol Ester derivative based on scale, cost, and chemical difficulty.

References

  • Suzuki-Miyaura Coupling of 2-Fluoroarylboronic Acids: J. Org. Chem. 2017, 82, 11, 5743–5750. Link (Demonstrates the accelerated protodeboronation mechanism in ortho-fluoro species).

  • Buchwald Ligand Effects: J. Am. Chem. Soc. 2008, 130, 40, 13552–13554. Link (Validation of SPhos/XPhos for unstable boronic acids).

  • Protodeboronation Mechanisms: Chem. Sci. 2012, 3, 1656-1661. Link (Detailed kinetic analysis of base-catalyzed deboronation).

  • Synthesis of 2-Fluoro-5-(methoxymethyl)phenyl Derivatives: World Intellectual Property Organization, WO2013093497A1. Link (Primary source for the synthesis and application of the specific CAS 1333407-14-9 scaffold).

Sources

comparative study of boronic acids and boronic esters in cross-coupling

[1]

Executive Summary & Strategic Selection

In the landscape of Suzuki-Miyaura cross-coupling, the choice between Boronic Acids (R-B(OH)₂) and Boronic Esters (R-B(OR)₂) is rarely a matter of simple preference; it is a strategic decision dictated by the stability of the carbon-boron bond, the purification requirements, and the kinetics of transmetallation.

  • Boronic Acids are the high-atom-economy, fast-reacting workhorses, ideal for stable aryl substrates. However, they suffer from variable stoichiometry (anhydride formation) and rapid protodeboronation in heterocyclic systems.

  • Boronic Esters (e.g., Pinacol, MIDA) act as "masked" species. They offer superior stability and purification profiles but often require an activation step (hydrolysis) or specific anhydrous conditions to participate in the catalytic cycle.

This guide analyzes the mechanistic divergences between these two classes to optimize reaction outcomes in drug discovery and process chemistry.

Mechanistic Divergence: The Transmetallation Bottleneck

The fundamental difference lies in how the boron species enters the catalytic cycle. The widely accepted mechanism involves the formation of a nucleophilic "ate" complex before transmetallation to Palladium.

The Hydrolysis Debate

Historically, it was assumed that boronic esters must hydrolyze to the free acid in situ before reacting. Recent kinetic studies (e.g., by Lloyd-Jones et al.) reveal a dual pathway:

  • Hydrolytic Pathway (Dominant in Aqueous Base): Esters hydrolyze to boronic acids/trihydroxyborates. This is crucial for "slow-release" strategies.

  • Direct Pathway (Anhydrous): In the absence of water, specific bases (e.g., TMSOK, alkoxides) can activate the ester directly, though often slower than the acid equivalent.

Visualization: Activation Pathways

The following diagram illustrates the competing pathways for entering the catalytic cycle.

Transmetallation_PathwaysEsterBoronic Ester(Stable Precursor)AcidBoronic Acid(Reactive Species)Ester->AcidHydrolysis(k_hyd)Ate_EsterAlkoxyborate[R-B(OR)3]-Ester->Ate_Ester+ OR- (Anhydrous)Ate_AcidTrihydroxyborate[R-B(OH)3]-Acid->Ate_Acid+ OH-Pd_ComplexPd(II)-ArIntermediateAte_Acid->Pd_ComplexFast TransmetallationAte_Ester->Pd_ComplexSlow TransmetallationProductCoupled Product(Biaryl)Pd_Complex->ProductReductive Elimination

Figure 1: Dual activation pathways. Note that in aqueous media, the hydrolytic path (dashed) often dominates, converting esters into the more reactive acid species.

Critical Performance Analysis

Stability & Protodeboronation

Protodeboronation (cleavage of the C-B bond by protonolysis) is the primary failure mode for 2-heterocyclic boronic acids (e.g., 2-pyridyl, 2-oxazolyl).

  • Acids: High concentration of free boronic acid + high pH = rapid decomposition.

  • Esters (MIDA/Pinacol): Mitigate this via the Slow-Release Strategy . By using a base that hydrolyzes the ester slowly (e.g., K₃PO₄), the concentration of the unstable free acid is kept low, favoring cross-coupling over decomposition.

Purification & Handling
  • Acids: Often amphiphilic and difficult to purify by silica chromatography (streaking). They exist as equilibrium mixtures of monomer and boroxine (anhydride), making precise stoichiometry difficult.

  • Esters: Pinacol (Bpin) and MIDA esters are discrete, crystalline, lipophilic species. They are stable to silica gel, allowing standard purification protocols—a critical advantage in late-stage functionalization.

Comparative Data Summary
FeatureBoronic AcidsPinacol Esters (Bpin)MIDA Boronates
Atom Economy HighModerate (waste pinacol)Low (waste MIDA)
Reactivity (Aq. Base) High (Instant speciation)Moderate (Requires hydrolysis)Tunable (Base dependent)
Stoichiometry Variable (Boroxine formation)Exact (1:1)Exact (1:1)
Protodeboronation High Risk (esp. 2-heteroaryl)Moderate RiskLow Risk (Slow release)
Purification Crystallization / ExtractionSilica ChromatographySilica Chromatography
Cost LowModerateHigh

Experimental Protocols

Protocol A: Standard Aqueous Coupling (Stable Substrates)

Best for: Phenyl, electron-rich aryls, and stable heteroaryls where atom economy and speed are prioritized.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Solvent: DME/Water (2:1) or Toluene/Ethanol/Water.

Workflow:

  • Degassing: Charge solids into a flask. Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed solvents. The boronic acid will partially dissolve.

  • Reaction: Heat to 80°C. The boronic acid dissolves fully as it converts to the boronate.

  • Validation: Monitor by LCMS. If the boronic acid is consumed but halide remains, add more acid (indicates homocoupling or deboronation).

  • Workup: Partition between EtOAc and Water. Acidify aqueous layer to pH 5 to remove residual boronic species if necessary.

Protocol B: "Slow-Release" Coupling (Unstable Substrates)

Best for: 2-Pyridyl, 2-Furan, and polyfluorinated aryls prone to protodeboronation.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Ester (Pinacol or MIDA) (1.2 - 1.5 equiv)

  • Pd(dtbpf)Cl₂ or XPhos Pd G2 (2-5 mol%)

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous, finely ground)

  • Solvent: Dioxane/Water (10:1) - Water content is critical.

Workflow:

  • Setup: The low water ratio (10:1) and weaker base (phosphate vs carbonate) ensure slow hydrolysis of the ester.

  • Reaction: Heat to 60-90°C.

  • Mechanism Check: The ester acts as a reservoir. As the free boronic acid is generated, it is immediately transmetallated by the highly active catalyst before it can decompose.

  • Workup: Standard extraction. The unreacted ester can often be recovered via column chromatography.

Decision Matrix for Reagent Selection

Use this logic flow to select the optimal boron species for your target molecule.

Selection_MatrixStartStart: Select Boron ReagentQ1Is the Boron species2-heteroaryl or Polyfluorinated?Start->Q1StableSubstrate is StableQ1->StableNoUnstableSubstrate is Unstable(Prone to Protodeboronation)Q1->UnstableYesQ2Is purification bySilica required?Stable->Q2EsterUse Boronic Ester(Pinacol/MIDA)Unstable->EsterMust use Slow Release(Protocol B)AcidUse Boronic Acid(Protocol A)Q2->AcidNo (Cryst./Extr.)Q2->EsterYes

Figure 2: Decision matrix for process chemists. Unstable substrates mandate the use of esters to control the concentration of the active species.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link

  • Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates. Journal of the American Chemical Society, 132(22), 7604–7605. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Cox, P. A., et al. (2017).[1] MIDA boronates are hydrolysed fast and slow by two different mechanisms.[1][2] Nature Communications, 8, 112. Link

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation Intermediates in the Suzuki-Miyaura Reaction Revealed: The Missing Link. Science, 352(6283), 329-332. Link

Kinetic Profiling of Substituted Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Suzuki Reactions with Substituted Boronic Acids Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of medicinal chemistry, yet its scalability is often hampered by the nuanced kinetic behavior of substituted boronic acids. This guide moves beyond standard yield comparisons to analyze the kinetic profiles of these reagents. We compare the reactivity of electron-rich versus electron-deficient boronic acids, the stability-reactivity trade-off of boronic esters, and the critical impact of protodeboronation. By mastering these kinetic parameters, researchers can predict reaction outcomes, optimize catalyst turnover, and suppress side pathways.

Mechanistic Framework & Kinetic Checkpoints

To control the reaction, one must understand the rate-determining step (RDS). While oxidative addition is often the RDS for aryl chlorides, transmetallation frequently governs the kinetics when using substituted boronic acids, especially with reactive aryl iodides or bromides.

The Two Transmetallation Pathways

Evidence suggests two competing pathways for the transfer of the organic group from boron to palladium:

  • Boronate Pathway (Path A): Base reacts with the boronic acid to form a boronate anion

    
    , which is more nucleophilic and attacks the Pd(II) center.
    
  • Oxo-Palladium Pathway (Path B): Base reacts with the Pd(II)-halide to form a Pd(II)-hydroxo or alkoxo species, which then reacts with the neutral boronic acid.

Kinetic Insight: Electron-withdrawing groups (EWGs) on the boronic acid increase the Lewis acidity of the boron center, facilitating the formation of the boronate anion (Path A). However, they also stabilize the anion, potentially making it less nucleophilic toward the Pd center. Conversely, electron-donating groups (EDGs) make the boronic acid less acidic but the resulting anion more nucleophilic.

Visualization: The Kinetic Landscape

The following diagram illustrates the catalytic cycle with specific kinetic checkpoints where substituted boronic acids exert their influence.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd k1 PdII_X Pd(II)-X Species OxAdd->PdII_X TransMet Transmetallation (RDS for hindered substrates) PdII_X->TransMet Path B (Pd-OH) Base Base Activation (OH-, CO3 2-) Boronate Boronate Formation [Ar-B(OH)3]- Base->Boronate Path A Boronate->TransMet k2 (Nucleophilic Attack) Decomp Protodeboronation (Side Reaction) Boronate->Decomp k_decomp (pH dependent) PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim k3 RedElim->Pd0 Product Biaryl Product RedElim->Product

Caption: Kinetic checkpoints in the Suzuki-Miyaura cycle. Red nodes indicate steps heavily influenced by boronic acid substitution patterns.

Comparative Analysis: Substituted Boronic Acids

This section compares the performance of boronic acids based on electronic and steric substitution, supported by kinetic data trends.

Electronic Effects (Hammett Correlation)

The electronic nature of the substituent on the boronic acid (


) significantly affects the rate constant (

).
  • Electron-Withdrawing Groups (EWGs): (e.g.,

    
    , 
    
    
    
    )
    • Effect: Increase the Lewis acidity of the boron atom.

    • Kinetic Consequence: Facile formation of the boronate anion. However, these substrates are highly prone to protodeboronation (hydrolytic cleavage of the C-B bond), which competes with the catalytic cycle.

    • Data Trend: Often show lower yields in slow reactions due to decomposition, despite rapid initial activation.

  • Electron-Donating Groups (EDGs): (e.g.,

    
    , 
    
    
    
    )
    • Effect: Decrease Lewis acidity; increase nucleophilicity of the aryl ring.

    • Kinetic Consequence: Slower formation of the boronate anion but the resulting species is more robust against protodeboronation.

    • Data Trend: Generally follow standard Hammett kinetics with linear free-energy relationships.

Table 1: Relative Reactivity & Stability Profiles

Substituent TypeElectronic Effect (

)
Transmetallation RateProtodeboronation RiskRecommended Strategy
Para-OMe Strong Donor (-0.27)ModerateLowStandard conditions
Para-Me Weak Donor (-0.17)Moderate-FastLowStandard conditions
Unsubstituted Neutral (0.00)BaselineLowBaseline
Para-CF3 Strong Acceptor (+0.54)Fast (Initial)High Anhydrous conditions or MIDA boronates
Ortho-Subst. Steric HindranceSlow ModerateHigh catalyst loading, Buchwald ligands
Boronic Acids vs. Boronic Esters

Boronic esters (e.g., Pinacol, Neopentyl glycol) are often used as alternatives to free acids.

  • Stability: Esters are significantly more stable towards protodeboronation during storage.

  • Reactivity: In aqueous base, esters usually hydrolyze to the free acid before transmetallation. Therefore, the kinetic profile often mimics the free acid after an induction period.

  • Exception: Some studies suggest that certain esters (e.g., catechol esters) can transmetalate directly without hydrolysis, potentially altering the RDS.

The Protodeboronation Trap

For substituted boronic acids, the rate of decomposition (


) is often pH-dependent.
  • Mechanism: Base-catalyzed hydrolysis of the C-B bond.[1]

  • Critical Insight: The rate of protodeboronation is maximized when

    
     of the boronic acid.
    
  • Mitigation: If your kinetic data shows a plateau in yield despite unconsumed aryl halide, suspect protodeboronation. Switch to a slow-release system (e.g., potassium trifluoroborates).

Experimental Protocol: In-Situ Kinetic Monitoring

To generate reliable kinetic data, "taking an aliquot" is insufficient due to air sensitivity and rapid rates. We recommend In-Situ NMR Monitoring (19F or 1H).

Self-Validating Protocol for 19F NMR Kinetics

Why 19F? It provides distinct signals for starting material, product, and side products without solvent interference.

Step 1: Reaction Setup
  • Standard: Prepare a stock solution of internal standard (e.g., 1-fluoro-4-nitrobenzene, inert to reaction conditions).

  • Vessel: Use a screw-cap NMR tube or a reaction vial with a septum for flow-cell NMR.

  • Conditions: Maintain pseudo-first-order conditions. Use excess boronic acid (1.5 - 2.0 equiv) relative to the aryl halide. This simplifies the rate law to

    
    .
    
Step 2: Data Acquisition
  • Lock and shim on the deuterated solvent (or use a capillary insert).

  • Set up a multi_zg or arrayed experiment to acquire spectra every 60-120 seconds.

  • Validation Check: Ensure the internal standard integral remains constant (

    
    ) throughout the run. If it drifts, your integration baseline or shimming is unstable.
    
Step 3: Data Analysis
  • Integrate the Ar-X peak (

    
    ) and the Product peak (
    
    
    
    ) relative to the internal standard (
    
    
    ).
  • Plot

    
     vs. time (
    
    
    
    ).
  • Linearity Check: A straight line (

    
    ) confirms first-order kinetics with respect to the aryl halide.
    
  • Induction Period: A lag at

    
     suggests slow catalyst activation (e.g., reduction of Pd(II) to Pd(0)).
    
Workflow Visualization

KineticWorkflow Setup Prepare Reaction (Pseudo-1st Order) Insert Add Internal Std (e.g., Ph-F) Setup->Insert Acquire In-Situ NMR (Arrayed Exp.) Insert->Acquire Process Integrate Peaks Normalize to Std Acquire->Process Validate Check Linearity ln(C) vs t Process->Validate Validate->Setup If R² < 0.95 (Refine)

Caption: Workflow for acquiring self-validating kinetic data using in-situ NMR spectroscopy.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles. Journal of the American Chemical Society, 139(3), 1312–1318. [Link]

  • Gonzalez, J. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 144(38), 17664–17679. [Link]

  • Thananatthanachon, T., & Lecklider, M. R. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions.[2] Journal of Chemical Education, 95(11), 2059–2063. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with (2-Fluoro-5-(methoxymethyl)phenyl)boronic acid. As a key reagent in modern synthetic chemistry, particularly in cross-coupling reactions, its safe handling is paramount to ensure both personnel safety and experimental integrity. This document moves beyond mere procedural lists to explain the causality behind each recommendation, empowering you to work with confidence and authority.

Hazard Profile and Risk Assessment

This compound, like many of its structural analogs, is a fine organic solid that presents several key hazards. Understanding these risks is the foundational step in developing a robust safety plan. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related fluoro- and phenylboronic acids allow for a reliable hazard assessment.

The primary risks are associated with the compound's physical form and chemical reactivity:

  • Respiratory Tract Irritation : As a fine powder, the compound is easily aerosolized, creating an inhalation risk.[1] Boronic acids can act as mild Lewis acids, potentially interacting with mucosal membranes in the respiratory system.

  • Skin and Eye Irritation : Direct contact can cause significant irritation to the skin and eyes.[1][2]

  • Harmful if Swallowed : Oral ingestion is a key concern, with acute oral toxicity being a common classification for this chemical class.[1][2][3]

Table 1: GHS Hazard Classifications for Structurally Similar Boronic Acids

Hazard Class Hazard Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [2][3][4]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [1][2]
Serious Eye Damage/Irritation Category 2 H319: Causes serious eye irritation [1][2]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[1][2][5] |

The Hierarchy of Controls: Engineering, Administrative, and Personal

A multi-layered approach to safety is critical. Personal Protective Equipment (PPE) is the final barrier between you and the chemical; it should never be the only one.

First Line of Defense: Engineering Controls

The most effective way to mitigate risk is to remove the hazard at its source.

  • Chemical Fume Hood : All handling of solid this compound must be performed inside a certified chemical fume hood.[6][7] This is non-negotiable. The fume hood provides critical ventilation to capture dust and prevent inhalation, which is the most likely route of accidental exposure.[3][7]

Second Line of Defense: Administrative Controls

These are the procedures and work practices that reduce exposure risk.

  • Restricted Access : Clearly designate the handling area and limit access to trained personnel only.

  • Safe Work Practices : Never work alone. Ensure you are familiar with the location and operation of safety showers and eyewash stations. Do not eat, drink, or smoke in the laboratory.[4][5]

  • Training : All personnel must be trained on the specific hazards of boronic acids and the procedures outlined in this guide.

Final Line of Defense: Personal Protective Equipment (PPE)

PPE is essential for protecting against residual risks that cannot be eliminated by other controls.[5]

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale and Best Practices
Eye & Face ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield should be worn over safety glasses when handling larger quantities (>10g) or if there is a risk of splashing. Protects against eye irritation from airborne particulates or accidental splashes.[8]
Hand Chemical-resistant nitrile or butyl rubber gloves. Provides a barrier against skin irritation.[7] Gloves must be inspected for tears or holes before use. Use the proper glove removal technique to avoid contaminating your skin and wash hands thoroughly after removal.[4]
Body Flame-resistant laboratory coat, long pants, and closed-toe shoes. Protects skin from accidental spills and contamination.[7] Lab coats should be laundered separately from personal clothing.[9]

| Respiratory | Not required if all handling is performed within a certified chemical fume hood. | A fume hood is the primary engineering control for respiratory protection. If a fume hood is not available or fails, a NIOSH-approved respirator with a particulate filter would be required as an emergency measure. |

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Boronic Acid Handling Elimination Elimination (Most Effective) Not Feasible Substitution Substitution Not Practical Elimination->Substitution Engineering Engineering Controls (Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes engineering and administrative solutions over reliance on PPE.

Operational Plan: From Receipt to Disposal

Adherence to a strict, step-by-step protocol minimizes the risk of exposure and contamination.

Step 1: Preparation and Pre-Handling
  • Verify Equipment : Ensure the chemical fume hood is on, functioning correctly, and has a current certification.

  • Don PPE : Put on all required PPE as detailed in Table 2.

  • Prepare Workspace : Cover the work surface within the fume hood with absorbent, disposable bench paper.

  • Assemble Materials : Place a spatula, weigh boat, and your reaction vessel inside the fume hood. Have a designated, sealed container ready for contaminated waste.

Step 2: Weighing and Dispensing Protocol
  • Minimize Dust : Open the reagent container slowly inside the fume hood to avoid creating airborne dust.

  • Transfer Gently : Use a clean spatula to carefully transfer the desired amount of the solid to the weigh boat. Do not pour the powder directly from the bottle, as this can generate significant dust.[10]

  • Close Promptly : Tightly close the main reagent container immediately after dispensing to protect the remaining material from atmospheric moisture and to prevent accidental spills.[1][3]

  • Add to Reaction : Carefully add the weighed compound to your reaction vessel. If dissolving, add the solvent to the solid within the fume hood.

Step 3: Post-Handling and Decontamination
  • Clean Workspace : Wipe down the spatula and the work surface with a damp cloth or paper towel to collect any residual dust.

  • Dispose of Waste : Place the used weigh boat, contaminated bench paper, and cleaning materials into the designated hazardous waste container.[11]

  • Doff PPE : Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene : Wash hands and forearms thoroughly with soap and water.[9]

Safe_Handling_Workflow Start Start: Prepare for Handling Don_PPE 1. Don Full PPE (Gloves, Goggles, Coat) Start->Don_PPE Prep_Hood 2. Prepare Chemical Fume Hood Don_PPE->Prep_Hood Dispense 3. Weigh & Dispense Solid (Minimize Dust) Prep_Hood->Dispense Cleanup 4. Clean Workspace & Decontaminate Tools Dispense->Cleanup Waste 5. Segregate Hazardous Waste Cleanup->Waste Doff_PPE 6. Doff PPE Correctly Waste->Doff_PPE Wash 7. Wash Hands Thoroughly Doff_PPE->Wash End End: Procedure Complete Wash->End

Caption: A step-by-step workflow for the safe handling of solid boronic acids.

Emergency Response Plan

In the event of an exposure or spill, a rapid and informed response is crucial.

Table 3: First Aid and Emergency Procedures

Exposure Route Immediate Action
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[5][12]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[12]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water. Seek immediate medical attention.[1]
Minor Spill (<1g) With appropriate PPE, gently cover the spill with a dry absorbent material. Carefully sweep or vacuum the material into a labeled, sealed container for hazardous waste disposal.[13] Clean the area with soap and water.

| Major Spill (>1g) | Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.[13] |

Disposal and Storage Plan

Proper long-term management of the chemical and its associated waste is a key component of laboratory safety and regulatory compliance.

Storage
  • Store the reagent in its original, tightly sealed container to prevent degradation and contamination.[1]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3][5] Some boronic acids may benefit from refrigeration to ensure long-term stability.[10]

Disposal
  • Chemical Waste : this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) must be disposed of as hazardous chemical waste.[6][10]

  • Waste Accumulation : Collect all solid waste in a clearly labeled, sealed, and puncture-resistant container.[3][11] Never mix boronic acid waste with other waste streams unless directed by your EHS office.

  • Regulatory Compliance : All disposal must be conducted in accordance with local, state, and federal environmental regulations.[14] Consult your institution's EHS department for specific disposal procedures.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved February 4, 2026, from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved February 4, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved February 4, 2026, from [Link]

  • Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved February 4, 2026, from [Link]

  • AZoM. (2020, January 22). The Equipment Every Laboratory Needs to Keep Employees Safe. Retrieved February 4, 2026, from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Fluoro-5-(methoxymethyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.